(S)-tert-Butyl azepan-3-ylcarbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-azepan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPWAXJSWYEDV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445382 | |
| Record name | (S)-tert-Butyl azepan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213990-48-8 | |
| Record name | (S)-tert-Butyl azepan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-N-Boc-aminoazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-tert-Butyl azepan-3-ylcarbamate: A Chiral Building Block for Advanced Drug Discovery
Introduction: The Strategic Value of the Azepane Scaffold in Medicinal Chemistry
The seven-membered azepane ring is a privileged scaffold in modern medicinal chemistry, offering a flexible, three-dimensional structure that can effectively probe the binding pockets of complex biological targets. Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane core provides a greater degree of conformational freedom, enabling synthetic chemists to fine-tune ligand-receptor interactions with high precision. When functionalized with a chiral amine, as in (S)-tert-Butyl azepan-3-ylcarbamate, this scaffold becomes a powerful tool for the development of enantiomerically pure pharmaceuticals, significantly enhancing therapeutic efficacy while minimizing off-target effects.[1]
This technical guide provides an in-depth analysis of this compound, a key chiral intermediate for researchers, scientists, and drug development professionals. We will explore its core structural and physicochemical properties, provide detailed, field-tested protocols for its synthesis and purification, and discuss its strategic application in the synthesis of next-generation therapeutics, particularly those targeting neurological and psychiatric disorders.[1]
Molecular Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a chiral center at the C3 position of the azepane ring. The bulky tert-butyloxycarbonyl (Boc) protecting group on the 3-amino function provides excellent stability under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions, allowing for orthogonal synthetic strategies.[2][3] The secondary amine within the azepane ring remains available for further functionalization.
Structural Analysis
The defining feature of this molecule is the (S)-stereochemistry at the carbon bearing the carbamate. This specific chirality is crucial for achieving selective interactions with chiral biological targets. The azepane ring itself exists in a dynamic equilibrium of several chair and boat-like conformations, a characteristic that can be exploited in rational drug design.
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
A summary of the key physicochemical properties is provided below. Experimental data for molecules of this class can be sparse; therefore, high-quality computed properties are included to guide laboratory practice.
| Property | Value | Source |
| CAS Number | 213990-48-8 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [4] |
| Molecular Weight | 214.31 g/mol | [1] |
| Appearance | Off-white to white solid or colorless oil | Inferred from similar compounds |
| Boiling Point | ~323 °C | [5] |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | [Inferred] |
| Storage | 2-8°C, under inert gas, protected from light | [1] |
| XLogP3-AA | 1.4 | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Topological Polar Surface Area | 50.4 Ų | [4] |
Synthesis and Purification
The enantioselective synthesis of this compound is a non-trivial process that requires careful control of stereochemistry. While multiple routes to the racemic 3-aminoazepane core exist, achieving high enantiopurity necessitates either a chiral resolution step or, more efficiently, an asymmetric synthesis from a chiral starting material.[6] A highly effective and scalable approach starts from the readily available amino acid, L-lysine.
Recommended Synthetic Pathway
A robust chemoenzymatic or chemical cyclization strategy starting from L-lysine derivatives provides a reliable route to the chiral azepane core. The following pathway is a logical synthesis based on established methodologies for creating chiral 3-aminoazepanes and related heterocycles.[6][7][8][9]
Caption: Synthetic workflow from L-Lysine.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of chiral 3-aminoazepanes from amino acid precursors.[6][8]
Step 1: Protection and Cyclization of L-Lysine to (S)-N-Cbz-3-amino-azepan-2-one
-
Cbz-Protection: To a solution of L-lysine in aqueous base (e.g., NaOH or NaHCO₃), add benzyl chloroformate (Cbz-Cl) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Acidify the solution to precipitate the Cbz-protected lysine derivative.
-
Intramolecular Cyclization: Activate the carboxylic acid of the Cbz-protected lysine (e.g., using thionyl chloride to form the acid chloride, or a coupling agent like DCC/NHS). In a suitable solvent (e.g., THF), treat the activated acid with a non-nucleophilic base (e.g., triethylamine) to promote intramolecular amide bond formation, yielding the lactam.
Step 2: Reduction of the Lactam
-
In a flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or Diethyl ether) at 0°C.
-
Slowly add a solution of (S)-N-Cbz-3-amino-azepan-2-one in the same anhydrous solvent to the reducing agent suspension.
-
After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the sequential slow addition of water, followed by aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate.
Step 3: Deprotection of the Cbz Group
-
Dissolve the crude (S)-3-Cbz-aminoazepane in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield crude (S)-3-aminoazepane.
Step 4: Boc-Protection
-
Dissolve the crude (S)-3-aminoazepane in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Detailed Experimental Protocol: Purification
Purification of the final product is critical to ensure its suitability for subsequent synthetic steps. Flash column chromatography is the most common and effective method.[10]
-
Column Preparation: Prepare a silica gel column with an appropriate diameter and length for the scale of the reaction. Equilibrate the column with a non-polar solvent system, such as 100% hexanes or a mixture of hexanes and ethyl acetate (e.g., 95:5).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry silica onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (a gradient of 5% to 50% ethyl acetate in hexanes is a good starting point). A small amount of triethylamine (~0.5-1%) can be added to the eluent to prevent the product from streaking on the column.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC), staining with a suitable agent such as ninhydrin (which will stain the secondary amine) or potassium permanganate.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Chemical Reactivity and Handling
The reactivity of this compound is dominated by the two nitrogen atoms. The Boc-protected amine is stable to most reaction conditions except for strong acids, while the secondary amine of the azepane ring is nucleophilic and can participate in a variety of chemical transformations.
Deprotection of the Boc Group
The tert-butyloxycarbonyl group is readily cleaved under acidic conditions to reveal the free primary amine.[3] This is a cornerstone of its utility in multi-step synthesis.
-
Standard Conditions: A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 20-50% v/v) at room temperature will efficiently remove the Boc group, usually within 1-2 hours.
-
Milder Conditions: For substrates sensitive to strong acids, milder conditions such as 4M HCl in dioxane, or aqueous phosphoric acid can be employed.[11] Lewis acids like ZnBr₂ in dichloromethane have also been shown to be effective.[12][13]
Caption: Reactivity of the deprotected diamine.
Reactions at the Azepane Nitrogen
The secondary amine of the azepane ring is a versatile handle for introducing further diversity into the molecule. Common reactions include:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.
-
N-Acylation: Formation of amides by reaction with acyl chlorides or activated esters.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on GHS classifications for the racemic mixture, it is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] All manipulations should be performed in a well-ventilated chemical fume hood.
Analytical Characterization
Purity and structural confirmation are paramount. Below are the expected analytical signatures for this compound based on data from structurally similar molecules.[14]
| Analytical Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.5-5.0 (br s, 1H, NH-Boc), ~3.5-3.8 (m, 1H, CH-N-Boc), ~2.6-3.0 (m, 4H, CH₂-N-CH₂), ~1.5-2.0 (m, 6H, azepane ring CH₂), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155-157 (C=O, carbamate), ~79-81 (C(CH₃)₃), ~50-55 (CH-N-Boc), ~45-50 (CH₂-N-CH₂), ~25-35 (azepane ring CH₂), 28.4 (C(CH₃)₃) |
| Mass Spectrometry (ESI+) | m/z: 215.18 [M+H]⁺, 237.16 [M+Na]⁺ |
Applications in Drug Discovery
The true value of this compound lies in its application as a chiral building block for complex, high-value pharmaceutical targets. The 3-aminoazepane motif is a key pharmacophore in a number of clinical candidates and approved drugs.[6][8]
-
Kinase Inhibitors: The diamine structure, available after deprotection, serves as a versatile linker to connect different pharmacophores, enabling the exploration of structure-activity relationships in the development of kinase inhibitors for oncology and inflammatory diseases.[15]
-
Neurological and Psychiatric Disorders: The azepane scaffold is frequently employed in the design of ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets for treating conditions like schizophrenia, depression, and anxiety.[1] The defined stereochemistry of this building block is essential for achieving receptor subtype selectivity.
-
Antibacterial Agents: Chiral cyclic diamines are core components of several potent antibacterial agents, such as the fluoroquinolone antibiotic besifloxacin, highlighting the importance of these scaffolds in overcoming antibiotic resistance.[6]
Conclusion
This compound is a sophisticated and highly valuable chiral building block for the synthesis of complex pharmaceutical agents. Its unique combination of a conformationally flexible seven-membered ring, a strategically placed chiral center, and orthogonal protecting groups provides medicinal chemists with a powerful tool for rational drug design. The synthetic protocols and analytical data presented in this guide offer a comprehensive resource for researchers looking to leverage the potential of this versatile intermediate in their drug discovery programs.
References
- Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2023. [Link]
- This compound. MySkinRecipes. Accessed January 7, 2026. [Link]
- Synthesis of Boc-protected amines. Beilstein Journals. Accessed January 7, 2026. [Link]
- Dual protection of amino functions involving Boc. RSC Publishing. 2013. [Link]
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Accessed January 7, 2026. [Link]
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. Accessed January 7, 2026. [Link]
- Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds.
- Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. PubMed, 2020. [Link]
- Aeissen, E., von Seggern, A. R., Schmidtmann, M., & Christoffers, J. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds. ChemistryViews, 2023. [Link]
- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin.
- Tert-butyl 3-azepanylcarbamate.
- Supporting Information for various tert-butyl carbam
- Ford, G. J., Kress, N., Mattey, A. P., et al. Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades.
- Kadyrov, R., & Tok, O. L. Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. Thieme Chemistry, 2021. [Link]
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Accessed January 7, 2026. [Link]
- Li, B., Berliner, M., Buzon, R., et al. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. PubMed, 2006. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Tert-butyl carbamate derivative and preparation method and application thereof.
- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow Research Group. Accessed January 7, 2026. [Link]
- Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Accessed January 7, 2026. [Link]
- 13C NMR Chemical Shifts.
- tert-Butyl Esters. Organic Chemistry Portal. Accessed January 7, 2026. [Link]
- I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?
- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- tert-Butyl azetidin-3-yl(methyl)carbamate.
- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed, 2004. [Link]
- Figure S20. 13 C-NMR of tert-butyl...
- (S)-Tert-butyl (1-cyano-2-(4-iodophenyl)ethyl)carbamate. Apicule. Accessed January 7, 2026. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl azepan-3-ylcarbamate | 454451-26-4 | ETA45126 [biosynth.com]
- 6. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Azepane Scaffold and the Significance of a Chiral Building Block
An In-depth Technical Guide to (S)-tert-Butyl azepan-3-ylcarbamate: Synthesis, Characterization, and Application
In the landscape of modern medicinal chemistry, the azepane scaffold has emerged as a privileged seven-membered heterocyclic ring system.[1] Its inherent three-dimensional structure and synthetic versatility make it an attractive core for developing novel therapeutic agents targeting a wide array of diseases.[1][2] Within this important class of compounds, chiral-substituted azepanes serve as critical building blocks for creating stereochemically pure drugs, enhancing therapeutic efficacy while minimizing potential side effects.
This technical guide provides an in-depth examination of This compound , a key chiral intermediate used in organic synthesis and drug discovery.[3] We will explore its fundamental properties, present a logical and detailed synthetic strategy, outline a robust analytical workflow for quality control, and discuss its applications in the development of next-generation pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.
PART 1: Core Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound is a bifunctional molecule featuring a secondary amine within the azepane ring and a carbamate-protected primary amine at the chiral center. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, known for its stability under various conditions and its clean removal under acidic treatment.[4]
| Property | Value | Source(s) |
| CAS Number | 213990-48-8 | [3][5] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3][6] |
| Molecular Weight | 214.31 g/mol | [3][6] |
| IUPAC Name | tert-butyl (3S)-azepan-3-ylcarbamate | N/A |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | [7] |
| Appearance | White to off-white solid | [3] |
| Storage | 2-8°C, protected from light, under inert gas | [3] |
PART 2: A Proposed Synthetic Strategy
While numerous methods exist for the synthesis of azepane rings, a robust and stereocontrolled route is paramount for producing enantiomerically pure intermediates.[2][8] The following section details a logical, field-proven approach for the synthesis of this compound, starting from a readily available chiral precursor. This strategy is designed for scalability and high stereochemical fidelity.
Retrosynthetic Analysis
The causality behind our synthetic plan begins with a retrosynthetic disconnection. The target molecule can be simplified by removing the Boc protecting group, revealing the chiral primary amine of (S)-3-aminoazepane. This key intermediate can be derived from a chiral amino acid, leveraging the "chiral pool" to establish the desired stereocenter. A plausible starting material is L-Lysine, which contains the requisite carbon backbone and amine functionality.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Workflow
This protocol synthesizes insights from established methodologies for cyclization and amine protection.[9][10]
Step 1: Synthesis of (S)-Azepan-2-one-3-carboxylic acid from L-Lysine
-
Rationale: This initial step involves the diazotization of the ε-amino group of L-Lysine followed by an intramolecular nucleophilic attack to form the seven-membered lactam ring. This is a classic method for forming cyclic structures from linear amino acid precursors.
-
Procedure:
-
Dissolve L-Lysine monohydrochloride in an aqueous solution of sulfuric acid at 0°C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. The reaction generates nitrous acid in situ, which converts the primary amine to a diazonium salt.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours to facilitate cyclization.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by recrystallization.
-
Step 2: Reduction of the Lactam and Carboxylic Acid
-
Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the amide (lactam) and the carboxylic acid functionalities to amines and alcohols, respectively. This yields (S)-3-(hydroxymethyl)azepane.
-
Procedure:
-
Suspend LAH in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Add a solution of the product from Step 1 in THF dropwise at 0°C.
-
After the addition is complete, heat the mixture to reflux for 8-12 hours.
-
Cool the reaction and carefully quench with water and aqueous sodium hydroxide.
-
Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude amino alcohol.
-
Step 3: Conversion of the Alcohol to an Amine
-
Rationale: This two-step process first converts the primary alcohol into a better leaving group (e.g., a tosylate) and then displaces it with an azide, which can be cleanly reduced to the primary amine.
-
Procedure:
-
Dissolve the amino alcohol from Step 2 in dichloromethane (DCM) with triethylamine.
-
Add p-toluenesulfonyl chloride at 0°C and stir until the reaction is complete (monitored by TLC). This forms the tosylate.
-
Isolate the tosylated intermediate and react it with sodium azide (NaN₃) in a polar aprotic solvent like DMF to displace the tosylate group.
-
Reduce the resulting azide to a primary amine using a standard method, such as hydrogenation with a Palladium catalyst (Pd/C) or reduction with LAH. This yields (S)-3-aminoazepane.
-
Step 4: Boc Protection of (S)-3-aminoazepane
-
Rationale: The final step involves the selective protection of the more nucleophilic primary amine in the presence of the secondary ring amine. Using di-tert-butyl dicarbonate (Boc₂O) under controlled conditions achieves this transformation efficiently.[4]
-
Procedure:
-
Dissolve (S)-3-aminoazepane in a suitable solvent such as DCM or THF.
-
Add triethylamine (1.1 equivalents) to act as a base.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Perform an aqueous work-up to remove salts and purify the crude product by column chromatography on silica gel.
-
Caption: Proposed workflow for the synthesis of the target compound.
PART 3: Analytical Characterization and Quality Control
A self-validating protocol is essential for ensuring the material produced meets the rigorous standards of drug development. The following analytical techniques provide a comprehensive characterization of this compound.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[11] The spectra should be consistent with the proposed structure, showing characteristic peaks for the azepane ring protons, the Boc group, and the chiral center.
| ¹H NMR Expected Chemical Shifts (δ, ppm) | Multiplicity | Assignment |
| ~3.8 - 4.2 | broad multiplet | -CH-NHBoc |
| ~2.6 - 3.2 | multiplet | -CH₂-NH-CH₂- (ring) |
| ~1.4 - 2.0 | multiplet | -CH₂-CH₂-CH₂- (ring) |
| 1.45 | singlet | -C(CH₃)₃ (Boc) |
| variable | broad singlet | -NH- (ring), -NH- (carbamate) |
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge (m/z) ratio, which should match the calculated exact mass of the molecule.[12]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the chemical purity of the final compound.[12][13] A high-purity sample should exhibit a single major peak, typically with a purity level >98%.
Enantiomeric Purity Determination
-
Chiral HPLC: This is the most critical analysis for a chiral building block. The method separates the (S) and (R) enantiomers, allowing for the precise determination of the enantiomeric excess (ee).
-
Rationale: The choice of a chiral stationary phase (CSP) is key. Phases based on derivatized cellulose or amylose are often effective for separating enantiomers of carbamate-containing compounds. The mobile phase is optimized to achieve baseline separation between the two enantiomer peaks.
-
Typical Method Parameters:
| Parameter | Value |
| Column | Chiralcel AD-H or similar |
| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection | UV at 210-224 nm |
| Expected Result | A single major peak corresponding to the (S)-enantiomer, with the (R)-enantiomer peak being negligible (>99% ee). |
PART 4: Applications in Drug Discovery and Development
The value of this compound lies in its utility as a versatile scaffold. After deprotection of the Boc group, the resulting primary amine serves as a reactive handle for further chemical modification.
-
Scaffold for Library Synthesis: The azepane core can be elaborated by reacting the secondary ring amine and the primary side-chain amine with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination). This allows for the rapid generation of a library of novel compounds for high-throughput screening.
-
Intermediate for Targeted Therapeutics: The specific three-dimensional orientation of the substituents on the chiral azepane ring is crucial for achieving high-affinity binding to biological targets such as enzymes or receptors. This building block has been identified as a key intermediate for compounds targeting neurological and psychiatric disorders.[3]
Caption: Use of the building block as a scaffold in discovery chemistry.
PART 5: Safety, Handling, and Storage
While a specific safety data sheet (SDS) for the (S)-enantiomer is not widely available, data from the racemic mixture and structurally related compounds provide guidance.
-
Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[14]
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] For long-term stability, storage at 2-8°C under an inert gas atmosphere is recommended.[3]
Conclusion
This compound is a high-value chiral building block whose importance in drug discovery cannot be overstated. Its synthesis from the chiral pool ensures high enantiomeric purity, a critical requirement for modern therapeutics. A robust analytical workflow, incorporating NMR, MS, and especially chiral HPLC, is essential to validate its quality. By providing a versatile and stereochemically defined scaffold, this compound enables medicinal chemists to explore new chemical space and design potent, selective, and safer medicines for the future.
References
- BenchChem. (n.d.). The Use of Azepane-2,4-dione in Medicinal Chemistry.
- Di Masi, R., et al. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.
- Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines.
- Procter, D., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
- ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides.
- PubChem. (n.d.). tert-Butyl 3-azepanylcarbamate.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.
- Reddy, B. M., et al. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. PubMed.
- Supporting Information. (n.d.). General procedure for the synthesis of tert-butyl carbamates.
- The Royal Society of Chemistry. (2011). Supporting Information for: A Facile Synthesis and Crystallographic Analysis of N-Protected β-Amino Alcohols and Short Peptaibols.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
- The Royal Society of Chemistry. (n.d.). Highly enantioselective synthesis of α-tertiary chiral amino acid derivatives through rhodium-catalyzed asymmetric arylation.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- ResearchGate. (2018). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives.
- Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
- Bursac, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
- Brazilian Journal of Analytical Chemistry. (n.d.). The applicability of solid state characterization and analytical techniques for reference chemical substance certification.
- ResearchGate. (2007). Preparation and characterization of a new HPLC C18 reversed phase containing thiocarbamate groups.
- Scudellaro, E., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. PubMed.
- MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 213990-48-8|this compound|BLD Pharm [bldpharm.com]
- 6. tert-Butyl azepan-3-ylcarbamate | 454451-26-4 | ETA45126 [biosynth.com]
- 7. achmem.com [achmem.com]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. brjac.com.br [brjac.com.br]
- 13. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (S)-tert-Butyl azepan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-Butyl azepan-3-ylcarbamate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, seven-membered azepane core, coupled with the versatile carbamate protecting group, makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The specific stereochemistry of the (S)-enantiomer is often crucial for achieving desired biological activity and selectivity. This guide provides an in-depth overview of the molecular properties, synthesis, analysis, and applications of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic behavior in larger molecules.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| CAS Number | 213990-48-8 | [5] |
| Appearance | White solid | [6] |
| Boiling Point | 323 °C | [4] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | [7] |
| InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | [1] |
Note: The properties listed are for the (S)-enantiomer. The racemic mixture and the (R)-enantiomer will have similar physical properties but may differ in their biological activities.
Synthesis and Mechanistic Considerations
The synthesis of enantiomerically pure this compound is a key challenge. Various synthetic strategies have been developed, often involving asymmetric synthesis or resolution of a racemic mixture. A common approach involves the use of a chiral starting material or a chiral catalyst to introduce the desired stereochemistry.
Illustrative Synthetic Pathway: Reductive Amination
One plausible synthetic route involves the asymmetric reductive amination of a suitable keto-precursor. This method offers good control over the stereochemistry at the C3 position of the azepane ring.
Caption: A generalized workflow for the asymmetric reductive amination to produce this compound.
Causality in Experimental Choices:
-
Choice of Chiral Auxiliary/Catalyst: The selection of a specific chiral amine or catalyst is paramount. Its steric and electronic properties directly influence the facial selectivity of the reduction step, thereby determining the enantiomeric excess of the final product.
-
Reducing Agent: The nature of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is chosen based on its reactivity and selectivity. Milder reducing agents are often preferred to avoid over-reduction or side reactions.
-
Solvent and Temperature: These parameters are optimized to control the reaction kinetics and the stability of the intermediate imine. Aprotic solvents are commonly used to prevent unwanted side reactions with the reducing agent.
Analytical Characterization
Ensuring the chemical identity, purity, and enantiomeric excess of this compound is critical for its use in drug development. A combination of analytical techniques is employed for comprehensive characterization.
Key Analytical Methods
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical framework. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition.[8] |
| High-Performance Liquid Chromatography (HPLC) | Assessment of chemical purity and quantification of impurities.[8][9] |
| Chiral HPLC | Determination of enantiomeric purity (enantiomeric excess, ee%).[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups (e.g., N-H, C=O). |
Experimental Protocol: Purity Determination by HPLC
This protocol outlines a general method for assessing the purity of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector is required.[9]
-
Column: A C18 reversed-phase column is typically suitable.[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used.[9]
-
Sample Preparation: A standard solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Injection and Analysis: A specific volume of the sample solution is injected onto the column, and the chromatogram is recorded.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Caption: A standard workflow for determining the purity of this compound using HPLC.
Applications in Drug Discovery
The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the amine at the 3-position allows for selective functionalization of the azepane ring, making this compound a versatile intermediate.[10]
Key Therapeutic Areas:
-
Kinase Inhibitors: The azepane moiety can serve as a key structural element in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[10]
-
GPCR Ligands: Derivatives of this compound have been explored as ligands for G-protein coupled receptors, which are important targets for a wide range of diseases.
-
CNS Agents: The rigid conformation of the azepane ring can be advantageous in the design of centrally active agents targeting neurological and psychiatric disorders.
The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine that can be further elaborated through various chemical transformations, including acylation, alkylation, and reductive amination.[10][11] This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. The compound may cause skin and eye irritation.[1]
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its unique structural features and the presence of a readily cleavable protecting group provide medicinal chemists with a powerful tool for the synthesis of novel and complex bioactive molecules. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its successful application in the development of new therapeutics.
References
- PubChem.
- PubChem. tert-Butyl azetidin-3-yl(methyl)
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. [Link]
- Cenmed. (R)
- ResearchGate. A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
- Michael Pittelkow.
- ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
Sources
- 1. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1017575-47-1|tert-Butyl (S)-azepan-4-ylcarbamate|BLD Pharm [bldpharm.com]
- 3. achmem.com [achmem.com]
- 4. tert-Butyl azepan-3-ylcarbamate | 454451-26-4 | ETA45126 [biosynth.com]
- 5. 213990-48-8|this compound|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. cenmed.com [cenmed.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tert-Butyl (3-azidopropyl)carbamate, 129392-84-3 | BroadPharm [broadpharm.com]
Introduction: The Azepane Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chiral Synthesis of tert-Butyl azepan-3-ylcarbamate
The azepane ring, a seven-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility, greater than that of its smaller pyrrolidine and piperidine cousins, allows for a broader exploration of chemical space when designing ligands for biological targets. Specifically, chiral 3-aminoazepane derivatives serve as critical building blocks, acting as constrained diamine surrogates or scaffolds for introducing key pharmacophoric elements. tert-Butyl azepan-3-ylcarbamate, in its enantiomerically pure forms ((R) or (S)), is a versatile intermediate, with the Boc-protecting group facilitating straightforward coupling chemistries while the secondary amine of the azepane ring allows for further derivatization. This guide provides a detailed technical overview of a state-of-the-art chemoenzymatic approach for the synthesis of this valuable building block, alongside a discussion of alternative synthetic strategies.
Part 1: A Chemoenzymatic Cascade for Enantiopure 3-Aminoazepane
The convergence of biocatalysis and traditional organic synthesis offers a powerful, sustainable, and highly selective path to complex chiral molecules. This section details a multi-enzyme cascade strategy that leverages the chiral pool of natural amino acids to produce enantiopure (S)-N-Cbz-azepan-3-ylcarbamate, a direct precursor to the target molecule. The key transformation employs a galactose oxidase (GOase) and an imine reductase (IRED) in a one-pot setting.[1]
Strategic Overview
The synthesis begins with the readily available amino acid L-lysine. This is chemically converted to the corresponding protected amino alcohol, N-α-Cbz-L-lysinol. The core of the synthesis is the enzymatic cascade:
-
Oxidation: A galactose oxidase variant selectively oxidizes the primary alcohol of N-α-Cbz-L-lysinol to an aldehyde.
-
Intramolecular Cyclization: The aldehyde spontaneously cyclizes with the terminal amine to form a cyclic imine intermediate.
-
Reduction: An imine reductase stereoselectively reduces the cyclic imine to the desired (S)-3-N-Cbz-aminoazepane.
This one-pot, three-step sequence is highly efficient as it avoids the isolation of the labile aldehyde and imine intermediates, which could be prone to racemization or side reactions.[1] The resulting Cbz-protected aminoazepane can then be converted to the target Boc-protected compound through standard deprotection/re-protection steps.
Visualized Workflow: From L-Lysine to Target Molecule
Caption: Chemoenzymatic synthesis workflow.
Experimental Protocols
Protocol 1: Preparation of N-α-Cbz-L-lysinol from L-Lysine
This initial step transforms the natural amino acid into the substrate required for the enzymatic cascade.
-
Protection: Dissolve L-lysine monohydrochloride (1.0 equiv) in an aqueous solution of sodium hydroxide. Cool the solution to 0 °C. Add benzyl chloroformate (Cbz-Cl, ~1.1 equiv) dropwise while maintaining the pH between 9-10 with concurrent addition of NaOH solution. Allow the reaction to warm to room temperature and stir for several hours.
-
Purification of Di-Cbz-Lysine: Acidify the mixture with HCl to pH ~2 to precipitate the di-protected N,N'-di-Cbz-L-lysine. Filter, wash with cold water, and dry the solid.
-
Selective Deprotection: To selectively remove the N-ε-Cbz group, dissolve the di-Cbz-lysine in a suitable solvent and treat with a catalyst such as Pd/C under an atmosphere of H₂. Careful monitoring by TLC or LC-MS is crucial to stop the reaction after the removal of one Cbz group.
-
Reduction to Alcohol: The resulting N-α-Cbz-L-lysine is then reduced. Suspend the carboxylic acid in a dry ethereal solvent like THF and add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C. Stir the reaction until completion, followed by a careful aqueous workup (e.g., Fieser workup) to yield N-α-Cbz-L-lysinol.
Causality Note: The choice of the Cbz protecting group is critical. It is stable to the reduction step and is well-tolerated by the enzymes in the subsequent cascade.[1] Boc-protection at this stage is less suitable as some oxidases show poor activity with Boc-protected substrates.[2]
Protocol 2: One-Pot Enzymatic Synthesis of (S)-N-Cbz-azepan-3-amine
This protocol is adapted from the findings of Ford et al.[1]
-
Reaction Setup: In a temperature-controlled vessel, prepare a sodium phosphate buffer (e.g., 50 mM, pH 7.5). Add catalase to decompose the hydrogen peroxide byproduct from the GOase reaction, which can otherwise deactivate the enzymes.
-
Enzyme Addition: Add the selected Galactose Oxidase variant (e.g., GOase M3-5) and Imine Reductase (e.g., IRED IR-49). Enzyme concentrations should be optimized, for example, starting at 0.5 mg/mL for GOase and 0.25 mg/mL for IRED.[1]
-
Cofactor Regeneration: Add NADP⁺ (catalytic amount) and a cofactor regeneration system for the IRED, such as glucose and glucose dehydrogenase (GDH).
-
Substrate Addition: Dissolve the substrate, N-α-Cbz-L-lysinol (1.0 equiv, e.g., 3 mM final concentration), in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC-FID.
-
Workup and Purification: Upon completion, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate. Basify the aqueous layer with NaOH to pH >10 and extract the product into the organic layer. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Protocol 3: Final Deprotection and Boc-Protection
-
Cbz Deprotection: Dissolve the purified (S)-N-Cbz-azepan-3-amine in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the suspension under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) until the starting material is consumed (monitored by TLC).
-
Purification of Amine: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude (S)-azepan-3-amine.
-
Boc Protection: Dissolve the crude amine in a solvent like dichloromethane or THF. Add a base such as triethylamine (1.2 equiv). Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Allow the reaction to warm to room temperature and stir overnight.
-
Final Purification: Perform an aqueous workup. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the final product, tert-butyl (S)-azepan-3-ylcarbamate, by silica gel chromatography or recrystallization.
Performance Data
The chemoenzymatic cascade has been shown to be effective, providing the desired chiral azepane with high enantiopurity.
| Substrate | Product | Isolated Yield | Enantiopurity | Reference |
| N-α-Cbz-L-lysinol | (S)-N-Cbz-azepan-3-amine | up to 54% | >99% ee | [1] |
Part 2: Alternative Synthetic Strategies
While the chemoenzymatic route is highly elegant, other established asymmetric synthesis methodologies can be conceptually applied to this target.
Asymmetric Hydrogenation
Asymmetric hydrogenation is an industrially vital technology for the synthesis of chiral molecules.[3] A plausible, though not yet explicitly detailed in the provided literature, approach would involve the synthesis of a prochiral azepene precursor followed by hydrogenation with a chiral catalyst.
Conceptual Workflow: Asymmetric Hydrogenation
Caption: Conceptual asymmetric hydrogenation route.
-
Rationale: This method relies on a chiral transition metal complex (typically Rhodium or Ruthenium with a chiral phosphine ligand) to stereoselectively deliver hydrogen to one face of the double bond of the prochiral precursor.
-
Challenges: The primary challenge lies in the synthesis of the required prochiral azepene or enamine precursor, which may be unstable or require a lengthy synthetic sequence itself. Furthermore, extensive screening of catalysts, ligands, and reaction conditions would be necessary to achieve high enantioselectivity.
Diastereoselective Ring Expansion
Recent advances have shown that chiral azepanes can be accessed via stereoselective ring expansion reactions, such as a Schmidt-type rearrangement of substituted cyclohexanones using chiral hydroxyalkyl azides.[4] While this method has been applied to synthesize azepanes with all-carbon quaternary centers, adapting such a strategy for a 3-amino substituted pattern would require significant methodological development to control both regio- and stereoselectivity.
Classical Resolution
A traditional and often scalable approach involves the synthesis of racemic tert-butyl azepan-3-ylcarbamate followed by resolution. This is achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The diastereomers, having different physical properties, can then be separated by fractional crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.
Conclusion
The chiral synthesis of tert-butyl azepan-3-ylcarbamate is a key challenge for medicinal chemists requiring access to this versatile building block. While traditional methods like classical resolution and potential strategies like asymmetric hydrogenation remain viable, the chemoenzymatic cascade approach represents the forefront of synthetic innovation. By harnessing the selectivity of enzymes in a one-pot process starting from a natural amino acid, this method provides a highly stereocontrolled, efficient, and sustainable route to the enantiopure azepane core.[1] This convergence of biology and chemistry underscores a paradigm shift in the synthesis of complex, high-value pharmaceutical intermediates.
References
- Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. ResearchGate.
- Hardee, D. (2025). Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement. ACS Fall 2025. American Chemical Society.
- BenchChem. (2025).
- Ford, G. J., Kress, N., Mattey, A. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952.
- Lee, S. J., & Beak, P. (2006). Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes by a highly diastereoselective and enantioselective lithiation-conjugate addition sequence. Journal of the American Chemical Society, 128(7), 2178-2179.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(21), 7340-7345.
- Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. National Institutes of Health.
- Lee, S. J., & Beak, P. (2006). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 128(7), 2178–2179.
- Fülöp, F., et al. (Year not available). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives.
- Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses Procedure.
- Vidal-Ferran, A., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8089-8104.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement - American Chemical Society [acs.digitellinc.com]
The Azepane Scaffold: A Comprehensive Technical Guide for Modern Medicinal Chemistry
Abstract
The seven-membered saturated nitrogen heterocycle, azepane, has steadily emerged from the shadow of its smaller five- and six-membered counterparts to become a scaffold of significant interest in contemporary drug discovery.[1][2] Its unique combination of three-dimensional complexity, conformational flexibility, and synthetic accessibility has positioned it as a "privileged structure" for interacting with a diverse array of biological targets.[3] This guide provides an in-depth exploration of the azepane core, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental conformational behavior, survey key synthetic strategies, analyze its role in modulating pharmacological activity through illustrative case studies, and provide actionable experimental protocols.
The Azepane Scaffold: Beyond Flatland
In the quest for novel chemical matter with improved pharmacological profiles, medicinal chemistry has progressively moved away from flat, aromatic structures towards scaffolds with greater three-dimensionality (3D).[1] The azepane ring, with its sp³-rich framework, offers an exceptional tool to explore this expanded chemical space.
Physicochemical Properties and Conformational Landscape
Unlike the relatively rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring is conformationally flexible, existing as a dynamic equilibrium of several low-energy forms, primarily the twist-chair and chair conformations.[4] High-level electronic structure calculations have confirmed the twist-chair as the most stable conformation for the parent azepane.[4] This conformational diversity is not a liability but a distinct advantage; it allows the scaffold to present appended functional groups in a wider range of spatial vectors, potentially leading to optimal interactions with complex biological targets.[5]
The introduction of substituents can significantly bias this equilibrium. For instance, selective monofluorination has been shown to regulate the ring's conformation, locking it into a single major form, a strategy that can be crucial for effective drug design.[5][6] This ability to control the scaffold's shape is paramount for optimizing potency and selectivity.
Azepane as a Bioisostere
A key application of the azepane scaffold is its use as a bioisosteric replacement for the ubiquitous piperidine ring. While piperidine is found in over 30 approved drugs, its rigid structure can sometimes limit optimization.[7] Replacing it with an azepane can:
-
Alter Conformation: Introduce new binding vectors for substituents.
-
Modify Physicochemical Properties: Impact solubility, lipophilicity, and metabolic stability.
-
Explore Novel IP Space: Create new chemical entities with distinct patentability.[1]
This strategy of "scaffold hopping" from a six- to a seven-membered ring can be a powerful tool to overcome challenges in lead optimization.
Synthetic Strategies for Accessing the Azepane Core
The construction of the seven-membered azepane ring has been a longstanding challenge for synthetic chemists, often hindered by slow cyclization kinetics.[8] However, a number of robust strategies have been developed to provide access to diversely functionalized azepanes.
Key Synthetic Approaches
The primary methods for synthesizing the azepane scaffold can be broadly categorized into ring-closing and ring-expansion reactions.[2]
-
Ring-Closing Metathesis (RCM): A powerful method for forming unsaturated seven-membered rings from acyclic diene precursors using ruthenium-based catalysts. The resulting azepine can be readily reduced to the saturated azepane.[9]
-
Ring Expansion: This approach utilizes smaller, more readily available rings. Examples include the expansion of trifluoromethyl pyrrolidines or the dearomative ring expansion of nitroarenes mediated by blue light.[2]
-
Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds or amino aldehydes is a classical and effective method for forming the azepane ring.
-
Tandem Reactions: Modern methods, such as the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes, allow for the rapid construction of complex, substituted azepanes.[8]
The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability.
Caption: Key synthetic pathways to the azepane scaffold.
Representative Experimental Protocol: Synthesis via RCM
The following protocol is adapted from established methodologies for the synthesis of a tetrahydro-1H-azepine intermediate, which can be subsequently reduced to the azepane.[9]
Objective: To synthesize a substituted 2,3,4,7-tetrahydro-1H-azepine via Ring-Closing Metathesis.
Step 1: Synthesis of the Diene Precursor
-
To a solution of a suitable N-protected amino-alkene (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add an alkenyl Grignard reagent (e.g., vinylmagnesium bromide, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-protected diene by flash column chromatography.
Step 2: Ring-Closing Metathesis
-
Dissolve the purified diene precursor (1.0 eq) in anhydrous, degassed toluene (0.01 M).
-
Add a Grubbs-type catalyst (e.g., Grubbs II, 5 mol%) to the solution.
-
Heat the reaction mixture to 80 °C under an inert atmosphere (N₂) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tetrahydroazepine.
Step 3: Reduction to Azepane (Not detailed in source, standard procedure)
-
The resulting unsaturated azepine can be reduced to the corresponding saturated azepane using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C in methanol or ethanol).
The Azepane Scaffold in Approved and Investigational Drugs
The utility of the azepane motif is validated by its presence in numerous FDA-approved drugs and clinical candidates across a wide spectrum of therapeutic areas.[1][10] This demonstrates its compatibility with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
| Drug Name | Therapeutic Area | Mechanism of Action (Primary) |
| Tolazamide | Antidiabetic | Sulfonylurea, stimulates insulin release[5] |
| Benazepril | Antihypertensive | ACE Inhibitor[1] |
| Azelastine | Antihistamine | H1 Receptor Antagonist[5] |
| Galantamine | Alzheimer's Disease | Acetylcholinesterase Inhibitor[1] |
| Mecillinam | Antibiotic | Penicillin-Binding Protein 2 Inhibitor[11] |
| Cetiedil | Vasodilator | Vasodilator and anti-sickling agent[11] |
| Nabazenil | Cannabinoid Receptor | Cannabinoid receptor modulator[11] |
This table is a representative, not exhaustive, list.
Structure-Activity Relationship (SAR) Case Studies
Understanding how structural modifications to a scaffold influence biological activity is the cornerstone of medicinal chemistry.[12][13] The flexible nature of the azepane ring provides fertile ground for SAR exploration.
Case Study: Azepane Derivatives as PTPN2/PTPN1 Inhibitors
Protein tyrosine phosphatases PTPN2 and PTPN1 are key negative regulators in immune signaling pathways, and their inhibition is a promising strategy for cancer immunotherapy.[3][14] Recent studies have focused on developing azepane-containing inhibitors for these targets.
Caption: Simplified pathway of PTPN2/PTPN1 inhibition.
In a series of azepane-containing derivatives, SAR studies revealed key insights:
-
Core Requirement: The azepane ring was found to be a critical component, likely positioning other functional groups optimally within the active site of the phosphatases.
-
Aromatic Substitutions: Modifications to an appended aryl ring system directly modulated potency. Electron-withdrawing groups at specific positions often led to increased inhibitory activity against both PTPN1 and PTPN2.
-
Linker Optimization: The nature and length of the linker connecting the azepane to other parts of the molecule were crucial for achieving high affinity.
These studies underscore how the azepane scaffold can be systematically decorated to fine-tune biological activity, leading to the identification of potent and selective inhibitors.[14][15]
Future Perspectives
The azepane scaffold is no longer a niche player in medicinal chemistry. Its proven success in approved drugs and its increasing use in exploring complex biological systems cement its role as a valuable tool.[10] Future research will likely focus on:
-
Asymmetric Synthesis: Developing more efficient enantioselective routes to chiral, substituted azepanes.
-
Novel Bioisosteric Replacements: Exploring more complex fused and spirocyclic azepane systems as replacements for other common motifs.[1]
-
Integration with New Modalities: Incorporating the azepane scaffold into newer therapeutic modalities like PROTACs and covalent inhibitors.
The versatility and inherent 3D nature of the azepane ring ensure that it will continue to be a source of inspiration for the design of new therapeutic agents against a host of challenging diseases.[10][16]
References
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
- Lee, H. Y., et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- Wikipedia. Azepane. Wikipedia.
- RSC Publishing. (n.d.).
- Taylor & Francis. (n.d.). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals Blog.
- American Chemical Society. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method.
- ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds.
- D'souza, J. N., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane.
- ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
- Philippova, A. N., et al. (n.d.). Synthesis of Functionalized Azepines via Cu(I)
- BenchChem. (n.d.). Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. BenchChem.
- ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv.
- Drug Design Org. (n.d.).
- ResearchGate. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors.
- ResearchGate. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors.
- Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design. Pharmacology Mentor.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azepane - Wikipedia [en.wikipedia.org]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Azepane Derivatives for Researchers, Scientists, and Drug Development Professionals.
The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure provides a versatile platform for diverse chemical modifications, allowing for the precise tuning of physicochemical and pharmacokinetic properties.[1] This unique conformational flexibility enables azepane derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This technical guide provides a comprehensive exploration of the biological activities of azepane-containing compounds, delving into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy. More than 20 drugs containing the azepane motif have already received FDA approval, highlighting the therapeutic significance of this versatile chemical entity.[3]
A Spectrum of Therapeutic Promise: From Oncology to Neurodegeneration
The structural diversity of azepane derivatives has translated into a wide range of therapeutic applications.[3] These compounds have shown significant promise in several key areas of drug development, including oncology, neurodegenerative diseases, and infectious diseases.
Anticancer Activity: Targeting Key Pathways in Malignancy
Azepane derivatives have emerged as a significant class of anticancer agents, exhibiting antiproliferative effects through various mechanisms of action.[2][4] Their ability to modulate critical signaling pathways and inhibit key enzymes involved in cancer progression makes them attractive candidates for further development.[1][4]
One of the key mechanisms by which azepane derivatives exert their anticancer effects is through the inhibition of protein tyrosine phosphatases (PTPs), such as PTPN2 and PTPN1.[5] These enzymes are negative regulators of immune signaling pathways, and their inhibition can enhance anti-tumor immunity.[1][5] For instance, novel azepane-containing compounds have demonstrated nanomolar inhibitory potency against PTPN2/N1, leading to robust in vivo antitumor efficacy.[5]
Furthermore, azepane derivatives have been shown to target the PI3K/Akt signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][4] By inhibiting this pathway, these compounds can induce apoptosis and suppress tumor growth.[4] Other mechanisms of anticancer activity include the inhibition of topoisomerase II, DNA intercalation, and the inhibition of Poly (ADP-ribose) polymerase (PARP-1), an essential enzyme in DNA repair that, when inhibited, can lead to synthetic lethality in cancer cells.[6][7][8]
A series of lupane-type A-ring azepanes have demonstrated pronounced cytotoxic activity against a panel of 60 cancer cell lines, with some derivatives being 4-5 times more active than doxorubicin against colon and ovarian cancer cell lines.[9]
Neurodegenerative Diseases: A Beacon of Hope for Alzheimer's and Beyond
The ability of azepane derivatives to cross the blood-brain barrier efficiently makes them particularly well-suited for central nervous system (CNS) applications.[2] This has led to their investigation in the context of neurodegenerative diseases like Alzheimer's disease.[3][4]
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β peptides, which are generated by the enzymatic cleavage of the amyloid precursor protein by β-secretase (BACE1).[1] Several azepane derivatives have been developed as potent BACE1 inhibitors, effectively reducing the production of these neurotoxic peptides.[1][10] For example, 5,5-dimethyl-2-oxoazepane derivatives have shown low nanomolar inhibition of gamma-secretase, another key enzyme in amyloid processing.[10] The galantamine alkaloid, which contains a tetrahydro-2-benzazepine framework, is already in use for the treatment of Alzheimer's disease.[4]
Antimicrobial and Antiviral Frontiers
The therapeutic reach of azepane derivatives extends to infectious diseases. These compounds have demonstrated broad-spectrum antimicrobial activity, with some derivatives showing potent effects against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[11][12] For example, certain azepanouvaol and azepano-glycyrrhetol derivatives have exhibited strong antimicrobial activities against MRSA with minimum inhibitory concentrations (MIC) exceeding that of the antibiotic vancomycin.[12]
In the antiviral arena, azepanobetulin and its derivatives have shown high potency against human cytomegalovirus (HCMV).[12] The unique molecular framework of azepanes allows for effective interaction with various bacterial and fungal cellular targets, opening up new avenues for combating antibiotic resistance.[2][11]
Deciphering the Mechanism of Action: A Molecular Perspective
The diverse biological activities of azepane derivatives are a direct consequence of their unique molecular architecture. The conformational flexibility of the seven-membered ring allows for optimal binding to a variety of biological targets.[2] The nitrogen atom within the ring often acts as a hydrogen bond acceptor, while the overall ring system can participate in hydrophobic and π-π stacking interactions with receptor binding sites.[2]
Enzyme Inhibition: A primary mechanism of action for many azepane compounds is enzyme inhibition.[2] The azepane scaffold provides a template for the spatial arrangement of functional groups that can interact with the active sites of enzymes.[2] This has been demonstrated in their activity as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), γ-secretase, PTPN2/PTPN1, and PARP-1.[5][10][13]
Receptor Binding: Azepane derivatives also exhibit significant affinity for various neurotransmitter receptors, which is central to their application in CNS disorders.[2] For example, the antidepressant imipramine, which features a tricyclic structure containing an azepine ring, functions by inhibiting the reuptake of serotonin and norepinephrine.[2]
Visualizing the Pathways
To better understand the intricate mechanisms through which azepane derivatives exert their biological effects, the following diagrams illustrate some of the key signaling pathways involved.
Caption: Modulation of the PI3K/Akt Signaling Pathway.
Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.
Experimental Protocols for Biological Evaluation
The reproducible and rigorous evaluation of the biological activity of azepane derivatives is paramount for advancing their development. The following are detailed, step-by-step methodologies for key assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. [1] Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment. [1]2. Compound Treatment: Prepare serial dilutions of the azepane derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). [1]3. Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours). [1]4. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. [1]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-Alzheimer's Disease Activity: BACE1 Inhibition Assay
This fluorometric assay measures the activity of BACE1, a key enzyme in the production of amyloid-β peptides. [1] Principle: A fluorogenic BACE1 substrate is cleaved by the enzyme, releasing a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. Inhibitors will reduce this rate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a solution of a fluorogenic BACE1 substrate, and a solution of recombinant human BACE1 enzyme. [1]2. Inhibitor Preparation: Prepare serial dilutions of the azepane-containing test compounds and a known BACE1 inhibitor as a positive control. [1]3. Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or control. [1]4. Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells. [1]5. Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark. [1]6. Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the azepane derivative in a suitable broth medium in a 96-well microtiter plate. [1]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) according to established guidelines (e.g., CLSI). [1]3. Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). [1]4. Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours. [1]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Biological Activity Data
The biological evaluation of azepane derivatives has generated a significant amount of quantitative data, which is crucial for structure-activity relationship (SAR) studies and lead optimization. The following table summarizes representative data for various azepane-containing compounds.
| Therapeutic Area | Compound/Derivative | Target/Cell Line | Activity (IC₅₀/Kᵢ/MIC) | Reference |
| Anticancer | Azepano-betulinic amides | Colon Cancer (HCT-15) | GI₅₀: 0.57 µM - 14.30 µM | [9] |
| Dibenzo[b,f]azepine (5e) | Topoisomerase II | IC₅₀: 6.36 µM | [6][7] | |
| 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol (11b) | PARP-1 | IC₅₀: 19.24 nM | [8] | |
| Anti-Alzheimer's | 5,5-dimethyl-2-oxoazepane derivatives | γ-secretase | Low nanomolar inhibition | [10] |
| Antimicrobial | Azepanouvaol (8) | MRSA | MIC ≤ 0.15 µM | [12] |
| Azepano-glycyrrhetol-tosylate (32) | MRSA | MIC ≤ 0.15 µM | [12] | |
| Antiviral | Azepanobetulin (1) | HCMV | EC₅₀: 0.15 µM | [12] |
| Azepano-glycyrrhetol (15) | HCMV | EC₅₀: 0.11 µM | [12] | |
| Enzyme Inhibition | Azepine sulfonamide (30) | 11β-HSD1 | IC₅₀: 3.0 nM | [13] |
The Future of Azepane Derivatives in Drug Discovery
The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. [3][14]The versatility of its chemistry allows for the creation of large and diverse compound libraries for high-throughput screening. [2]Future research will likely focus on the development of more selective and potent azepane derivatives with improved pharmacokinetic and safety profiles. [14]The exploration of novel biological targets for these compounds and their application in emerging therapeutic areas will undoubtedly continue to expand the medicinal chemistry landscape.
References
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- Synthesis and antimicrobial activity of azepine and thiepine derivatives - CER.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate.
- Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed.
- A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Bentham Science Publishers.
- A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone - OUCI.
- Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications.
- Recent Advances on the Synthesis of Azepane‐Based Compounds - ResearchGate.
- Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PubMed.
- Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed.
- Study of antimicrobial activity of new prepared seven membered rings (Oxazepine).
- The Discovery of Azepane Sulfonamides as Potent 11beta-HSD1 Inhibitors - PubMed.
- Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC.
- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities - ResearchGate.
- Full article: Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - Taylor & Francis.
- Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - NIH.
- Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC.
- Azepane - Wikipedia.
- A Series of Azepano‐Betulins with Cytotoxic Activity | Request PDF - ResearchGate.
- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents.
- Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors | Request PDF - ResearchGate.
- Find Lilly Clinical Trials.
- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jopir.in [jopir.in]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secure Verification [cer.ihtm.bg.ac.rs]
- 12. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A-Z Guide to Azepane Synthesis: An In-Depth Technical Review for Medicinal Chemists
Introduction
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it an attractive core for developing novel therapeutics.[1] Azepane-containing molecules have demonstrated a wide array of biological activities, including anticancer, antidiabetic, and antiviral properties.[2][3] However, the synthesis of this medium-sized ring system is not trivial; slow cyclization kinetics and challenging regioselectivity have historically hindered its widespread application.[2]
This in-depth guide provides a comprehensive overview of the core synthetic strategies for constructing the azepane ring system. We will move beyond a simple recitation of reactions to explore the mechanistic underpinnings, explain the causality behind experimental choices, and provide field-proven protocols. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their work.
Chapter 1: Classical Ring Expansion Methodologies
The expansion of readily available five- or six-membered rings remains one of the most common and powerful strategies for azepane synthesis.[4][5] These methods, rooted in the foundational principles of organic chemistry, offer robust and scalable routes to the azepane core.
The Beckmann Rearrangement
The Beckmann rearrangement is a venerable and versatile acid-catalyzed reaction that converts a ketoxime into an amide.[6] When applied to a cyclohexanone oxime, it directly yields a seven-membered lactam (an azepan-2-one or ε-caprolactam), which is a direct precursor to the parent azepane.[7] The industrial synthesis of caprolactam for the production of Nylon 6 is a testament to the scalability of this reaction.[7][8]
Mechanism and Stereospecificity
The causality of the Beckmann rearrangement is dictated by stereochemistry. The reaction is initiated by the activation of the oxime's hydroxyl group, typically by a strong Brønsted or Lewis acid, converting it into a good leaving group.[7] The key step involves a concerted[9][10]-shift where the group anti-periplanar to the leaving group on the oxime carbon migrates to the electron-deficient nitrogen, displacing water or another leaving group.[11] This migration occurs with retention of configuration at the migrating center, forming a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product.[8]
For cyclohexanone oxime, the two carbon groups adjacent to the oxime are chemically distinct in their relationship to the hydroxyl group. It is the C-C bond anti to the hydroxyl group that breaks and migrates, leading to the formation of the seven-membered ring.
Experimental Protocol: Synthesis of ε-Caprolactam
This protocol is a classic laboratory-scale example of the Beckmann rearrangement.
-
Step 1: Oxime Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in a suitable solvent like aqueous ethanol. Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq). Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ketone.
-
Step 2: Rearrangement: Cool the reaction mixture containing the cyclohexanone oxime in an ice bath. Slowly and carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, while maintaining the low temperature.[8] The choice of acid is critical; sulfuric acid is common, but others can be used to modulate reactivity.[8]
-
Step 3: Workup and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the mixture over crushed ice and neutralize carefully with a base (e.g., aqueous ammonia or sodium carbonate solution). The ε-caprolactam product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.
The Schmidt Reaction
The Schmidt reaction is a related ring-expansion method that transforms a ketone directly into an amide using hydrazoic acid (HN₃) in the presence of a strong acid catalyst.[12] This method avoids the pre-formation of an oxime, offering a more direct route from cyclohexanone to the azepan-2-one core.
Mechanism and Regioselectivity
The reaction begins with the protonation of the ketone's carbonyl group, activating it for nucleophilic attack by the azide.[12] This forms an azidohydrin intermediate. Following the elimination of water, a key rearrangement occurs where one of the alkyl groups migrates to the nitrogen atom with the concurrent expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process.[13] Similar to the Beckmann rearrangement, this migration forms a nitrilium ion, which is then hydrolyzed to the amide.[12]
The regioselectivity of the Schmidt reaction—that is, which of the two alpha-carbons migrates—can be influenced by reaction conditions. For instance, studies have shown that temperature can alter the ratio of isomeric products formed.[14]
Experimental Protocol: Schmidt Reaction of Cyclohexanone
Caution: Hydrazoic acid and sodium azide are toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Step 1: Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a solvent like chloroform, add concentrated sulfuric acid (1.5 eq) at a reduced temperature (e.g., -15 to 0 °C using an ice-salt bath).[14]
-
Step 2: Azide Addition: Add sodium azide (NaN₃, ~6.0 eq) portion-wise over an extended period (e.g., 1 hour), ensuring the temperature remains low. The in-situ generation of hydrazoic acid occurs under these acidic conditions.
-
Step 3: Reaction and Workup: Stir the mixture at the same temperature for several hours. Quench the reaction by carefully pouring it onto a mixture of ice and water. Basify the solution with a solid base like sodium hydrogen carbonate.
-
Step 4: Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane). The combined organic layers are then dried and concentrated. The crude product can be purified by chromatography.
Chapter 2: Cyclization and Cycloaddition Strategies
Beyond classical ring expansions, the direct formation of the seven-membered ring through intramolecular cyclization or intermolecular cycloaddition reactions provides powerful and flexible access to a wide range of substituted azepanes.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a robust tool for the construction of unsaturated rings, including the seven-membered azepine core.[1][15] The reaction utilizes ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to cyclize a diene precursor, expelling ethylene as the only byproduct.[15] The resulting unsaturated azepine can then be easily reduced to the saturated azepane scaffold.
The power of RCM lies in its remarkable functional group tolerance and the modularity of the diene precursor synthesis, allowing for the introduction of diverse substituents.[1][15]
Cycloaddition Reactions
Cycloaddition reactions offer a convergent approach to the azepane skeleton by combining two or more smaller components in a single step. These reactions can provide rapid access to complex, polycyclic systems.
-
[5+2] Cycloaddition: Photochemical rearrangements of N-vinylpyrrolidinones have been developed as a formal two-step [5+2] cycloaddition to form azepin-4-ones.[10] This method is advantageous as the starting materials are readily accessible through the condensation of pyrrolidinone and various aldehydes, allowing for diverse functionalization.[10][16]
-
[4+3] Cycloaddition: Gold-catalyzed intermolecular [4+3] annulation reactions have been reported for the synthesis of azepines.[17]
-
[3+2+2] Cycloaddition: A three-component [3+2+2] cycloaddition of activated aziridines with two alkyne molecules, catalyzed by hexafluoroantimonic acid (HSbF₆), provides a mild and general route to diversely substituted azepine derivatives with good yields and functional group tolerance.[9]
Reductive Amination of 1,6-Dicarbonyls
The intramolecular reductive amination of a 1,6-dicarbonyl compound (or a related keto-acid or keto-ester) with ammonia or a primary amine is a direct and fundamental method for forming the azepane ring. The reaction proceeds through the formation of an enamine or imine intermediate, which is then reduced in situ to the saturated heterocycle. A variety of reducing agents can be employed, from catalytic hydrogenation to hydride reagents like sodium cyanoborohydride.[18][19] This strategy is particularly useful for synthesizing bicyclic azepane systems.[20][21]
Chapter 3: Modern and Miscellaneous Methods
The field of azepane synthesis continues to evolve, with new and innovative methods being reported.
-
Photochemical Dearomative Ring Expansion: A recently developed strategy involves the photochemical dearomative ring expansion of simple nitroarenes.[3][22] This process, mediated by blue light, converts the nitro group into a singlet nitrene, transforming the six-membered aromatic ring into a seven-membered system. A subsequent hydrogenolysis provides the azepane in just two steps.[22]
-
Tandem Amination/Cyclization: Copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines has been shown to be an efficient method for preparing trifluoromethyl-substituted azepine carboxylates.[2]
Comparative Summary of Synthesis Methods
| Method | Key Precursor(s) | Ring-Forming Step | Common Reagents/Catalysts | Advantages | Disadvantages |
| Beckmann Rearrangement | Cyclohexanone Oxime | Ring Expansion | H₂SO₄, PPA, SOCl₂[7][8] | Scalable, well-established, uses simple precursors. | Requires pre-formation of oxime, harsh acidic conditions. |
| Schmidt Reaction | Cyclohexanone | Ring Expansion | HN₃ (from NaN₃), H₂SO₄[12][14] | Direct from ketone, avoids oxime isolation. | Use of highly toxic/explosive hydrazoic acid. |
| Ring-Closing Metathesis | Acyclic Diene | Intramolecular Cyclization | Grubbs, Hoveyda-Grubbs catalysts (Ru-based)[1][15] | High functional group tolerance, modular. | Expensive catalyst, requires diene synthesis. |
| [5+2] Cycloaddition | N-vinylpyrrolidinone | Photochemical Rearrangement | UV light (254 nm)[10][16] | Access to diverse functionality from simple aldehydes. | Requires photochemical setup, potential for side reactions. |
| Reductive Amination | 1,6-Dicarbonyl Compound | Intramolecular Cyclization | H₂, Pd/C; NaBH₃CN[18][19] | Direct, convergent. | Precursor synthesis can be multi-step. |
Conclusion
The synthesis of azepanes is a dynamic and multifaceted field, offering a diverse toolkit for the modern medicinal chemist. Classical methods like the Beckmann and Schmidt rearrangements provide robust, scalable entries into the fundamental azepan-2-one core. Simultaneously, modern strategies such as ring-closing metathesis and various cycloadditions have opened the door to unprecedented structural diversity and functional group compatibility. The continued development of novel synthetic methods, such as photochemical ring expansions, promises to further streamline access to these valuable scaffolds, accelerating the discovery of new azepane-based therapeutics.[3][22] As our understanding of chemical reactivity deepens, the ability to construct complex, three-dimensional molecules like azepanes with precision and efficiency will remain a cornerstone of drug development.
References
- Zhou, M.-B., Song, R.-J., & Li, J.-H. (2014). Synthesis of Azepines by HSbF6-Catalyzed Cycloaddition of Aziridines with Acetylenes. Angewandte Chemie International Edition, 53(16), 4196–4199.
- Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Synlett, 28(17), 2755–2758.
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
- Various Authors. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate.
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI.
- Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Bentham Science Publishers.
- Hili, R., & Yudin, A. K. (2014). A catalytic diastereoselective formal [5+2] cycloaddition approach to azepino[1,2-a]indoles: putative donor-acceptor cyclobutanes as reactive intermediates. Chemistry, 20(22), 6564-8.
- Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195.
- Various Authors. (2022). Recent Advances in Synthetic Routes to Azacycles. MDPI.
- Kaur, M., Garg, S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar.
- Various Authors. (2025). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. ResearchGate.
- Moss, T. (2013). A ring-closing metathesis approach to heterocycle-fused azepines. Tetrahedron Letters.
- Thullen, S. M., et al. (2017). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. SciSpace.
- Laventine, D. M., Jenkins, P. R., & Cullis, P. M. (2005). A ring-closing metathesis route to 7-membered aza-heteroannulated sugars. ElectronicsAndBooks.
- Sanchez, R., Leonori, D., Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research Explorer.
- Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
- Various Authors. (2021). Intramolecular reductive aminations for the formation of azepanes. ResearchGate.
- Hardee, D. (2025). Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement. ACS Fall 2025.
- Wikipedia. (n.d.). Ring-closing metathesis.
- Various Authors. (2023). Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines. ResearchGate.
- Požgan, F., Polanc, S., & Kočevar, M. (2001). Regioselectivity in the Schmidt Reaction: First Synthesis of Pyrano[3,2-b]azepines. ARKIVOC.
- Wikipedia. (n.d.). Schmidt reaction.
- Wikipedia. (n.d.). Beckmann rearrangement.
- Organic Chemistry Portal. (n.d.). Beckmann Rearrangement.
- Various Authors. (2015). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Der Pharma Chemica.
- Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of Organic Chemistry.
- Various Authors. (2025). Azepines, Chemistry, Synthesis and Reactions. STM Journals.
- Bae, J. W., Lee, S. H., Cho, Y. J., & Yoon, C. M. (2000). A reductive amination of carbonyls with amines using decaborane in methanol. Journal of the Chemical Society, Perkin Transactions 1.
- Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide”. ACS Sustainable Chemistry & Engineering.
- Wang, D.-C., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Communications, 55(17), 2533–2536.
- Organic Chemistry Portal. (n.d.). Schmidt Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beckmann Rearrangement [organic-chemistry.org]
- 12. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 13. Schmidt Reaction [organic-chemistry.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. journals.stmjournals.com [journals.stmjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. A reductive amination of carbonyls with amines using decaborane in methanol [organic-chemistry.org]
- 20. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 21. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
The Carbamate Moiety in Drug Design: A Strategic Tool for Medicinal Chemists
An In-Depth Technical Guide
Introduction: The Understated Power of the Carbamate Functional Group
In the landscape of medicinal chemistry, the carbamate group (also known as a urethane) stands out as a uniquely versatile and powerful structural motif.[1][2][3] Often perceived as a simple linker or a protecting group, its true value lies in its nuanced physicochemical properties, which medicinal chemists can strategically exploit to overcome prevalent challenges in drug development.[4][5][6] Structurally an amide-ester hybrid, the carbamate offers a finely tuned balance of stability, hydrogen bonding capability, and conformational rigidity that is not readily found in other functional groups.[1][2] This guide provides an in-depth exploration of the carbamate moiety, moving beyond a simple definition to offer researchers and drug development professionals a comprehensive understanding of its strategic application—from enhancing metabolic stability and engineering prodrugs to directly engaging with therapeutic targets. We will delve into the causality behind its use, examine key synthesis protocols, and analyze structure-metabolism relationships to equip scientists with the knowledge to leverage this critical functional group effectively.
Core Physicochemical and Structural Properties
The utility of the carbamate functional group in drug design is a direct consequence of its unique electronic and structural characteristics. Understanding these fundamentals is crucial for its rational application.
-
Amide-Ester Hybrid Nature: The carbamate linkage contains a nitrogen atom adjacent to a carbonyl group, similar to an amide, and an oxygen atom also attached to the carbonyl, like an ester. This hybrid nature is the source of its distinct properties.
-
Resonance and Stability: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, creating a partial double bond character in the C-N bond.[1] This resonance stabilization imparts significant chemical and proteolytic stability, making carbamates generally more resistant to hydrolysis than esters.[1][7] However, they are typically more susceptible to hydrolysis than the more robust amide bond, a property that is key to their use in prodrugs.[1][2]
-
Hydrogen Bonding: The carbamate moiety can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the two oxygen atoms).[1][2] This allows it to form critical interactions with biological targets like enzymes and receptors, often mimicking the hydrogen bonding patterns of a native peptide bond.
-
Conformational Control: The partial double bond character of the C-N bond restricts rotation, imposing a degree of conformational rigidity on the molecule.[1][2] This can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target. Carbamates can exist in cis and trans conformations, with the trans form generally being more stable.[5]
The Carbamate as a Versatile Pharmacophore
The carbamate's properties allow it to play two major roles in a drug's structure: as a stable replacement for a labile bond or as a key interacting group with the biological target.
The Carbamate as a Peptide Bond Bioisostere
Peptide-based drugs often suffer from poor metabolic stability due to rapid cleavage by proteases and peptidases. Replacing a native amide bond with a carbamate linkage is a common and highly effective strategy to overcome this limitation.[1][2]
-
Causality: The electronic differences between a carbamate and an amide render the carbamate significantly less susceptible to attack by the serine, cysteine, or aspartyl proteases that typically hydrolyze peptide bonds. This substitution confers metabolic stability, prolonging the drug's half-life in vivo.[2] Furthermore, the carbamate maintains the key hydrogen bonding and general spatial arrangement of the original peptide backbone, ensuring that the molecule retains its ability to bind to the intended target.[1]
Direct Target Engagement: Cholinesterase Inhibitors
In some drug classes, the carbamate is not just a structural scaffold but is the reactive component responsible for the therapeutic effect. The most prominent example is the class of carbamate-based cholinesterase inhibitors used in the treatment of Alzheimer's disease, myasthenia gravis, and as antidotes to anticholinergic poisoning.[4][6][8]
-
Mechanism of Action: These drugs, such as Rivastigmine and Neostigmine, act as "pseudo-irreversible" inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][9] The mechanism involves the nucleophilic attack by the active site serine residue of the enzyme on the electrophilic carbonyl carbon of the carbamate.[10] This results in the formation of a covalent carbamylated enzyme intermediate, which is inactive.[9][10] Unlike the transient acetylated intermediate formed with acetylcholine, this carbamylated enzyme is much more stable and hydrolyzes very slowly, effectively taking the enzyme out of commission for an extended period.[10] This leads to an increase in the concentration and duration of action of acetylcholine in the synapse, alleviating symptoms of cholinergic deficit.[8]
Caption: Mechanism of pseudo-irreversible inhibition of cholinesterase by carbamate drugs.
Strategic Use of Carbamates in Prodrug Design
One of the most widespread and impactful applications of carbamates is in prodrug design.[1][5] A prodrug is an inactive or less active precursor that is metabolized in vivo to release the active parent drug.[4] Carbamates are excellent promoieties for masking hydroxyl, phenol, and amine functionalities to improve a drug's pharmacokinetic profile.
-
Rationale and Causality:
-
Improving Oral Bioavailability: A polar hydroxyl or amine group can hinder a drug's ability to cross the lipid membranes of the gut wall. Masking it with a carbamate can increase lipophilicity, thereby enhancing absorption.[4][11]
-
Preventing First-Pass Metabolism: Functional groups like phenols are often rapidly conjugated (e.g., by sulfation or glucuronidation) in the liver, leading to poor systemic exposure. A carbamate "cap" protects the vulnerable group, allowing the drug to bypass this rapid first-pass metabolism.[4][5]
-
Enhancing Solubility: While often used to increase lipophilicity, the substituents on the carbamate can be tailored to include ionizable or polar groups to enhance aqueous solubility for intravenous formulations.
-
-
Mechanism of Activation: The activation of most carbamate prodrugs relies on enzymatic hydrolysis, primarily by esterases (like carboxylesterases) that are abundant in the plasma, liver, and other tissues.[2][4] The hydrolysis cleaves the carbamate ester bond, releasing the parent drug and an unstable carbamic acid intermediate, which spontaneously decomposes to carbon dioxide and an amine.[1][2]
Caption: General workflow for the enzymatic release of an active drug from a carbamate prodrug.
Synthesis of Carbamates for Drug Discovery
The accessibility of the carbamate linkage through reliable synthetic methods is a key reason for its prevalence in medicinal chemistry.
Common Synthetic Methodologies
A variety of methods exist, ranging from traditional, highly reliable reactions to more modern, safer approaches.[1]
| Method | Reactants | Reagent/Conditions | Advantages | Disadvantages |
| From Isocyanates | Alcohol/Phenol + Isocyanate | Often catalyst-free or base-catalyzed | High yield, clean reaction, readily available isocyanates.[1] | Isocyanates can be toxic and moisture-sensitive. |
| From Chloroformates | Alcohol/Phenol + Amine | Chloroformate (e.g., R-O-COCl) | Versatile, wide range of chloroformates available.[12] | Chloroformates are often toxic and corrosive. |
| Curtius Rearrangement | Carboxylic Acid | Diphenylphosphoryl azide (DPPA), heat | Converts carboxylic acids directly to carbamates via an isocyanate intermediate.[1][2] | Requires heating, potential for side reactions. |
| Hofmann Rearrangement | Primary Amide | Bromine, NaOH or milder reagents like PIFA | Converts amides to carbamates with one less carbon.[1][2] | Stoichiometric use of halogenating agents. |
| From CO₂ | Amine + Alcohol + CO₂ | Coupling agents, catalysts (e.g., Cs₂CO₃, TBAI) | "Green" chemistry, uses CO₂ as a C1 source, avoids toxic reagents.[1] | May require specific catalysts or conditions. |
Experimental Protocol: Synthesis of an Aryl Carbamate from a Phenol and an Isocyanate
This protocol describes a standard, self-validating laboratory procedure for synthesizing an N-phenyl carbamate from p-cresol.
Objective: To synthesize 4-methylphenyl phenylcarbamate.
Materials:
-
p-Cresol (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, catalytic, ~0.05 eq)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes, Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add p-cresol (e.g., 1.08 g, 10 mmol). Dissolve it in anhydrous DCM (20 mL).
-
Addition of Reagents: Add triethylamine (e.g., 70 µL, 0.5 mmol). Cool the solution to 0 °C in an ice bath. Add phenyl isocyanate (e.g., 1.25 g, 10.5 mmol) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (p-cresol) is consumed.
-
Workup: Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (Self-Validation): The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure carbamate product.
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate the successful synthesis.
Structure-Metabolism Relationships (SMR)
The rate of carbamate hydrolysis is not constant; it is highly dependent on the substituents attached to the nitrogen and oxygen atoms. A deep understanding of these relationships is critical for designing drugs and prodrugs with the desired pharmacokinetic profile. A comprehensive study by Vacondio et al. compiled literature data to establish qualitative trends in metabolic lability.[13]
Key Insight: The electronic properties of the alcohol/phenol leaving group and the steric/electronic properties of the amine portion dictate the stability. Electron-withdrawing groups on the oxygen side (e.g., phenols) make the carbonyl carbon more electrophilic and susceptible to hydrolysis.
| Class of Carbamate (R¹-O-CO-NR²R³) | Metabolic Lability | Rationale |
| Aryl -OCO-NHAlkyl | Very High | Phenols are good leaving groups (lower pKa). The N-H proton allows for base-catalyzed hydrolysis mechanisms.[1][2] |
| Alkyl -OCO-NHAlkyl | High | Alcohols are poorer leaving groups than phenols, increasing stability. |
| Alkyl -OCO-N(Alkyl )₂ | Moderate | N,N-disubstitution prevents base-catalyzed mechanisms that require an N-H proton, increasing stability.[1] |
| Aryl -OCO-N(Alkyl )₂ | Moderate | The stabilizing effect of N,N-disubstitution partially counteracts the destabilizing effect of the aryl leaving group. |
| Alkyl -OCO-NHAryl | Low | The electron-withdrawing aryl group on the nitrogen reduces the nucleophilicity and basicity of the nitrogen, stabilizing the carbamate. |
| Alkyl -OCO-NH₂ | Very Low | The unsubstituted -NH₂ group provides significant stability. |
| Cyclic Carbamates | Very Low | Ring strain and conformational constraints significantly hinder the approach of hydrolytic enzymes.[1][7][13] |
This trend is invaluable for rational drug design. For a prodrug requiring rapid activation, an Aryl-OCO-NHAlkyl structure might be chosen. For a drug where the carbamate is a stable part of the core structure, a cyclic carbamate or an Alkyl-OCO-NHAryl motif would be superior.[1][13]
Therapeutic Applications and Case Studies
Carbamates are integral components of numerous approved drugs across a wide array of therapeutic areas.[4][5][14]
| Drug | Therapeutic Area | Role of the Carbamate Moiety |
| Rivastigmine [4] | Alzheimer's Disease | Reactive Pharmacophore: Acts as a pseudo-irreversible inhibitor of acetylcholinesterase and butyrylcholinesterase. |
| Mitomycin C [4][15] | Oncology | Activating Group: The carbamate is part of a complex structure that, upon reduction in tumor cells, becomes a potent DNA alkylating agent. |
| Felbamate [4] | Epilepsy | Core Structure: The dicarbamate is integral to the molecule's activity as a modulator of NMDA and GABA-A receptors. |
| Linezolid [1] | Antibacterial | Core Structure: The cyclic carbamate (an oxazolidinone) is a key part of the pharmacophore that binds to the bacterial ribosome. |
| Irinotecan [4] | Oncology | Prodrug Moiety: The carbamate links the active drug (SN-38) to a solubilizing group, which is cleaved by carboxylesterases to release the potent topoisomerase inhibitor at the tumor site. |
| Docetaxel [15][16] | Oncology | Pharmacokinetic Modifier: The N-tert-butoxycarbonyl group enhances the activity profile compared to its precursor, paclitaxel. |
Conclusion and Future Outlook
The carbamate functional group is far more than a simple linker; it is a sophisticated tool in the medicinal chemist's arsenal. Its tunable stability, hydrogen bonding capacity, and synthetic accessibility allow for the rational design of molecules with improved efficacy, safety, and pharmacokinetic profiles.[1][4] From serving as a robust peptide bond isostere to acting as the reactive center in enzyme inhibitors and enabling elegant prodrug strategies, the carbamate's influence is seen across modern medicine. As synthetic methodologies become "greener" and our understanding of metabolic pathways deepens, the strategic application of carbamates will undoubtedly continue to play a central role in the development of the next generation of therapeutics.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]
- Jain, A. K., & Sharma, S. (2013). Application of organic carbamates in drug design. Part 1: Anticancer agents - recent reports.
- Jain, A. K., & Sharma, S. (2001). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Mini Reviews in Medicinal Chemistry, 1(4), 423-440. [Link]
- Krátký, M., Stolaříková, J., Vinšová, J. (2016).
- Saxena, A., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 4969–4973. [Link]
- SK. (2014). Carbamate Protective Groups.
- ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by carbamates.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents.
- Wikipedia. (n.d.).
- Li, W., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances, 14, 20116-20121. [Link]
- Jain, A. K., & Sharma, S. (2001). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Saxena, A., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]
- Ashenhurst, J. (2018).
- Kumar, S., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. Medicinal Research Reviews, 43(4), 1147-1198. [Link]
- Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzyme Hydrolysis Study of Acyloxyalkyl Carbamates as New Prodrugs for Amines. Palestinian Medical and Pharmaceutical Journal, 11(1). [Link]
- Zhang, Y., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 240, 114606. [Link]
- Waud, W. R., et al. (2012). Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents. Investigational New Drugs, 30(2), 583–593. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]
- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. PubMed. [Link]
- Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299. [Link]
- Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-89. [Link]
- Organic Chemistry Portal. (n.d.).
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- Fairweather, K. A., & Vedejs, E. (2017). Protecting Groups in Peptide Synthesis.
- ResearchGate. (n.d.). Prodrug design and principle.
- University of South Florida. (n.d.). Synthesis of Alkyl Carbamates.
- ResearchGate. (n.d.). Roles of the carbamate moiety in drugs and prodrugs.
- Gieren, H., et al. (1993). Studies on the Enzymatic Hydrolysis of Amino Acid Carbamates. Applied Microbiology and Biotechnology, 38(5), 609-14. [Link]
- Sadeq, I. A. A. M., Al-Ameedee, M. D., & Albakaa, A. R. M. (2025). Synthesis and Enzymatic Hydrolysis Study of Acyloxyalkyl Carbamate as New Prodrug for Amine. An-Najah Journals. [Link]
- Kumar, V., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic carbamates in medicine: A clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Carbamate - Wikipedia [en.wikipedia.org]
- 13. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents | Archives of Industrial Hygiene and Toxicology [arhiv.imi.hr]
- 15. researchgate.net [researchgate.net]
- 16. Portico [access.portico.org]
Foreword: The Strategic Imperative of Temporary Invisibility
An In-Depth Technical Guide to the Role of tert-Butyl Protecting Groups in Organic Synthesis
In the intricate chess game of multi-step organic synthesis, the ability to render a functional group temporarily inert is not merely a convenience; it is a strategic necessity. Complex molecules are seldom constructed in a linear fashion where reagents react with only their intended targets. More often, a molecule possesses multiple reactive sites, any of which could be undesirably altered by the reaction conditions required for a transformation elsewhere in the structure. This challenge necessitates the use of protecting groups—molecular "painter's tape" that masks a functional group's reactivity, allows for chemistry to be performed at other positions, and can then be cleanly removed to reveal the original functionality unscathed.
Among the arsenal of protecting groups available to the synthetic chemist, the tert-butyl (tBu) group occupies a position of particular prominence. Its defining characteristic is its exceptional steric bulk, which not only influences its stability but also dictates the unique cationic mechanism of its cleavage. This guide, intended for researchers and professionals in drug development and chemical sciences, moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of why the tert-butyl group is chosen, how its stability can be leveraged, and what field-proven strategies exist for its installation and removal across a range of critical functional groups.
The Physicochemical Essence of the tert-Butyl Group
The utility of the tBu group is a direct consequence of its structure: a quaternary carbon atom bonded to three methyl groups. This arrangement imparts two crucial properties:
-
Steric Hindrance: The sheer bulk of the tBu group physically blocks access to the atom it is protecting (e.g., an oxygen or nitrogen). This steric shield prevents nucleophiles and many reagents from approaching, contributing significantly to its stability.
-
Electronic Stability of the tert-Butyl Cation: Upon cleavage, the tBu group departs as the tert-butyl carbocation, (CH₃)₃C⁺. This tertiary carbocation is highly stabilized by the inductive effect of the three methyl groups. Its remarkable stability is the primary reason the tBu group is almost exclusively cleaved under acidic conditions, which can facilitate its formation, while remaining robust in basic, nucleophilic, and reductive environments.[1][2]
This combination of steric bulk and cationic stability forms the foundation of the tBu group's role as a "workhorse" protector for alcohols, amines, carboxylic acids, and thiols.
The General Strategy: A Three-Act Play
The application of a protecting group follows a logical, three-step sequence. Understanding this workflow is fundamental to its strategic implementation.
Caption: Formation of a tert-butyl ether via isobutylene.
-
Alternative Reagents: While isobutylene is common, other reagents can be employed, particularly when milder conditions are required.
-
Di-tert-butyl dicarbonate (Boc₂O): In the presence of certain Lewis acids like Mg(ClO₄)₂, Boc₂O can serve as a source for the tert-butoxy group, offering a milder alternative to strong Brønsted acids. [3][4]The choice of Lewis acid is crucial, as some may favor the formation of Boc-protected alcohols instead. [4][5] * tert-Butyl 2,2,2-trichloroacetimidate: This reagent allows for tert-butylation under mild acid/base catalysis, compatible with acid-sensitive groups like acetals. [3]
-
Deprotection of tert-Butyl Ethers
Cleavage is almost exclusively achieved under acidic conditions that promote the formation of the stable tert-butyl cation.
-
Standard Protocol: Treatment with strong acids such as trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is the most common method. [1]The reaction is often run neat or with a high concentration of TFA.
-
Milder Conditions: For substrates sensitive to strong acids, a variety of milder reagents have been developed:
-
Aqueous Phosphoric Acid: Provides an effective and environmentally benign method for deprotection. [3] * Cerium(III) chloride/Sodium Iodide: This system in acetonitrile offers a mild and chemoselective cleavage of tert-butyl ethers, compatible with many other functionalities. [5] * Magic Blue/Triethylsilane: The combination of tris(4-bromophenyl)amminium radical cation (Magic Blue) and a silane scavenger provides a catalytic, transition-metal-free deprotection under very mild conditions. [3][6]
-
Protection of Carboxylic Acids: The tert-Butyl Ester
The tert-butyl ester is a cornerstone of modern organic synthesis, particularly in peptide chemistry. [1]Its key advantage is its complete stability to basic and nucleophilic conditions that would readily cleave methyl or ethyl esters (e.g., saponification). [7][8]
Installation of the tert-Butyl Ester
-
Acid-Catalyzed Esterification: Similar to ether formation, reacting a carboxylic acid with excess isobutylene in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) is a standard procedure. [8]* Bis(trifluoromethanesulfonyl)imide Catalysis: A recently developed method uses catalytic Tf₂NH in tert-butyl acetate. This approach is powerful enough to directly convert free amino acids, which are often insoluble in typical organic solvents, into their tert-butyl esters in high yield. [9][7][8]
Deprotection of tert-Butyl Esters
The cleavage mechanism mirrors that of tert-butyl ethers, proceeding via protonation and subsequent elimination of isobutylene.
Caption: Cleavage of a tert-butyl ester to a carboxylic acid.
-
The Role of Scavengers: The liberated tert-butyl cation is a potent electrophile. In complex molecules, particularly peptides with sensitive residues like tryptophan or methionine, this cation can cause unwanted side reactions (re-alkylation). To prevent this, "scavengers" such as triethylsilane (TES), water, or anisole are added to the cleavage cocktail to trap the cation. [1]
-
Selective Deprotection: While strong acids like TFA will cleave most acid-labile groups, milder Lewis acids can offer greater selectivity. For example, zinc bromide (ZnBr₂) in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of certain other acid-sensitive protectors. [10][11]
-
Non-Acidic Methods: For highly sensitive substrates, thermolytic cleavage can be performed by heating the ester in a high-boiling solvent, which drives off the volatile isobutylene. [11]
Protection of Amines: The tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is arguably one of the most important amine protecting groups in organic synthesis. It is exceptionally stable to bases and nucleophiles but is easily removed by moderate acids, making it a cornerstone of orthogonal strategies.
-
Installation: The Boc group is most commonly installed using di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a mild base like triethylamine (NEt₃) or DMAP.
-
Deprotection: The cleavage mechanism is similar to that of tert-butyl esters, but with an additional fragmentation step. Acid-catalyzed removal of the tert-butyl group generates an unstable carbamic acid, which spontaneously decarboxylates to release the free amine, carbon dioxide, and isobutylene. [12]This release of gaseous byproducts helps drive the reaction to completion. [12]
-
Orthogonality in Peptide Synthesis: The Boc group's utility is perfectly exemplified in the Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS). [1] * The α-amine is protected with the base-labile Fmoc group.
-
Reactive side chains (like those of Asp, Glu, Ser, Tyr) are protected with acid-labile tert-butyl groups (esters or ethers). [1] * This allows for the selective removal of the Fmoc group at each step of chain elongation using a base (piperidine), while the tBu groups remain intact. The tBu groups are then removed globally at the end of the synthesis with a strong acid cocktail (TFA). [1]
-
Caption: Orthogonality of Fmoc (base-labile) and tBu (acid-labile) groups in SPPS.
Protection of Thiols: The S-tert-Butyl Group
The thiol group of cysteine is highly nucleophilic and prone to oxidation, making its protection essential in peptide and protein chemistry. The S-tert-butyl group provides robust protection.
-
Installation and Stability: The S-tBu group can be installed under various conditions and is stable to the strong acids (like TFA) typically used for global deprotection in peptide synthesis, which is a key point of differentiation from O-tBu and N-Boc groups. [13]
-
Deprotection: Due to its higher stability, cleaving the S-tBu group requires specific conditions, often involving reducing agents or heavy metal salts. [13]For example, palladium chloride (PdCl₂) has been used for deprotection under aqueous conditions. [13]This differential stability allows it to be used orthogonally to other acid-labile tert-butyl protecting groups.
Data Summary and Protocols
Table 1: Stability of tert-Butyl Protected Functional Groups
| Functional Group | Protecting Group | Stable To | Labile To |
| Alcohol (R-OH) | R-OtBu | Strong bases (RLi, RMgX), nucleophiles, mild oxidants/reductants | Strong acids (TFA, HCl), various Lewis acids [1][3] |
| Carboxylic Acid (R-COOH) | R-COOtBu | Bases (NaOH, LiOH), nucleophiles, Grignard reagents | Strong acids (TFA, H₃PO₄), some Lewis acids (ZnBr₂) [9][11] |
| Amine (R-NH₂) | R-NHBoc | Bases, nucleophiles, catalytic hydrogenation | Moderate to strong acids (TFA, HCl in dioxane) [1][12] |
| Thiol (R-SH) | R-StBu | Strong acids (TFA), bases, nucleophiles | Reducing agents, heavy metal salts (e.g., PdCl₂) [13] |
Experimental Protocol: General Procedure for tert-Butyl Ester Deprotection with TFA
Objective: To cleave a tert-butyl ester to the corresponding carboxylic acid using trifluoroacetic acid.
Materials:
-
tert-butyl ester-containing compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triethylsilane or Anisole, 5-10% v/v, if required)
Procedure:
-
Dissolution: Dissolve the tert-butyl ester substrate in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the initial exotherm and minimize potential side reactions.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), but this can range from 20% to 100% TFA depending on the substrate's stability. If using a scavenger, it should be added to the DCM solution before the TFA. [11]4. Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by an appropriate method (e.g., Thin Layer Chromatography or LC-MS) until all starting material is consumed. This typically takes 1-4 hours. [11]5. Workup: Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. Caution: TFA is corrosive. Co-evaporation with a solvent like toluene can help remove residual traces.
-
Purification: The resulting crude carboxylic acid can be purified by a suitable method, such as precipitation from a non-polar solvent (e.g., cold diethyl ether), crystallization, or column chromatography.
Self-Validation: The success of the deprotection can be confirmed by the disappearance of the tert-butyl signal (a sharp singlet at ~1.5 ppm) in the ¹H NMR spectrum and the appearance of a broad carboxylic acid proton signal (>10 ppm). Mass spectrometry will show a mass loss of 56 Da corresponding to the C₄H₈ fragment.
Conclusion
The tert-butyl protecting group, in its various forms, is a powerful and versatile tool in the arsenal of the synthetic chemist. Its robustness to a wide range of chemical environments, combined with its predictable and clean cleavage under acidic conditions, provides a level of control that is essential for the synthesis of complex molecules. By understanding the underlying mechanistic principles of its installation and removal—rooted in the exceptional stability of the tert-butyl cation—researchers can strategically deploy this protecting group to navigate challenging synthetic pathways, enabling the efficient and high-fidelity construction of novel chemical entities for research, medicine, and materials science.
References
- tert-Butyl Ethers. Organic Chemistry Portal. [Link]
- tert-Butyl Esters. Organic Chemistry Portal. [Link]
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates.The Journal of Organic Chemistry. [Link]
- Clutch Prep. (2015). Alcohol Protecting Groups: t-Butyl Ether Protecting Groups.YouTube. [Link]
- Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.Synlett. [Link]
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?Chemistry Stack Exchange. [Link]
- Bartoli, G., et al. (2006). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide.
- Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.The Journal of Organic Chemistry. [Link]
- Protecting Groups For Alcohols.Master Organic Chemistry. [Link]
- Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?Chemistry Stack Exchange. [Link]
- Spears, R. J., & Payne, R. J. (2021). Cys thiol protection with the tert-butyl (tBu) protecting group and different methods of deprotection.
- Kaliappan, K. P. Protection of Phenols.Indian Institute of Technology Bombay. [Link]
- Novel tert-Butylation of Carboxylic Acids and Alcohols.Thieme Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. tert-Butyl Ethers [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
The Strategic deployment of (S)-tert-Butyl azepan-3-ylcarbamate in Modern Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, prized for its inherent three-dimensional structure which allows for precise vectoral presentation of substituents to engage with biological targets.[1][2] Its conformational flexibility, greater than that of smaller piperidine or pyrrolidine rings, provides unique opportunities for optimizing pharmacokinetic and pharmacodynamic properties.[2] Within this class of compounds, chiral 3-aminoazepane derivatives are of particular importance, serving as key building blocks for a range of therapeutic agents, including potent and selective enzyme inhibitors.[3][4]
This guide focuses on (S)-tert-Butyl azepan-3-ylcarbamate , a versatile and strategically important chiral intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the 3-amino moiety allows for the selective functionalization of the azepane ring nitrogen. This orthogonal protection scheme is fundamental to its utility, enabling chemists to perform a variety of transformations on the secondary amine of the azepane ring before revealing the primary amine for subsequent elaboration. This document provides in-depth application notes and detailed protocols for the use of this building block in key synthetic transformations relevant to drug discovery and development.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 213990-48-8 | [5] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [6] |
| Molecular Weight | 214.31 g/mol | [6] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents. | General chemical knowledge |
| Storage | Store in a cool, dry place away from incompatible materials. Recommended storage at 2-8°C. | General chemical knowledge |
Note on Stability: The Boc protecting group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, as well as many catalytic hydrogenation conditions. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in an organic solvent), providing a reliable method for deprotection at the desired stage of a synthetic sequence.
Core Synthetic Applications and Protocols
The utility of this compound is best illustrated through its application in the synthesis of complex molecular architectures. The following sections detail two of the most powerful and widely applicable transformations involving this building block: Nucleophilic Aromatic Substitution (SNAr) and Reductive Amination.
Application 1: Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Heterocyclic Cores
Scientific Rationale: The secondary amine of the azepane ring in this compound is a competent nucleophile. This nucleophilicity can be harnessed to displace a suitable leaving group (typically a halide) on an electron-deficient aromatic or heteroaromatic ring.[7][8] This SNAr reaction is a cornerstone of modern medicinal chemistry for forging carbon-nitrogen bonds, and is particularly prevalent in the synthesis of kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors.[3][9] The electron-withdrawing nature of the target heterocycle is crucial for activating the ring towards nucleophilic attack. The choice of a non-nucleophilic base is critical to prevent competitive reactions and to neutralize the acid generated during the reaction.
Workflow Diagram: SNAr Reaction
Caption: General workflow for the SNAr reaction.
Detailed Experimental Protocol: Synthesis of an N-Arylated Azepane Derivative
This protocol is based on analogous procedures for the synthesis of DPP-4 inhibitors.[10]
Materials:
-
This compound (1.0 equiv)
-
2-Chloro-4-fluorobenzonitrile (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Toluene, anhydrous (or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Add 2-chloro-4-fluorobenzonitrile (1.0 equiv) to the stirred suspension.
-
Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting materials is observed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure N-arylated azepane product.
Causality and Optimization:
-
Base Selection: Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation. Stronger bases like sodium hydride could lead to deprotonation of other sites or side reactions. Diisopropylethylamine (DIPEA) is another common choice, particularly when a soluble organic base is preferred.
-
Solvent Choice: Toluene and DMF are common high-boiling aprotic solvents that effectively solubilize the reagents and facilitate the reaction at elevated temperatures. DMF can often accelerate SNAr reactions due to its high polarity.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the nucleophilic attack on the aromatic ring. The optimal temperature will depend on the reactivity of the specific electrophile.
Application 2: Reductive Amination for Elaboration of the Azepane Nitrogen
Scientific Rationale: Following the removal of the Boc protecting group, the resulting (S)-3-aminoazepane can be further functionalized at the azepane ring nitrogen. Reductive amination is a highly efficient and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[4][11] This one-pot procedure proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[12] Mild and selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[13][14]
Workflow Diagram: Reductive Amination
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. byjus.com [byjus.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO1996005178A1 - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 11. WO2008132142A2 - New heterocyclic derivatives useful for the treatment of cns disorders - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. WO2009016088A1 - The use of benzamide derivatives for the treatment of cns disorders - Google Patents [patents.google.com]
Reaction protocols involving tert-butyl carbamates
An In-Depth Technical Guide to Reaction Protocols Involving tert-Butyl Carbamates
Authored by: Gemini, Senior Application Scientist
Introduction: The Indispensable Role of the tert-Butoxycarbonyl (Boc) Group
In the intricate field of organic synthesis, the strategic manipulation of functional groups is paramount. Among the arsenal of tools available to chemists, the use of protecting groups is a foundational concept, particularly when dealing with polyfunctional molecules. The tert-butoxycarbonyl (Boc) group stands out as one of the most widely utilized protecting groups for amines, its popularity rooted in a unique combination of stability and controlled lability.[1][2]
Introduced in the late 1950s, the Boc group revolutionized peptide synthesis by providing an acid-labile protecting group orthogonal to the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[3][4] This orthogonality allows for the selective deprotection of one amine in the presence of another, a critical requirement for the stepwise construction of complex molecules like peptides and pharmaceuticals.[1][5] The Boc group's robustness against most bases, nucleophiles, and reductive conditions, coupled with its clean removal under mild acidic conditions, makes it an invaluable asset in modern synthetic chemistry.[2][6]
This guide provides an in-depth exploration of the core reaction protocols involving tert-butyl carbamates. We will delve into the mechanistic underpinnings of Boc protection and deprotection, present detailed and field-proven experimental protocols, and explore the expanding role of the Boc group not just as a protector, but as a powerful directing group in complex transformations.
Part 1: The Formation of tert-Butyl Carbamates (N-Boc Protection)
The introduction of the Boc group converts a nucleophilic and basic amine into a neutral, sterically hindered carbamate, effectively masking its reactivity.[2][7] This transformation is most commonly achieved using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).
Causality of the Protection Mechanism
The N-Boc protection reaction is a nucleophilic acyl substitution. The amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[8] This addition forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a tert-butyl carbonate anion, which is unstable and readily decomposes into the stable gas carbon dioxide and a tert-butoxide anion.[7][8] The tert-butoxide, a strong base, then deprotonates the positively charged nitrogen, yielding the neutral N-Boc protected amine and tert-butanol.[3][9] While the reaction can proceed without an external base, bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often added to neutralize the protonated amine and accelerate the reaction.[3][10]
Caption: Nucleophilic acyl substitution mechanism for Boc protection.
Experimental Protocol 1: General N-Boc Protection of a Primary Amine
This protocol provides a standard, reliable method for the Boc protection of a wide range of primary and secondary amines under mild conditions.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1:1 Acetone/Water)[6][11]
-
Base (e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃)) (1.5 equiv, if starting with an amine salt)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: Dissolve the amine (1.0 equiv) in the chosen solvent (approx. 0.2-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Note: If the amine is provided as a hydrochloride or other salt, add the base (e.g., TEA) and stir for 10-15 minutes to generate the free amine in situ.[11]
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) to the solution in one portion at room temperature. For highly reactive amines or to control exotherms, the addition can be performed at 0 °C.[12]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours but can be stirred overnight if necessary.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove any unreacted amine and excess base, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: The resulting crude N-Boc protected amine is often pure enough for subsequent steps. If necessary, purify further by flash column chromatography on silica gel or recrystallization.[11]
Data Presentation: Comparative N-Boc Protection Conditions
The choice of solvent and catalyst can be adapted for different substrates, including water-mediated and catalyst-free conditions for greener protocols.[6][13]
| Catalyst/Additive | Solvent System | Temperature | Key Advantages & Substrate Scope | Reference |
| None (Base-free) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Room Temp | Highly efficient and chemoselective for diverse amines; catalyst is recyclable. | [13] |
| None (Catalyst-free) | Water/Acetone | Room Temp | Eco-friendly, excellent yields, short reaction times, avoids side reactions. | [6] |
| Iodine (catalytic) | Solvent-free | Room Temp | Practical and efficient for aryl and aliphatic amines under ambient conditions. | [13] |
| HClO₄–SiO₂ | Solvent-free | Room Temp | Highly efficient, inexpensive, and reusable catalyst for chemoselective protection. | [13] |
| DMAP | Acetonitrile (MeCN) | Room Temp | Standard and effective, particularly for less nucleophilic amines. | [10] |
Part 2: The Cleavage of tert-Butyl Carbamates (Boc Deprotection)
The strategic value of the Boc group lies in its facile removal under acidic conditions that leave many other protecting groups intact.[1] This cleavage is an acid-catalyzed hydrolysis of the carbamate.
Causality of the Deprotection Mechanism
The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl).[1][14] This step increases the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond. This bond breaks heterolytically to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[7][15] The carbamic acid rapidly undergoes spontaneous decarboxylation, releasing carbon dioxide gas and the free amine.[8][14] In the acidic medium, the liberated amine is protonated to form its corresponding salt (e.g., ammonium trifluoroacetate or ammonium chloride).[14][15]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Managing a Key Side Reaction: The tert-Butyl Cation
A potential complication during deprotection is the reactivity of the liberated tert-butyl cation, which is a potent electrophile.[16] It can alkylate nucleophilic residues within the substrate molecule, such as thiols, indoles, or electron-rich aromatic rings, leading to undesired byproducts.[10][16] To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic species, such as anisole, thioanisole, or triisopropylsilane (TIS), that are designed to trap the tert-butyl cation preferentially.[1][10]
Experimental Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)
This is one of the most common and robust methods for Boc cleavage, valued for its speed and the volatility of the reagents, which simplifies work-up.[17][18]
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, e.g., Anisole or Triisopropylsilane (TIS) (5-10% v/v)
-
Diethyl ether, cold
Procedure:
-
Dissolution: Dissolve the Boc-protected compound (1.0 equiv) in anhydrous DCM (to a concentration of ~0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v).[17][18] If the substrate contains sensitive functional groups, add a scavenger at this stage.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 0.5 to 4 hours.[17] Note: The evolution of CO₂ gas is a visual indicator of the reaction's progress. Ensure the system is not closed.[9][14]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.[19]
-
To the resulting residue, add cold diethyl ether to precipitate the product as its TFA salt.[19]
-
Collect the solid precipitate by filtration, wash with additional cold diethyl ether, and dry under vacuum. The amine TFA salt can often be used directly in the next step.[17]
-
Experimental Protocol 3: Boc Deprotection with Hydrogen Chloride (HCl)
Using a solution of HCl in an organic solvent is a cost-effective alternative to TFA and can sometimes offer different selectivity.[17][20]
Materials:
-
N-Boc protected amine (1.0 equiv)
-
4M HCl in 1,4-Dioxane or Ethyl Acetate
-
Diethyl ether, cold
Procedure:
-
Suspension/Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.[17]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-12 hours.[17] The product hydrochloride salt often precipitates from the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
Data Presentation: Comparative Boc Deprotection Methods
The choice of acid dictates the efficiency and selectivity of the deprotection. Milder conditions can sometimes be used to selectively deprotect one Boc group in the presence of another or other acid-labile groups.[19]
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference(s) |
| TFA | 20-50% in DCM, Room Temp | 0.5 - 4 h | Highly effective, fast, volatile reagents for easy removal. | Corrosive, toxic, can cleave other acid-labile groups. | [17][18] |
| HCl | 4M in Dioxane or EtOAc, Room Temp | 1 - 12 h | Cost-effective, readily available, can offer better selectivity. | Can be less reactive, potential for chlorinated byproducts. | [17][20] |
| H₃PO₄ | Aqueous solution in THF | Variable | Mild and selective, environmentally benign. | Slower reaction times, aqueous workup can be more complex. | [13][17] |
| AlCl₃ | MeCN or CH₂Cl₂ | Variable | Allows for selective cleavage in the presence of other protecting groups. | Lewis acid may coordinate to other functional groups. | [10] |
| Thermal | Heat (>180 °C) | Variable | Acid-free conditions. | Requires high temperatures, not suitable for thermally sensitive substrates. | [6][8] |
graph TD { A[Start: Boc-Protected Compound] --> B{Select Deprotection Method}; B --> C1[Strong Acid: TFA/DCM]; B --> C2[Milder Acid: HCl/Dioxane]; B --> C3[Alternative Methods];C1 --> D{Substrate has other\nacid-sensitive groups?}; D -- Yes --> E[Add Scavenger (e.g., TIS, Anisole)]; D -- No --> F[Run Protocol 2]; E --> F; C2 --> G[Run Protocol 3]; C3 --> H[Consider H₃PO₄, AlCl₃, Thermal, etc.]; F --> I{Work-up}; G --> I; H --> I; I --> J[Isolate Amine Salt]; J --> K{Need Free Amine?}; K -- Yes --> L[Basic Work-up (e.g., NaHCO₃)]; K -- No --> M[Use Salt Directly]; L --> N[Characterize Final Product\n(NMR, MS)]; M --> N; // Styling style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C1 fill:#EA4335,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style C2 fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style C3 fill:#5F6368,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style N fill:#34A853,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF
}
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Protection and Deprotection [pt.bzchemicals.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. experts.arizona.edu [experts.arizona.edu]
- 21. Amine Protection / Deprotection [fishersci.co.uk]
Application Note & Protocol: N-Boc Protection of Primary Amines
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The protection of primary amines is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry, peptide synthesis, and drug development.[1] The tert-butyloxycarbonyl (Boc) group is a preeminent choice for amine protection due to its broad stability and the facility of its removal under mild acidic conditions.[2][3] This document provides an in-depth guide to the N-Boc protection of primary amines, detailing the underlying reaction mechanism, offering a robust experimental protocol, and addressing common challenges to ensure procedural success.
Introduction: The Imperative of Amine Protection
Primary amines are highly nucleophilic and basic functional groups that often interfere with desired chemical transformations in multifunctional molecules.[4] Protecting groups are transiently installed to mask the reactivity of the amine, allowing other chemical manipulations to proceed selectively. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable without affecting other functionalities within the molecule.[5] The Boc group admirably fulfills these criteria, making it one of the most frequently utilized amine protecting groups in contemporary organic synthesis.[2]
The use of di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) is the most common and efficient method for the introduction of the Boc group onto a primary amine.[6] This reagent is favored for its high reactivity, operational simplicity, and the benign nature of its byproducts.
The Reaction Mechanism: A Stepwise Perspective
The N-Boc protection of a primary amine with di-tert-butyl dicarbonate follows a nucleophilic acyl substitution pathway.[1] The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into the gaseous byproduct carbon dioxide and tert-butanol.[3][7] The evolution of carbon dioxide gas helps to drive the reaction to completion.[3] While the reaction can proceed without a base, the addition of a mild base is common practice to deprotonate the resulting ammonium salt and accelerate the reaction rate.[8]
Caption: Mechanism of N-Boc protection of a primary amine.
Experimental Protocol: A Step-by-Step Workflow
This protocol provides a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale. The specific conditions may require optimization based on the substrate's properties.
Materials and Equipment
-
Primary amine (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 mmol)
-
Anhydrous solvent (e.g., THF, DCM, ACN, MeOH)
-
Base (optional, e.g., TEA, DIPEA, NaHCO₃, NaOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography (if necessary)
Reaction Setup and Execution
Caption: General workflow for N-Boc protection of a primary amine.
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1 mmol) in an appropriate anhydrous solvent (5-10 mL).[6] The choice of solvent is critical and depends on the solubility of the amine starting material.[9]
-
Base Addition (Optional): If a base is required, add it to the stirred solution. The choice of base depends on the amine substrate and reaction conditions.[6] For amine salts, a stoichiometric amount of base is necessary to liberate the free amine.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 - 1.5 equivalents) portion-wise at room temperature.[6] A slight excess of (Boc)₂O is often used to ensure complete conversion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reactions are typically complete within 1-12 hours.[2]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.[6]
-
Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.[6]
-
Transfer the solution to a separatory funnel and wash sequentially with a mild aqueous acid (e.g., 1 M HCl) if a tertiary amine base was used, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.[6]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[6]
-
Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.
Key Reaction Parameters and Considerations
| Parameter | Common Choices | Rationale & Expert Insights |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH), Water | The choice is primarily dictated by the solubility of the amine.[6] For zwitterionic compounds like amino acids, aqueous or biphasic systems are often employed.[9] THF and DCM are excellent general-purpose solvents for a wide range of amines. |
| Base (Optional) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP) | While not always necessary, a base can accelerate the reaction by neutralizing the protonated amine.[8] DMAP is a highly effective catalyst but can promote side reactions if not used judiciously.[10] Inorganic bases like NaHCO₃ are often used in biphasic systems.[2] |
| Temperature | Room Temperature to 40 °C | Most Boc protections proceed efficiently at room temperature.[2] Gentle heating may be required for less reactive or sterically hindered amines.[2] |
| Stoichiometry | 1.1 - 1.5 equivalents of (Boc)₂O | A slight excess of Boc anhydride is typically used to drive the reaction to completion. A large excess should be avoided to simplify purification. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | - Low nucleophilicity of the amine (e.g., anilines).- Steric hindrance around the amino group.- Poor solubility of the starting material. | - Increase the reaction temperature or prolong the reaction time.- Use a more potent acylation catalyst like DMAP (in catalytic amounts).- Choose a different solvent system to improve solubility. For amino acids, consider a biphasic system (e.g., dioxane/water).[9] |
| Formation of Side Products | - Di-Boc protection of the primary amine.- Reaction with other nucleophilic groups in the substrate. | - Use a stoichiometric amount of (Boc)₂O.- Perform the reaction at a lower temperature.- If other nucleophiles are present, they may require protection prior to the Boc protection of the amine. |
| Difficult Purification | - Excess (Boc)₂O remaining.- Byproducts from the reaction. | - The excess (Boc)₂O can be quenched by adding a small amount of a primary amine (e.g., n-butylamine) at the end of the reaction.- A thorough aqueous workup is crucial to remove water-soluble impurities. |
Conclusion
The N-Boc protection of primary amines is a robust and versatile transformation that is indispensable in modern organic synthesis. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired protected amines. This protocol, along with the provided insights and troubleshooting guide, serves as a comprehensive resource for the successful implementation of this critical synthetic step.
References
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- RSC Publishing. (2013). Dual protection of amino functions involving Boc.
- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- ResearchGate. (n.d.). N-Boc protection of amines derivative a.
- Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. commonorganicchemistry.com [commonorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Azepine Derivatives from (S)-tert-Butyl azepan-3-ylcarbamate
Introduction: The Azepine Scaffold and the Strategic Value of (S)-tert-Butyl azepan-3-ylcarbamate
The seven-membered nitrogen heterocycle, azepine, is a privileged scaffold in modern medicinal chemistry. Its non-planar and flexible conformation provides access to a three-dimensional chemical space often unachievable with more common five- and six-membered rings. This unique structural feature has been exploited in the design of a wide array of therapeutic agents, with over 60 approved medications incorporating the azepine moiety.[1] These compounds exhibit a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, anticancer, and antihypertensive properties.[1][2][3]
The development of robust and versatile synthetic routes to create libraries of functionalized azepanes is therefore a critical task for drug discovery professionals. This compound has emerged as a highly valuable chiral building block for this purpose. This starting material offers two distinct points for chemical modification: the secondary amine within the azepane ring and a protected primary amine at the C3 position. This dual functionality allows for a sequential and controlled approach to generating molecular diversity.
This guide provides an in-depth exploration of key synthetic transformations starting from this compound. We will detail field-proven protocols for N-functionalization of the azepane core and subsequent manipulations following the deprotection of the C3-amine, explaining the causal logic behind experimental choices to ensure reproducible and scalable results.
Part 1: N-Functionalization of the this compound Core
The secondary amine of the azepane ring is a nucleophilic handle that allows for the introduction of a vast array of substituents. These modifications are fundamental for modulating the physicochemical properties, target engagement, and pharmacokinetic profile of the final compounds. The most common strategies for this functionalization are N-alkylation and N-acylation.
N-Alkylation of the Azepane Nitrogen
N-alkylation is a cornerstone transformation for expanding the chemical space around the azepane core.[4] Two primary methods are favored for their reliability and substrate scope: direct alkylation and reductive amination.
-
Direct Alkylation with Alkyl Halides : This classic SN2 reaction involves the nucleophilic attack of the azepane nitrogen on an alkyl halide. The choice of base and solvent is critical for success; a moderately strong, non-nucleophilic base is required to deprotonate the secondary amine without promoting elimination side reactions of the alkyl halide.[4] Common bases include potassium carbonate (K₂CO₃) for general applications and sodium hydride (NaH) for less reactive halides, though the latter requires more stringent anhydrous conditions.
-
Reductive Amination : This powerful and versatile method allows for the introduction of more complex and sterically hindered alkyl groups. The reaction proceeds via the formation of an intermediate iminium ion from the condensation of the azepane with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity for iminium ions over carbonyls and its tolerance of mildly acidic conditions, which favor iminium ion formation.
Sources
Application Notes and Protocols for the Synthesis and Evaluation of IRAK4 Inhibitors
Introduction: IRAK4 as a Pivotal Node in Innate Immunity and Disease
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1][2] It plays an indispensable role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), which are responsible for detecting pathogens and endogenous danger signals.[1][2][3] Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of a multi-protein complex known as the Myddosome.[2][4][5] Within this complex, IRAK4's kinase activity is essential for the phosphorylation and subsequent activation of downstream signaling molecules, including IRAK1, which ultimately triggers the activation of transcription factors like NF-κB and AP-1.[4][5][6] This signaling cascade results in the production of a wide array of pro-inflammatory cytokines and chemokines.[5][7]
Given its central role, aberrant IRAK4 signaling has been implicated in the pathophysiology of numerous diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, inflammatory conditions, and certain types of cancer, particularly those with mutations in the MyD88 gene.[2][3][8] Consequently, IRAK4 has emerged as a high-priority therapeutic target for the development of small molecule inhibitors.[2][3] These inhibitors aim to modulate the inflammatory response by blocking the kinase activity of IRAK4, and more recently, by inducing its degradation.[9][10]
This technical guide provides an in-depth overview of the application of chemical synthesis in creating IRAK4 inhibitors and detailed protocols for their subsequent evaluation. It is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery.
The IRAK4 Signaling Pathway: A Detailed Look
The canonical IRAK4 signaling pathway is initiated by the binding of a ligand (e.g., a pathogen-associated molecular pattern for a TLR, or an IL-1 family cytokine for an IL-1R) to its receptor. This event triggers a conformational change that facilitates the recruitment of the MyD88 adaptor protein. IRAK4 is then recruited to MyD88, followed by IRAK1 or IRAK2, forming the Myddosome complex. IRAK4, considered the "master IRAK," autophosphorylates and then phosphorylates IRAK1.[2][4] This phosphorylation event activates IRAK1, causing it to dissociate from the complex along with TRAF6, an E3 ubiquitin ligase. This complex then activates downstream kinases such as TAK1, which in turn activates the IKK complex and MAP kinases, leading to the activation of NF-κB and AP-1 and the transcription of inflammatory genes.
Caption: The TLR/IL-1R signaling cascade mediated by IRAK4.
Synthetic Strategies for IRAK4 Inhibitors
The development of small molecule inhibitors of IRAK4 has been an area of intense research, leading to a variety of chemical scaffolds with potent and selective activity.[11] Structure-based drug design has been instrumental in this process, with numerous co-crystal structures of inhibitors bound to IRAK4 revealing key binding interactions and informing medicinal chemistry efforts.[6][12][13]
Commonly explored scaffolds include:
-
Pyrazolopyrimidines: These compounds have been developed from high-throughput screening hits and optimized for potency and drug-like properties.[13]
-
Isoquinolines: Pfizer's clinical candidate, Zimlovisertib (PF-06650833), features this core structure.[11][12]
-
Oxazolo[4,5-b]pyridines: This scaffold has been explored to generate potent inhibitors with improved metabolic stability.[14]
-
Benzolactams: These have been developed to yield potent and orally bioavailable inhibitors with robust in vivo activity.[11]
While detailed, step-by-step synthetic protocols are proprietary and specific to each chemical series, a general workflow for the synthesis of a novel IRAK4 inhibitor is outlined below. This workflow is conceptual and should be adapted based on the specific chemical scaffold being pursued.
Caption: General workflow for the synthesis of IRAK4 inhibitors.
For specific and detailed synthetic procedures, researchers are directed to the primary medicinal chemistry literature and the supporting information contained within those publications.[11][13][14]
Clinically Investigated IRAK4 Inhibitors
Several IRAK4 inhibitors have advanced into clinical trials, demonstrating the therapeutic potential of targeting this kinase. The table below summarizes key data for some of these compounds.
| Compound Name (Code) | Company | Scaffold Class | Potency (IC50) | Disease Indication(s) | Clinical Phase |
| Zimlovisertib (PF-06650833) | Pfizer | Isoquinoline | 0.2 nM[3] | Rheumatoid Arthritis, COVID-19[3][15] | Phase II |
| Zabedosertib (BAY 1834845) | Bayer | Not specified | Potent[16] | Autoimmune Diseases[16][17] | Phase I/II |
| Emavusertib (CA-4948) | Curis/Aurigene | Amide | < 50 nM[3] | B-cell malignancies[8][18] | Phase I/II |
| BMS-986126 | Bristol Myers Squibb | Aminopyrimidine | 5.3 nM[3] | Autoimmune Diseases | Preclinical/Phase I |
| KT-474 (SAR444656) | Kymera/Sanofi | PROTAC Degrader | DC50 = 4.0 nM[10] | Inflammatory Diseases (e.g., HS, AD)[9][18] | Phase II |
Application Protocols: Evaluating IRAK4 Inhibitor Efficacy
Once a potential IRAK4 inhibitor has been synthesized, its biological activity must be thoroughly characterized. This involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm target engagement and functional effects in a physiological context.
Protocol 1: In Vitro Biochemical IRAK4 Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the direct inhibition of recombinant IRAK4 kinase activity by monitoring the production of ADP. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[19][20]
Materials:
-
Recombinant human IRAK4 kinase (e.g., from Promega, BPS Bioscience)
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[21]
-
ATP
-
IRAK4 Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[19]
-
Test inhibitor compound, serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)[22]
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the 1x Kinase Assay Buffer.
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting at a high concentration (e.g., 1 mM).
-
Dispense Inhibitor: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Prepare Kinase/Substrate Mix: Prepare a master mix containing the IRAK4 kinase and the substrate in 1x Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically but are often in the low nanomolar and micromolar range, respectively.
-
Add Kinase/Substrate Mix: Add the kinase/substrate mix to the wells containing the inhibitor. Mix gently.
-
Initiate Reaction: Prepare an ATP solution in 1x Kinase Assay Buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for IRAK4 (approx. 10-25 µM) to ensure sensitive detection of ATP-competitive inhibitors.[23]
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[19][21]
-
Stop Reaction & Detect ADP:
-
Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[19]
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[19]
-
-
Read Plate: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (IRAK1 Phosphorylation)
This protocol assesses the ability of an IRAK4 inhibitor to block the phosphorylation of its direct substrate, IRAK1, in a cellular context. This provides a more proximal measure of target engagement than downstream cytokine readouts.[24][25]
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TLR agonist (e.g., R848 for TLR7/8, LPS for TLR4)
-
Test inhibitor compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Assay for detecting phosphorylated IRAK1 (e.g., Western Blot, ELISA, or Meso Scale Discovery (MSD) electrochemiluminescence assay)
Procedure:
-
Cell Plating: Plate cells (e.g., THP-1 cells) in a 96-well culture plate and allow them to adhere or rest overnight.
-
Compound Treatment: Pre-incubate the cells with serially diluted concentrations of the IRAK4 inhibitor for 1-2 hours. Include a DMSO vehicle control.
-
Cell Stimulation: Stimulate the cells with a TLR agonist (e.g., R848 at 1 µM) for a short period (e.g., 15-30 minutes) to induce IRAK4-dependent IRAK1 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and lyse the cells directly in the plate with ice-cold lysis buffer.
-
Detect Phospho-IRAK1:
-
For MSD Assay: Transfer the lysates to an MSD plate coated with a capture antibody for total IRAK1. Add a detection antibody specific for phosphorylated IRAK1 (e.g., pThr209). Read the plate on an MSD instrument.
-
For Western Blot: Collect lysates, determine protein concentration, and perform SDS-PAGE followed by immunoblotting with antibodies against phospho-IRAK1 and total IRAK1 (as a loading control).
-
-
Data Analysis: Quantify the level of phosphorylated IRAK1 relative to total IRAK1. Calculate the percent inhibition of IRAK1 phosphorylation for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value as described in the biochemical assay.
Protocol 3: Functional Cellular Assay (Cytokine Secretion)
This protocol measures the downstream functional consequence of IRAK4 inhibition, which is the reduction of pro-inflammatory cytokine production.
Materials:
-
Human PBMCs or a relevant cell line (e.g., THP-1)
-
Cell culture medium
-
TLR agonist (e.g., R848 or LPS)
-
Test inhibitor compound
-
ELISA or Luminex kit for detecting the cytokine of interest (e.g., TNF-α or IL-6)
Procedure:
-
Cell Plating: Isolate and plate PBMCs in a 96-well culture plate.
-
Compound Treatment: Pre-incubate the cells with serially diluted concentrations of the IRAK4 inhibitor for 1-2 hours.
-
Cell Stimulation: Add a TLR agonist (e.g., LPS at 100 ng/mL) to the wells to stimulate cytokine production. The stimulation time is typically longer than for phosphorylation assays (e.g., 6-24 hours).
-
Collect Supernatant: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure Cytokine Levels: Quantify the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration compared to the stimulated vehicle control. Determine the IC50 value.
Conclusion and Future Directions
The synthesis and application of IRAK4 inhibitors represent a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, as well as certain cancers. The protocols outlined in this guide provide a framework for the discovery and characterization of novel IRAK4-targeting agents, from biochemical validation to cellular proof-of-concept. The field is continually evolving, with new approaches such as IRAK4 degraders offering the potential to overcome limitations of traditional kinase inhibitors by eliminating both the kinase and scaffolding functions of the protein.[9][10] Future research will likely focus on developing inhibitors with improved selectivity, optimizing pharmacokinetic properties, and identifying patient populations most likely to benefit from IRAK4-targeted therapies.
References
- Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (n.d.). MDPI.
- IRAK4. (n.d.). Wikipedia.
- Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. (2024). Journal of Medicinal Chemistry.
- In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). (n.d.). PubMed Central.
- IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes. (n.d.). PubMed Central.
- IRAK4 Kinase Assay Kit. (n.d.). BPS Bioscience.
- Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. (2025). PubMed Central.
- Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. (2021). PubMed.
- Regulation of innate immune signaling by IRAK proteins. (n.d.). Frontiers.
- Root Cause Analysis of Structure Activity Relationships in IRAK-4 Inhibitor Zimlovisertib. (n.d.). DOI.
- (PDF) Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery. (n.d.). ResearchGate.
- Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects. (2025). Journal of Medicinal Chemistry.
- Effect of IRAK-4 kinase deficiency on IL-1-and TNF-mediated signaling.... (n.d.). ResearchGate.
- Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. (2023). PubMed.
- IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa. (2025). PMC.
- Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). (n.d.). NIH.
- Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. (2019). Journal of Medicinal Chemistry.
- Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis. (n.d.). ResearchGate.
- Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer. (2024). Frontiers.
- The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers. (2024). NIH.
- Study Details | NCT04933799 | IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. (n.d.). ClinicalTrials.gov.
- Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. (n.d.). PMC - NIH.
- IRAK4 Kinase Assay Kit. (n.d.). BPS Bioscience.
- The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists. (n.d.). PubMed Central.
- Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs | Request PDF. (n.d.). ResearchGate.
- A comprehensive review on IRAK-4 inhibitors | Request PDF. (2025). ResearchGate.
- A Comprehensive Review on IRAK-4 Inhibitors. (n.d.). Semantic Scholar.
- A Validated IRAK4 Inhibitor Screening Assay. (n.d.). BellBrook Labs.
Sources
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IRAK4 Targeting: A Breakthrough Approach to Combat Hidradenitis Suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. IRAK4 Kinase Enzyme System Application Note [worldwide.promega.com]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Chemoenzymatic synthesis of chiral piperidines
Application Notes & Protocols
Topic: Chemoenzymatic Synthesis of Chiral Piperidines: Strategies and Methodologies for Pharmaceutical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved pharmaceuticals and natural products.[1][2][3] Its prevalence stems from its ability to act as a versatile scaffold, influencing a molecule's three-dimensional structure, physicochemical properties (like pKa and logD), and pharmacokinetic profile.[1][2][4] The introduction of chirality into the piperidine ring further enhances its utility, allowing for precise interactions with biological targets and often leading to improved potency, selectivity, and reduced off-target effects.[1][5] Consequently, the development of efficient, scalable, and stereoselective methods for synthesizing chiral piperidines is a critical objective in modern drug discovery.[3][6][7]
Chemoenzymatic synthesis has emerged as a powerful approach, merging the selectivity and efficiency of biocatalysis with the versatility of traditional organic chemistry.[6][7] Enzymes, operating under mild conditions, offer unparalleled enantio- and regioselectivity, providing access to optically pure piperidines that are often challenging to obtain through purely chemical means.[6][7] This guide provides an in-depth overview of key chemoenzymatic strategies and detailed protocols for their application in the synthesis of chiral piperidines.
Core Chemoenzymatic Strategies
The synthesis of chiral piperidines can be broadly approached in two ways: by resolving a racemic mixture or by asymmetrically synthesizing the desired enantiomer from a prochiral precursor. Biocatalysis offers elegant solutions for both pathways.
Figure 1: Key chemoenzymatic routes to chiral piperidines.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a cornerstone of chemoenzymatic synthesis, relying on an enzyme's ability to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. Lipases are particularly robust and widely used for this purpose, often employed in non-aqueous media to catalyze enantioselective acylation or esterification reactions.[8][9][10][11]
Causality Behind EKR: The principle lies in the differential fit of the two enantiomers within the enzyme's active site. One enantiomer achieves a more favorable transition state for the reaction (e.g., acylation), leading to its rapid conversion, while the other remains largely unreacted. This allows for the separation of the modified, fast-reacting enantiomer from the unmodified, slow-reacting one. A key advantage is the commercial availability of a wide range of robust lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), which exhibit broad substrate scope and high stability in organic solvents.[8][11]
Self-Validating System: A successful EKR protocol is validated by achieving approximately 50% conversion, at which point the theoretical maximum enantiomeric excess (e.e.) for both the product and the remaining starting material is approached. Monitoring the reaction progress and analyzing the e.e. of both components provides a clear measure of the enzyme's selectivity (often expressed as the enantiomeric ratio, E).
Asymmetric Synthesis via Reductive Amination
A more atom-economical approach is the direct asymmetric synthesis from a prochiral precursor. Imine reductases (IREDs) and ω-transaminases (ω-TAs) are powerful enzyme classes for this purpose, catalyzing the stereoselective formation of a new chiral center.
-
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of cyclic imines (e.g., tetrahydropyridines or piperideines) to the corresponding chiral piperidines, using a nicotinamide cofactor (NAD(P)H) as the hydride source.[12][13] The stereochemical outcome ((R) or (S) configuration) is determined by the specific IRED chosen, as different enzymes deliver the hydride to opposite faces of the imine.[12] This strategy is particularly effective for synthesizing 2-substituted piperidines.[12][13]
-
ω-Transaminases (ω-TAs): Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that transfer an amino group from a donor molecule (like isopropylamine) to a ketone acceptor.[14][15] This can be ingeniously applied to the synthesis of piperidines through an intramolecular cyclization cascade. For instance, a diketone can be selectively aminated at one carbonyl group, triggering a spontaneous intramolecular aza-Michael addition or reductive amination to form the piperidine ring with high stereocontrol.[16][17]
Figure 2: Generalized workflow for IRED-catalyzed asymmetric reduction.
Protocols and Methodologies
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Piperidineethanol
This protocol describes the resolution of a racemic piperidine alcohol using Novozym 435, a widely used immobilized lipase, through enantioselective acylation.[9][18]
1. Materials & Reagents:
-
(±)-N-Boc-2-piperidineethanol
-
Novozym 435 (Candida antarctica lipase B, immobilized)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE, anhydrous)
-
Sodium bicarbonate (saturated aq. solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Chiral HPLC column (e.g., Chiralcel OD-H or equivalent)
2. Experimental Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add (±)-N-Boc-2-piperidineethanol (1.0 g, 4.36 mmol) and anhydrous MTBE (40 mL).
-
Acyl Donor Addition: Add vinyl acetate (0.6 mL, 6.54 mmol, 1.5 equiv.). The use of an irreversible acyl donor like vinyl acetate helps to drive the reaction forward.
-
Enzyme Addition: Add Novozym 435 (100 mg, 10% w/w). The enzyme is over-sized to ensure a reasonable reaction time.
-
Incubation: Seal the flask and place it on an orbital shaker at 200 rpm and 30 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (~50 µL) every 2-4 hours. Filter the enzyme and analyze the sample by TLC or HPLC to determine the conversion rate. The target conversion is 45-50%.
-
Work-up: Once the target conversion is reached (typically 24-48 hours), filter off the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and stored for reuse.
-
Extraction: Wash the filtrate with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting mixture of the unreacted (S)-alcohol and the acetylated (R)-product by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to separate the two compounds.
3. Analysis and Validation:
-
Determine the enantiomeric excess (e.e.) of the recovered (S)-N-Boc-2-piperidineethanol and the isolated (R)-N-Boc-2-piperidineethanol acetate using chiral HPLC.
-
A successful resolution will yield both products with high e.e. (>95%).
| Parameter | Condition/Value | Rationale |
| Enzyme | Novozym 435 | High stability in organic media, broad applicability.[8] |
| Acyl Donor | Vinyl Acetate | Irreversible; the vinyl alcohol tautomerizes to acetaldehyde, preventing the reverse reaction.[9] |
| Solvent | MTBE | Aprotic, solubilizes substrates, and is compatible with lipase activity. |
| Temperature | 30 °C | Balances reaction rate with enzyme stability. |
| Monitoring | Chiral HPLC | Essential for determining conversion and enantiomeric excess accurately. |
Protocol 2: IRED-Catalyzed Asymmetric Synthesis of (R)-2-Methylpiperidine
This protocol outlines the asymmetric reduction of a cyclic imine using an (R)-selective imine reductase. It incorporates a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration, which is crucial for process viability.
1. Materials & Reagents:
-
2-Methyl-Δ¹-piperideine (or its corresponding dimer/trimer which equilibrates in solution)
-
(R)-selective Imine Reductase (IRED) cell-free extract or purified enzyme
-
NADP⁺ (or NAD⁺, depending on IRED cofactor preference)
-
D-Glucose
-
Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Ethyl acetate
-
Sodium hydroxide (1 M)
-
Chiral GC or HPLC column for analysis
2. Experimental Procedure:
-
Cofactor Regeneration Solution: In a flask, prepare the reaction buffer by dissolving NADP⁺ (0.05 g), D-glucose (2.0 g), and GDH (500 U) in 100 mM potassium phosphate buffer (100 mL, pH 7.5).
-
Reaction Setup: In a temperature-controlled vessel (25-30 °C), add the IRED solution (containing ~10-20 mg of enzyme).
-
Substrate Addition: Add the 2-methyl-Δ¹-piperideine substrate (e.g., 10 mM final concentration). The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent like DMSO if solubility is an issue.
-
Incubation: Stir the reaction mixture gently at 30 °C. Maintain the pH at 7.5 using a pH-stat or by periodic manual addition of 1 M NaOH, as the GDH-catalyzed oxidation of glucose produces gluconic acid.
-
Reaction Monitoring: Monitor the conversion and enantiomeric excess by taking aliquots, extracting with ethyl acetate, and analyzing by chiral GC or HPLC.
-
Work-up: Once the reaction is complete (>99% conversion), saturate the aqueous phase with NaCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to yield the crude (R)-2-methylpiperidine. Further purification can be achieved by distillation or salt formation if required.
3. Analysis and Validation:
-
Confirm the identity and purity of the product by ¹H NMR and MS.
-
Determine the enantiomeric excess using a suitable chiral analytical method. High-performing IREDs can achieve >98% e.e.[12]
| Enzyme | Substrate Scope (Examples) | Stereoselectivity | Reference |
| Lipase (Novozym 435) | Piperidine alcohols, amines | High (E > 100) | [8][10] |
| (R)-IRED | 2-Alkyl/Aryl-piperideines | >98% e.e. for (R)-product | [12] |
| (S)-IRED | 2-Alkyl/Aryl-piperideines | >98% e.e. for (S)-product | [6] |
| ω-Transaminase | Prochiral diketones, keto-esters | >99% e.e. | [16][19] |
Conclusion and Future Outlook
Chemoenzymatic methodologies provide powerful and sustainable routes to high-value chiral piperidines.[6][7] Strategies like enzymatic kinetic resolution and asymmetric synthesis using IREDs or transaminases offer high selectivity under mild conditions, often reducing the number of synthetic steps and minimizing waste compared to traditional chemical methods. The continued discovery of new enzymes through genome mining and the enhancement of existing biocatalysts via protein engineering are set to further expand the synthetic toolbox, enabling the efficient production of increasingly complex and valuable piperidine-based pharmaceuticals.[20] The implementation of multi-enzyme cascades in one-pot processes represents a particularly promising frontier, mimicking nature's synthetic efficiency to construct intricate molecular architectures.[20][21]
References
- Morgan, B., Zaks, A., Dodds, D. R., Liu, J., Jain, R., Megati, S., Njoroge, F. G., & Girijavallabhan, V. M. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. [Link]
- Contente, M. L., & Guidi, B. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. [Link]
- Wei, S., Zhang, S., & Zhang, W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
- Morgan, B., et al. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry. [Link]
- Rowe, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
- Heath, R. S., et al. (2016). Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society. [Link]
- Hussain, S., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Angewandte Chemie International Edition, 54(7), 2154-2158. [Link]
- Wei, S., Zhang, S., & Zhang, W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Payer, S. E., et al. (2018). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Contente, M. L., & Guidi, B. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. [Link]
- Rowe, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
- Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
- Liu, Z., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development. [Link]
- France, S. P., et al. (2016). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts.
- Wu, S., et al. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(1), 34-48. [Link]
- Gomm, A., & O'Reilly, E. (2018).
- Baklanov, M. A., et al. (2022).
- Wei, S., Zhang, S., & Zhang, W. (2023). The influence of the introduction of chiral center in piperidine ring...
- Clayden, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8345-8356. [Link]
- Alvarenga, N., et al. (2020). Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation.
- Zhang, Z., & Nagib, D. A. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C–H cyanation. Nature Chemistry, 12(12), 1157-1163. [Link]
- Clayden, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
- Kumar, R., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 44(44), 19371-19379. [Link]
- Palmer, R. B., et al. (2022). Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. Journal of the American Chemical Society. [Link]
- Gunasekar, R., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29826-29853. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols: Nickel-Catalyzed N-Arylation of Amino Acid Esters
Introduction: The Strategic Importance of N-Aryl Amino Acids
N-Aryl amino acids are privileged structural motifs in medicinal chemistry and drug discovery. Their incorporation into peptides and small molecules can enhance metabolic stability, modulate receptor binding affinity, and improve pharmacokinetic properties.[1][2][3][] Traditionally, the synthesis of these valuable building blocks has relied on methods like nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann-type reactions, which often require harsh conditions and have limited substrate scope. The advent of transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has provided more versatile routes.[5] However, the development of efficient, cost-effective, and sustainable methods remains a key objective.
Nickel, being a more earth-abundant and economical alternative to palladium, has emerged as a powerful catalyst for C-N cross-coupling reactions.[6][7][8] This guide provides an in-depth exploration of nickel-catalyzed N-arylation of amino acid esters, offering detailed protocols and insights into the underlying mechanistic principles for researchers, scientists, and drug development professionals.
The-State-of-the-Art: A Non-Electrochemical Approach
Recent advancements have led to the development of the first nickel-catalyzed N-arylation of optically pure amino acid esters that operates without the need for electrochemistry.[9][10][11] This methodology effectively couples a variety of amino acid tert-butyl esters with (hetero)aryl chlorides, bromides, and tosylates, affording high yields and excellent enantioretention.[9][10]
A key challenge in the N-arylation of amino acid esters is the potential for racemization at the α-carbon, which is susceptible to deprotonation under basic conditions.[9] This protocol mitigates racemization by employing a weak inorganic base and sterically bulky tert-butyl esters, which shield the α-proton.[9][10]
Catalytic System: Unpacking the Key Components
The success of this nickel-catalyzed transformation hinges on the interplay of the catalyst, ligand, base, and solvent. Understanding the role of each component is crucial for optimizing the reaction and troubleshooting potential issues.
-
Nickel Pre-catalyst: An air-stable Ni(II) pre-catalyst, such as (CyPAd-Dalphos)Ni(o-tolyl)Cl, is often employed.[9] This pre-catalyst is readily activated in situ to the active Ni(0) species.
-
Ancillary Ligand: The design of the ancillary ligand is critical for the success of nickel-catalyzed cross-coupling reactions.[6] In this system, a bidentate phosphine ligand like CyPAd-Dalphos is utilized. These ligands stabilize the nickel center, promote oxidative addition and reductive elimination, and influence the overall catalytic activity and selectivity.[6][12][13]
-
Base: A weak inorganic base, such as cesium carbonate (Cs₂CO₃), is used to deprotonate the amino acid ester, forming the nucleophile for the cross-coupling reaction.[9] The choice of a weak base is critical to minimize base-mediated racemization of the chiral amino acid ester.[9]
-
Solvent: Anhydrous, aprotic solvents like 1,4-dioxane are typically used to ensure a homogeneous reaction mixture and to prevent unwanted side reactions.
Mechanistic Insights: The Catalytic Cycle
The nickel-catalyzed N-arylation of amino acid esters is believed to proceed through a Ni(0)/Ni(II) catalytic cycle, analogous to the well-established Buchwald-Hartwig amination.
Figure 1: Proposed catalytic cycle for the nickel-catalyzed N-arylation.
The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition with the aryl (pseudo)halide (Ar-X) to form a Ni(II) intermediate.[14][15]
-
Ligand Exchange/Deprotonation: The amino acid ester, after deprotonation by the base, coordinates to the Ni(II) center, displacing the halide or pseudohalide.
-
Reductive Elimination: The final N-aryl amino acid ester product is formed via reductive elimination from the Ni(II) complex, regenerating the active Ni(0) catalyst.[14]
Experimental Protocols
General Procedure for Nickel-Catalyzed N-Arylation
This protocol is a general guideline and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox).
Figure 2: General experimental workflow for the N-arylation reaction.
Materials:
-
(CyPAd-Dalphos)Ni(o-tolyl)Cl (pre-catalyst)
-
Aryl (pseudo)halide (chloride, bromide, or tosylate)
-
Amino acid tert-butyl ester hydrochloride
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Magnetic stir bar
-
Screw-capped vial
Step-by-Step Protocol:
-
Preparation: In a nitrogen-filled glovebox, add the (CyPAd-Dalphos)Ni(o-tolyl)Cl pre-catalyst (10 mol%), the aryl (pseudo)halide (1.0 equivalent), Cs₂CO₃ (4.1 equivalents), and the amino acid tert-butyl ester hydrochloride (1.1 equivalents) to a screw-capped vial containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial. The concentration of the aryl halide is typically around 0.12 M.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a pre-heated oil bath or heating block and stir for the designated time (typically 18-24 hours) at the optimized temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified N-aryl amino acid ester by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Substrate Scope and Performance
The nickel-catalyzed N-arylation protocol exhibits a broad substrate scope with respect to both the amino acid ester and the aryl (pseudo)halide.
| Amino Acid Ester (tert-Butyl) | Aryl Halide/Tosylate | Yield (%) | ee (%) |
| L-Alanine | 2-Chloropyridine | 95 | >99:1 |
| L-Valine | 2-Chloropyridine | 85 | 97:3 |
| L-Leucine | 3-Chloropyridine | 92 | >99:1 |
| L-Isoleucine | 4-Chlorobenzotrifluoride | 88 | >99:1 |
| L-Phenylalanine | 4-Bromobenzonitrile | 75 | >99:1 |
| L-Tyrosine | 2-Chloro-6-methoxypyridine | 82 | >99:1 |
| L-Tryptophan | 4-Chlorotoluene | 65 | >99:1 |
Data synthesized from representative examples in the literature.[9][10]
Key Observations and Limitations:
-
Amino Acid Esters: A variety of α-amino acid tert-butyl esters are well-tolerated, including those with aliphatic and aromatic side chains. The use of tert-butyl esters is crucial for minimizing racemization.[9] L-proline and L-glutamic acid tert-butyl esters were found to be unreactive under these conditions.[9]
-
Aryl (Pseudo)halides: The reaction is effective with a range of (hetero)aryl chlorides, bromides, and tosylates.[9] This is a significant advantage as aryl chlorides are often more readily available and cost-effective than their bromide and iodide counterparts. Electron-deficient and heteroaromatic electrophiles generally perform well. Electron-rich electrophiles can be less efficient coupling partners.[9]
-
Enantioretention: The protocol generally proceeds with excellent enantioretention, a critical factor for applications in drug development.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst, poor quality reagents/solvent, insufficient temperature | Ensure the use of an air-stable pre-catalyst and handle it under inert conditions. Use anhydrous solvent and high-purity reagents. Optimize the reaction temperature. |
| Racemization | Base is too strong, ester group is not bulky enough | Use a weaker base (e.g., K₂CO₃) or screen other inorganic bases. Ensure the use of tert-butyl esters. |
| Side product formation | Decomposition of starting materials or product, competing reaction pathways | Optimize reaction time and temperature. Consider using a different ligand or solvent system. |
Conclusion and Future Outlook
The development of this non-electrochemical, nickel-catalyzed method for the N-arylation of amino acid esters represents a significant advancement in the field. It provides a practical, efficient, and stereoretentive route to a valuable class of compounds. The use of an earth-abundant metal catalyst and readily available aryl chlorides enhances the sustainability and cost-effectiveness of this transformation.
Future research in this area will likely focus on expanding the substrate scope to include more challenging amino acid esters and aryl electrophiles. Furthermore, the development of asymmetric variants of this reaction, which could enable the synthesis of N-aryl amino acids from racemic starting materials, would be a highly valuable contribution. The continued exploration of novel ligands and catalytic systems will undoubtedly lead to even more powerful and versatile methods for C-N bond formation.
References
- Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. [Link]
- Advances in Nickel-Catalyzed C-N Cross-Coupling Enabled by Tailored Ancillary Ligand Design. DalSpace. [Link]
- Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles | Request PDF.
- Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Canadian Journal of Chemistry. [Link]
- Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Comput
- Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Thieme. [Link]
- Mechanism of Ni-catalyzed Photochemical Halogen Atom-Mediated C(sp3)
- Nickel-Catalyzed Reductive Alkylation and Arylation of Arylallylamines via C–N Bond Cleavage.
- Recent Advances on Nickel-Catalyzed Electrochemical Couplings. CCS Chemistry. [Link]
- N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]
- Recent Advancements in Nickel-Catalyzed Electrochemical Reductive Cross-Coupling. ACS Organic & Inorganic Au. [Link]
- The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]
- Recent Advances in Nickel C
- Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development.
- Award Lecture Paper: Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. TSpace. [Link]
- Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. R Discovery. [Link]
- Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. Chemical Science (RSC Publishing). [Link]
- Ligand Effects in Nickel Catalysis. University of Illinois Urbana-Champaign. [Link]
- Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]
- Ligand-enabled Ni-catalyzed hydroarylation and hydroalkenylation of internal alkenes with organoborons. PMC - NIH. [Link]
- Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. [Link]
- Nickel-catalyzed reductive arylation of activated alkynes with aryl iodides. PMC - NIH. [Link]
- (PDF) Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides.
- Nickel-catalyzed Amination of Aryl Chlorides. Organic Syntheses. [Link]
- Previously reported approaches for N‐arylation reactions with...
- Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electroc
- Buchwald–Hartwig amin
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 7. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Ligand-enabled Ni-catalyzed hydroarylation and hydroalkenylation of internal alkenes with organoborons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Mechanism of Ni-Catalyzed Coupling of Photoredox-Generated Alkyl Radicals and Aryl Bromides: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Gewald Reaction: A Versatile and Efficient Synthesis of Substituted 2-Aminothiophenes for Drug Discovery
Introduction: The Enduring Importance of 2-Aminothiophenes
Substituted 2-aminothiophenes represent a "privileged scaffold" in medicinal chemistry and drug discovery. Their unique structural and electronic properties allow them to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Compounds incorporating the 2-aminothiophene core have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, antimicrobial, and antifungal agents.[1][3][4] Furthermore, they serve as crucial intermediates in the synthesis of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are also of significant pharmaceutical interest.[5]
The Gewald reaction, first reported by Karl Gewald in 1961, remains one of the most efficient and versatile methods for the synthesis of these valuable heterocyclic compounds.[6][7][8] This multicomponent reaction brings together a ketone or aldehyde, an α-activated nitrile (such as a β-ketonitrile), and elemental sulfur in the presence of a base to construct the polysubstituted 2-aminothiophene ring in a single step.[9][10] The operational simplicity, ready availability of starting materials, and amenability to library synthesis make the Gewald reaction an indispensable tool for researchers, scientists, and drug development professionals.[7] This application note provides a detailed overview of the Gewald reaction, including its mechanism, a step-by-step protocol, and practical insights for its successful implementation in a laboratory setting.
Understanding the Mechanism: A Stepwise Assembly
The mechanism of the Gewald reaction, while not fully elucidated until decades after its discovery, proceeds through a logical sequence of well-understood organic transformations.[6][8] The reaction is initiated by a Knoevenagel-Cope condensation between the ketone (or aldehyde) and the β-ketonitrile, catalyzed by a base (commonly a secondary amine like morpholine or piperidine). This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent steps involving the addition of sulfur are more complex and are believed to proceed through a thiirane intermediate, followed by ring-opening, cyclization, and tautomerization to yield the final aromatic 2-aminothiophene product.
The key mechanistic steps are as follows:
-
Knoevenagel-Cope Condensation: The base deprotonates the α-carbon of the β-ketonitrile, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate. The removal of water in this step can be crucial for driving the reaction to completion.[11]
-
Sulfur Addition: The α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of this step is still debated but is thought to involve the formation of a sulfur-containing intermediate.
-
Ring Closure and Aromatization: Intramolecular cyclization, followed by tautomerization, leads to the formation of the stable, aromatic 2-aminothiophene ring.
Caption: The mechanistic pathway of the Gewald reaction.
Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol details the one-pot synthesis of a representative 2-aminothiophene, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, from cyclohexanone and malononitrile.[12][13][14]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexanone | 98.14 | 9.81 g (10.4 mL) | 0.10 |
| Malononitrile | 66.06 | 6.61 g | 0.10 |
| Elemental Sulfur | 32.07 | 3.21 g | 0.10 |
| Morpholine | 87.12 | 8.71 g (8.7 mL) | 0.10 |
| Ethanol (95%) | 46.07 | 50 mL | - |
Equipment
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Safety Precautions
-
General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled.[2][3][13][15][16] Avoid creating dust.
-
Morpholine: Flammable liquid and vapor.[1][12][17][18][19] Causes severe skin burns and eye damage.[12][17][19] Toxic in contact with skin and if inhaled.[17][19]
-
Elemental Sulfur: Flammable solid.[10][20][21][22][23][24] Avoid creating dust, which can form explosive mixtures with air.[22]
-
Cyclohexanone: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, add ethanol (50 mL), cyclohexanone (9.81 g, 0.10 mol), malononitrile (6.61 g, 0.10 mol), and elemental sulfur (3.21 g, 0.10 mol).
-
Initiation: Begin stirring the mixture at room temperature.
-
Base Addition: Slowly add morpholine (8.71 g, 0.10 mol) to the stirred suspension over a period of 15-20 minutes. The addition is exothermic, and the internal temperature may rise. Maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 70-85%.
Purification of 2-Aminothiophenes
For many applications, the product obtained after filtration and washing is sufficiently pure. However, for more stringent purity requirements, such as in drug development, further purification may be necessary.
-
Recrystallization: This is the most common and effective method for purifying solid 2-aminothiophenes.[11][25]
-
Solvent Selection: The choice of solvent is critical.[18] Ethanol, methanol, or a mixture of ethyl acetate and hexanes are often suitable.[11] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[26]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[1] If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.[1] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[18] The purified crystals are then collected by vacuum filtration.[1]
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for oily products, column chromatography is a powerful alternative.[2][3][4][27]
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of 2-aminothiophenes.[4]
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal solvent ratio should be determined by TLC to achieve good separation of the desired product from impurities.[2]
-
Substrate Scope and Applications
The Gewald reaction is highly versatile and accommodates a wide range of substrates, allowing for the synthesis of a diverse library of substituted 2-aminothiophenes.
| Ketone/Aldehyde | β-Ketonitrile | Typical Yield (%) |
| Acetone | Malononitrile | 75-85 |
| Cyclopentanone | Ethyl Cyanoacetate | 70-80 |
| Acetophenone | Malononitrile | 65-75 |
| Propanal | Cyanoacetamide | 60-70 |
| 4-Methylcyclohexanone | Malononitrile | 72-82 |
This table is a representation of typical yields and the scope of the reaction.
The synthetic utility of the Gewald reaction is exemplified by its application in the synthesis of key intermediates for blockbuster drugs. For instance, a precursor to the atypical antipsychotic drug Olanzapine can be synthesized via a Gewald reaction.[7] Similarly, the non-steroidal anti-inflammatory drug (NSAID) Tinoridine is also accessible through this methodology.[19]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. CN111484460A - Synthetic method of olanzapine related substance compound I and compound II - Google Patents [patents.google.com]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. Separation of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. quod.lib.umich.edu [quod.lib.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. rubingroup.org [rubingroup.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mt.com [mt.com]
- 22. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 23. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 24. US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents [patents.google.com]
- 25. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Reagents & Solvents [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-tert-Butyl azepan-3-ylcarbamate
Welcome to the dedicated technical support guide for the purification of (S)-tert-Butyl azepan-3-ylcarbamate (CAS: 213990-48-8). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this critical building block. Here, we address common challenges and frequently asked questions, providing field-proven insights and detailed protocols to help you achieve optimal purity and yield.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is formatted to help you quickly identify the problem you are facing, understand the likely underlying causes, and implement effective solutions.
| Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or Inconsistent Recovery | 1. Product Instability: Carbamates can be susceptible to hydrolysis, particularly under basic (high pH) or highly acidic conditions and at elevated temperatures[1]. The Boc (tert-butoxycarbonyl) protecting group is notably labile to strong acids. 2. Suboptimal Extraction: The choice of solvent or pH during aqueous workup may lead to the product remaining in the aqueous phase. 3. Column Loss: The compound may be irreversibly adsorbing to the silica gel or eluting very slowly and broadly during column chromatography. | 1. Maintain Neutral or Weakly Acidic pH: During extractions, keep the aqueous phase pH between 5-7. Avoid strong bases. Perform purification steps at reduced temperatures (e.g., 0-4 °C) to minimize degradation[1]. 2. Optimize Extraction: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and drive it into the organic phase[2]. Use an appropriate organic solvent like ethyl acetate or dichloromethane for extraction. 3. Modify Chromatography Conditions: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (~0.5-1%) in the eluent to prevent streaking and irreversible adsorption of the basic amine. Alternatively, use a different stationary phase like alumina. |
| Product Degradation During Purification | 1. Hydrolysis: As mentioned, carbamates are prone to hydrolysis[1]. The azepane ring nitrogen is basic, and intramolecular reactions or exposure to external conditions can facilitate degradation. 2. Thermal Instability: Prolonged heating, such as during solvent evaporation at high temperatures, can cause decomposition[3]. | 1. Control pH and Temperature: Strictly maintain a neutral or slightly acidic pH and use low temperatures throughout the process[1]. 2. Use Reduced Pressure for Solvent Removal: Concentrate solutions using a rotary evaporator with a water bath temperature below 40°C to prevent thermal degradation[4]. |
| Persistent Impurities After a Single Purification Method | 1. Co-elution in Chromatography: An impurity may have a similar polarity to the product, causing it to elute at the same time. 2. Co-crystallization: Impurities with similar structures can sometimes be incorporated into the crystal lattice of the desired product during recrystallization. | 1. Optimize Chromatography: Change the solvent system to alter selectivity. A common starting point for Boc-protected amines is a gradient of ethyl acetate in hexanes. Adding a small amount of methanol can help elute more polar compounds. 2. Employ Orthogonal Methods: If column chromatography fails to remove an impurity, try a different technique like recrystallization or an acid-base extraction. Purification often requires more than one method. |
| Oily Product Instead of a Solid | 1. Residual Solvent: Trapped solvent can prevent the product from solidifying. 2. Presence of Impurities: Impurities can act as a eutectic contaminant, depressing the melting point and resulting in an oil. | 1. Thorough Drying: Dry the product under a high vacuum for an extended period. 2. Trituration: Add a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir the mixture, which should induce the product to solidify while the impurities are washed away[5]. The solid can then be collected by filtration. |
Visual Workflow: Purification Method Selection
The choice of purification strategy depends on the scale of your experiment and the nature of the impurities. This decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a primary purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound on a multi-gram scale? For multi-gram quantities, recrystallization is often the most effective and economical method for achieving high purity, provided a suitable solvent system can be identified[1]. It is excellent for removing minor impurities. If the crude material is very impure, it may be necessary to first perform flash column chromatography to remove the bulk of impurities, followed by a final recrystallization step to obtain an analytically pure solid.
Q2: How do I choose an appropriate solvent system for column chromatography? The selection process should be guided by Thin Layer Chromatography (TLC). This compound is a moderately polar compound due to the free amine and the carbamate group.
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically used[6].
-
Mobile Phase: Start with a solvent system of low to medium polarity. A good starting point is a mixture of hexanes and ethyl acetate. A typical TLC analysis might test ratios like 9:1, 4:1, and 1:1 (Hexanes:EtOAc). For this compound, a system of 1-5% Methanol in Dichloromethane (DCM) or 20-50% Ethyl Acetate in Hexanes is often a suitable starting point.
-
TLC Goal: Aim for an Rf value (retention factor) of approximately 0.2-0.4 for the product, which generally provides good separation on a column[7].
Q3: My compound appears pure by ¹H NMR, but HPLC shows a significant impurity. What could be the issue? This scenario suggests the presence of an impurity that is either not visible in the ¹H NMR spectrum or has overlapping signals. Possible culprits include:
-
Enantiomeric Impurity: The (R)-enantiomer will have an identical NMR spectrum to your (S)-product. Purity in this case must be assessed using a chiral analytical method, such as chiral HPLC[5][8].
-
Inorganic Salts: Salts (e.g., NaCl from a brine wash, or ammonium salts) will not be visible in a standard ¹H NMR in CDCl₃ but can be detected by HPLC, often eluting in the solvent front.
-
High Molecular Weight Impurity: A large impurity with few protons might not be obvious in the ¹H NMR if its concentration is low, but it could have a strong UV absorbance, making it prominent in an HPLC chromatogram.
Q4: How should I store the purified this compound? The compound should be stored in a well-sealed container in a cool, dry place. For long-term storage, keeping it at low temperatures (2-8°C) under an inert atmosphere (like argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and CO₂[9][10].
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying 100 mg to 5 g of crude material.
Visual Workflow: Flash Column Chromatography
Caption: Step-by-step workflow for a typical flash chromatography purification.
Methodology:
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of material.
-
Plug the bottom of the column with a small piece of cotton or glass wool, then add a thin layer (approx. 1 cm) of sand[11].
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluting solvent (e.g., 20% ethyl acetate in hexanes).
-
Pour the slurry into the column and tap the side gently to pack the gel. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed[11][12]. Do not let the column run dry.
-
-
Sample Loading:
-
Solution Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Using a pipette, carefully add this solution to the top of the silica bed[11].
-
Dry Loading: If the compound is not very soluble in the eluting solvent, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column[13]. Add a thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column.
-
Apply gentle pressure to the top of the column (using a pipette bulb or regulated air line) to achieve a steady flow rate (approx. 2 inches/minute descent of the solvent front)[11].
-
Collect the eluent in a series of labeled test tubes or flasks.
-
If necessary, gradually increase the polarity of the eluting solvent (gradient elution) to elute the product (e.g., increase from 20% to 50% ethyl acetate in hexanes).
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol is ideal for obtaining highly pure crystalline material from a solid crude product.
Methodology:
-
Solvent Selection:
-
The key is to find a solvent or solvent pair in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below[1].
-
Test small amounts of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess, as this will reduce recovery[1].
-
-
Decolorization/Hot Filtration (Optional):
-
If the solution has colored impurities, you can add a small amount of activated carbon and briefly heat.
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask loosely will promote the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under a high vacuum to remove all residual solvent.
-
Analytical Methods for Purity Assessment
Confirming the purity of the final product is a critical step. The following table compares common analytical techniques for this purpose.
| Analytical Method | Principle | Information Provided | Typical Conditions for Carbamates |
| High-Performance Liquid Chromatography (HPLC) [14][15] | Separation based on polarity and partitioning between a stationary and mobile phase. | Provides quantitative purity (% area), detects non-volatile impurities. Chiral HPLC can determine enantiomeric purity. | Column: C18 reverse-phase. Mobile Phase: Gradient of water and acetonitrile, often with 0.1% acid modifier like TFA or formic acid. Detector: UV (210 nm) or CAD[15]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [14] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Confirms molecular structure, identifies organic impurities, and can be used for absolute quantification (qNMR). | ¹H and ¹³C NMR: Typically run in deuterated chloroform (CDCl₃) or DMSO-d₆. The spectrum should be clean with correct integrations and chemical shifts. |
| Mass Spectrometry (MS) [14] | Ionization of molecules and separation based on their mass-to-charge ratio. | Confirms the molecular weight of the product and helps in the identification of unknown impurities. | Technique: Electrospray Ionization (ESI) is common for this type of molecule, showing the [M+H]⁺ ion. |
| Gas Chromatography (GC) [14][15] | Separation of volatile compounds based on boiling point and polarity. | Primarily used to quantify residual solvents and other volatile impurities. | Column: Low-polarity capillary column (e.g., DB-5ms)[15]. |
References
- Technical Support Center: Purification of Carbamic Acid Derivatives. Benchchem.
- Technical Support Center: Purification of 2-Butanol, 2-methyl-, carbamate. Benchchem.
- optimizing reaction conditions for carbamate formation. Benchchem.
- Troubleshooting low conversion rates in carbamate synthesis. Benchchem.
- tert-Butyl azetidin-3-ylcarbamate hydrochloride | 217806-26-3. BLD Pharm.
- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
- Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.
- A fritted chromatography column (3.0 cm diameter) is dry-packed with silica gel (20 cm height, 50 g) (Note 10) and then wetted with hexanes under air pressure. Organic Syntheses Procedure.
- analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Benchchem.
- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
- (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate. Benchchem.
- This compound | 213990-48-8. Sigma-Aldrich.
- This compound. MySkinRecipes.
- Column Chromatography Procedures. Organic Chemistry at CU Boulder.
- Flash Chromatography - A Review. International Journal of Pharmaceutical Development & Technology.
- Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry.
- Supporting Information for: A Facile Synthesis and Crystallographic Analysis of N-Protected β-Amino Alcohols and Short Peptaibols. The Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. 217806-26-3|tert-Butyl azetidin-3-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]
- 10. This compound [myskinrecipes.com]
- 11. Chromatography [chem.rochester.edu]
- 12. ijpdt.com [ijpdt.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-Boc Protection Reactions
Welcome to the technical support center for N-Boc protection reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this fundamental transformation in organic synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the causality behind experimental choices.
Troubleshooting Guide: Addressing Common Experimental Failures
This section is structured in a question-and-answer format to directly address specific problems you may encounter at the bench.
Question 1: I am observing a low yield or incomplete conversion in my N-Boc protection reaction. What are the likely causes and how can I improve it?
Answer:
Low yield or incomplete conversion is one of the most frequent issues in N-Boc protection. The root cause often lies in the reactivity of the amine, the choice of reagents, or the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Assess Amine Reactivity: The nucleophilicity of the amine is paramount. Electron-deficient aromatic amines or sterically hindered amines are significantly less reactive than aliphatic amines.[1] For these challenging substrates, standard conditions may be insufficient.
-
Expert Insight: For weakly nucleophilic anilines, the addition of an alcohol solvent like methanol can dramatically increase the reaction rate, in some cases by up to 70-fold compared to reactions in chloroform, without the need for a strong base.[1]
-
-
Optimize the Base: The role of the base is to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
-
For standard primary and secondary amines: Triethylamine (TEA) or sodium bicarbonate are often sufficient.[2]
-
For weakly nucleophilic or sterically hindered amines: A stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst (typically 0.1-0.2 equivalents).[3] DMAP works by forming a more reactive intermediate with Boc-anhydride. However, be aware that stoichiometric amounts of DMAP can lead to side reactions.[3]
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and solubility of starting materials.
-
Common Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dioxane are widely used.[4]
-
Biphasic Systems: A mixture of chloroform and water with sodium bicarbonate as the base can be effective.[4]
-
For poorly soluble amines: A mixture of water and methanol can improve the solubility of the amine starting material. A water-acetone mixture under catalyst-free conditions has also been shown to be effective for a variety of amines.[5]
-
-
Reaction Temperature and Time: Most Boc protections proceed readily at room temperature.[4] However, for less reactive substrates, gentle heating (40-55°C) can be beneficial.[4] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Reagents: Ensure your Boc-anhydride ((Boc)₂O) is of high purity and has not hydrolyzed. It is a stable solid but should be stored in a cool, dry place.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in N-Boc protection.
Question 2: I am observing the formation of a di-Boc protected amine or other side products. How can I prevent this?
Answer:
The formation of N,N-di-Boc-protected primary amines is a common side reaction, especially under forcing conditions. Here’s how to minimize it and other side products:
-
Control Stoichiometry: Use a modest excess of Boc-anhydride (typically 1.1-1.2 equivalents). A large excess can promote the formation of the di-Boc product.
-
Base Selection: The use of a strong base like DMAP in stoichiometric amounts can sometimes lead to side reactions.[3] It is generally best to use DMAP catalytically. For many primary amines, a weaker base like sodium bicarbonate is sufficient and less likely to promote over-reaction.
-
Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed (as monitored by TLC).
-
Urea Formation: In some cases, isocyanate impurities in the Boc-anhydride or formed in situ can react with the starting amine to form urea byproducts. Using high-purity (Boc)₂O can mitigate this. Catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to avoid side products like isocyanates and ureas.[6]
Question 3: My sterically hindered amine is not reacting under standard conditions. What is the best protocol?
Answer:
Protecting sterically hindered amines is a classic challenge. The bulky tert-butyl group of the Boc-anhydride and the steric hindrance around the nitrogen atom create a high activation barrier.
-
Employ a Catalyst: The use of a catalytic amount of DMAP is often essential for the Boc protection of sterically hindered amines.[3]
-
Consider Alternative Reagents: While (Boc)₂O is the most common reagent, other more reactive Boc-donating reagents can be considered, although they may be less stable or more expensive.
-
Elevated Temperature: Gentle heating is often necessary. Monitor the reaction carefully to avoid decomposition of the starting material or product.
-
High-Pressure Conditions: In extreme cases, high-pressure conditions (in a sealed tube) can be employed to drive the reaction to completion, but this should be a last resort.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of N-Boc protection with (Boc)₂O?
A1: The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion breaks down into carbon dioxide and a tert-butoxide anion, which then deprotonates the newly formed N-Boc amine.[7]
Mechanism of N-Boc Protection
Caption: Simplified mechanism of N-Boc protection.
Q2: How do I monitor the progress of my N-Boc protection reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. The Boc-protected product is significantly less polar than the starting amine. Therefore, on a silica gel TLC plate, the product spot will have a higher Rf value (it will travel further up the plate) than the starting amine spot. A stain like ninhydrin can be used to visualize primary and secondary amines (the starting material), which will appear as a colored spot, while the protected amine will not stain with ninhydrin.
Q3: What is the standard workup procedure for a Boc protection reaction?
A3: A typical aqueous workup is usually sufficient.
-
Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[4]
Q4: My Boc-protected product is water-soluble. How should I adjust my workup?
A4: For water-soluble products, a standard extractive workup can lead to significant product loss.
-
Avoid Aqueous Wash: If possible, after quenching, concentrate the reaction mixture directly and purify by chromatography.
-
Back-Extraction: If an aqueous wash is necessary, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and then perform multiple extractions with a more polar organic solvent like ethyl acetate.
-
Lyophilization: In some cases, after removing the organic solvent, the product can be isolated by lyophilization (freeze-drying) to remove water.
Q5: What are the best practices for purifying Boc-protected amines?
A5:
-
Flash Column Chromatography: This is the most common method for purification on a laboratory scale. A silica gel stationary phase is typically used with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.
-
Sublimation of Excess (Boc)₂O: If the main impurity is unreacted Boc-anhydride, it can sometimes be removed by sublimation under high vacuum.
Standard Operating Protocols
Protocol 1: General N-Boc Protection of a Primary Aliphatic Amine
-
Dissolve the amine (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Add triethylamine (TEA, 1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[2][4]
Protocol 2: N-Boc Protection of a Weakly Nucleophilic Aniline
-
Dissolve the aniline (1.0 eq) in methanol (~0.5 M).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq).
-
Stir the reaction at room temperature overnight, or gently heat to 40°C if the reaction is slow, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl (to remove any unreacted aniline), followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.[1]
Data Summary Table
| Amine Type | Typical (Boc)₂O (eq.) | Base (eq.) | Catalyst | Solvent | Temperature | Typical Time |
| Primary Aliphatic | 1.1 - 1.2 | TEA (1.5) or NaHCO₃ (2.0) | None | DCM, THF | Room Temp | 1-4 h |
| Secondary Aliphatic | 1.1 - 1.2 | TEA (1.5) | None | DCM, THF | Room Temp | 2-6 h |
| Primary Aromatic | 1.2 - 1.5 | None or TEA (1.5) | DMAP (0.1) | MeOH, DCM | Room Temp - 40°C | 12-24 h |
| Sterically Hindered | 1.5 - 2.0 | TEA (2.0) | DMAP (0.2) | DCM, Dioxane | 40-50°C | 24-48 h |
References
- Varala, R., Nuvula, S., & Adapa, S. R. (2006). An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions. Journal of Organic Chemistry, 71(21), 8283–8286. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]
- Boc Protecting Group for Amines. Chemistry Steps. (n.d.). [Link]
- Grehn, L., & Ragnarsson, U. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14935-14954. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. (n.d.). [Link]
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Aouf, C., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 13(7), 8864-8873. [Link]
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. (n.d.). [Link]
- Reactions that Work: Boc Protection. Chemtips. (2012). [Link]
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(41), 24531–24536. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Chemistry, 4(3). [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(41), 24531–24536. [Link]
- EXPERIMENTAL PROCEDURES. Beilstein Journals. (n.d.). [Link]
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry. (n.d.). [Link]
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. (n.d.). [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
Technical Support Center: Synthesis of tert-Butyl Carbamate
Welcome to the technical support center for the synthesis of tert-butyl carbamate (Boc-amide). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues. As a crucial reagent for introducing the tert-butoxycarbonyl (Boc) protecting group, mastering the synthesis of tert-butyl carbamate is fundamental for robust and efficient multi-step organic synthesis.[1][2]
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of tert-butyl carbamate, providing a foundational understanding of the process.
Q1: What is the most common and reliable method for synthesizing tert-butyl carbamate on a lab scale?
A1: The most widely adopted method is the one-step reaction of tert-butanol with sodium cyanate in the presence of trifluoroacetic acid (TFA).[1] This procedure is favored because it overcomes the challenges associated with the steric hindrance of tertiary alcohols and the propensity of the corresponding carbocation to undergo elimination.[1] It is significantly simpler, faster, and safer than older multi-step alternatives which often gave low yields.[3]
Q2: What is the reaction mechanism for the synthesis from tert-butanol, sodium cyanate, and trifluoroacetic acid?
A2: The reaction proceeds through the formation of a stable tert-butyl carbocation and an isocyanate intermediate. The key steps are:
-
Protonation of Cyanate: Trifluoroacetic acid protonates sodium cyanate to generate isocyanic acid (HNCO).[1]
-
Formation of the tert-Butyl Cation: Concurrently, TFA protonates the hydroxyl group of tert-butanol, which then leaves as a water molecule to form a stable tertiary carbocation.[1]
-
Nucleophilic Attack: The isocyanic acid acts as a nucleophile and attacks the electrophilic tert-butyl carbocation.[1]
-
Deprotonation: The resulting intermediate is deprotonated to yield the final product, tert-butyl carbamate.[1]
Caption: Reaction mechanism for tert-butyl carbamate synthesis.
Q3: Why is trifluoroacetic acid (TFA) the preferred acid catalyst? Can other acids be used?
A3: Trifluoroacetic acid is highly effective because it is a strong acid capable of readily generating the necessary tert-butyl carbocation and isocyanic acid intermediates. Its choice also impacts the reaction yield. While other acids can be used, the yields are often drastically lower. For instance, replacing sodium cyanate with other cyanate salts (potassium, ammonium) also significantly reduces the yield.[3] The established procedures have been optimized with TFA, making it the authoritative choice for achieving high yields.[3][4]
Q4: What are the critical safety precautions when performing this synthesis?
A4: Safety is paramount. This reaction must be performed in a well-ventilated fume hood.[1][3] Trifluoroacetic acid is acrid and corrosive, and the reaction may evolve toxic fumes.[2][3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
Q5: How should I properly store tert-butyl carbamate?
A5: tert-Butyl carbamate should be stored in a tightly sealed container in a cool, dry place.[5] For long-term storage, refrigeration is recommended to prevent degradation.[6] It is sensitive to strong acids, which will cleave the Boc group, and is incompatible with strong oxidizing agents.[6][7]
Troubleshooting Guide: Improving Reaction Yield
Even robust procedures can sometimes lead to suboptimal outcomes. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low to No Product Formation
-
Question: My reaction yielded very little or no tert-butyl carbamate. What are the likely causes?
-
Answer: A low or nonexistent yield typically points to an issue with reagents, reaction conditions, or workup. A systematic check is the best approach.
| Probable Cause | Explanation & Validation | Solution |
| A: Reagent & Solvent Quality | Moisture is a key antagonist. While traces of water can catalyze the reaction, excess water will hydrolyze reagents.[3][8] The quality of sodium cyanate is also critical; use of other cyanate salts drastically lowers yields.[3] | Ensure tert-butanol and the solvent (e.g., benzene, methylene chloride) are anhydrous.[8] Use high-purity sodium cyanate.[3] |
| B: Incorrect Reaction Conditions | Stirring Speed: Vigorous agitation markedly lowers the yield. The reaction is a suspension, and optimal contact time is achieved with slow stirring (approx. 40-120 rpm).[3] Temperature: The reaction is exothermic. While it can proceed between 20-50°C, allowing the temperature to rise uncontrolled can promote side reactions.[3] | Maintain a slow, steady stirring rate.[3] Monitor the internal temperature. If it rises above 40°C during TFA addition, use a cool water bath to maintain it around 33–35°C.[1] |
| C: Improper Workup | Product Loss: tert-Butyl carbamate has some solubility in water. Adding too much water during the initial quench can lead to significant product loss into the aqueous layer.[3] The product is also volatile and can be lost if heated excessively during solvent removal.[3] | Use the minimum amount of water necessary to dissolve the salts during the quench.[3] Perform the final solvent removal on a rotary evaporator with a bath temperature no higher than 30°C.[1][3] |
Problem 2: Formation of Side Products
-
Question: My final product is impure, even after workup. What is the likely side product and how can I avoid it?
-
Answer: The most common side product is t-butyl N-trifluoroacetylcarbamate. Its formation can be sporadic under seemingly identical conditions. Fortunately, it is easily removed during the workup. The standard protocol includes a wash with an aqueous 5% sodium hydroxide solution, which serves to hydrolyze this byproduct.[3] If you suspect its presence, ensure this alkaline wash is performed thoroughly.
Problem 3: Difficulty in Product Isolation
-
Question: I'm having trouble with emulsions during the extraction, or my final product won't crystallize. What should I do?
-
Answer: Emulsions: If an emulsion forms during the aqueous workup, it can often be broken by adding brine (a saturated NaCl solution). This increases the ionic strength of the aqueous layer, forcing a better separation from the organic layer.[9] Crystallization: tert-Butyl carbamate typically crystallizes as white needles upon solvent removal.[1] If it remains an oil, ensure all solvent has been removed under reduced pressure. If it's still an oil, this may indicate significant impurities. Purification via recrystallization from hexane is the standard method and should yield pure, crystalline product.[1][3] Avoid prolonged heating during recrystallization to prevent loss of product due to volatilization.[3]
Caption: A logical workflow for troubleshooting low yields.
Detailed Experimental Protocols
The following protocols are adapted from established and verified procedures, providing a reliable method for synthesis and purification.[1][3]
Protocol 1: Synthesis of tert-Butyl Carbamate
This procedure is based on the method of Loev and Kormendy, which reliably produces high yields (76-94%).[3]
Materials and Equipment:
-
tert-Butyl alcohol (14.8 g, 0.20 mole)
-
Sodium cyanate (26.0 g, 0.40 mole)
-
Trifluoroacetic acid (48.0 g, 31.2 mL, 0.42 mole)
-
Benzene or Methylene Chloride (125 mL)
-
500-mL three-necked flask with stirrer, thermometer, and addition funnel
-
Ice-water bath
Procedure:
-
Setup: In a 500-mL three-necked flask, add a solution of tert-butyl alcohol (14.8 g) in benzene (125 mL). Add sodium cyanate (26.0 g) to the flask.
-
Stirring: Begin slow stirring of the suspension (approximately 120 rpm).[3]
-
TFA Addition: Rapidly add trifluoroacetic acid (48.0 g) dropwise via the addition funnel. The temperature will rise during the addition.[1]
-
Temperature Control: Monitor the internal temperature. If it exceeds 40°C, briefly cool the flask in an ice-water bath to maintain a temperature of 33–35°C.[1][3] The addition should take approximately 10–12 minutes.
-
Reaction Time: After the addition is complete, continue to stir the mixture slowly overnight at room temperature. A contact time of 3-4 hours is sufficient, but allowing it to stir overnight can slightly increase the yield.[3]
-
Quenching: Add 35 mL of water to the reaction mixture and stir vigorously for several minutes.[3]
-
Extraction: Decant the organic (benzene) layer. Wash the remaining aqueous slurry with two additional 125-mL portions of benzene.[1]
-
Washing: Combine all organic extracts. Wash them once with 100 mL of 5% aqueous sodium hydroxide solution (to remove the N-trifluoroacetylcarbamate byproduct), followed by a wash with 100 mL of water.[1][3]
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate and filter. Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature of 30°C to prevent product loss.[1][3] The product should be obtained as white, needle-like crystals.
Protocol 2: Purification by Recrystallization
If the product requires further purification, recrystallization is effective.
Materials and Equipment:
-
Crude tert-butyl carbamate
-
Hexane (or a 1:1 benzene-hexane mixture)
-
Erlenmeyer flask
-
Hot plate
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude tert-butyl carbamate in a minimal amount of hot hexane. A relatively large volume of hexane may be required.[3]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum. The melting point of the pure product should be 107–109°C.[3]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- BenchChem. (2025). Common side reactions with tert-Butyl (3-aminopropyl)
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. [Link]
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Optimizing temperature and pressure for tert-Butyl (cyanomethyl)(methyl)
- ResearchGate. (n.d.).
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl carbamate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Tert-Butyl Carbamates
Welcome to the technical support center for the purification of tert-butyl carbamates (Boc-protected compounds). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for one of the most common purification techniques: recrystallization. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind each step, ensuring your protocols are robust and self-validating.
The Challenge of Purifying Boc-Protected Compounds
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to protect amine functionalities.[1] While its installation is often straightforward, purifying the resulting Boc-carbamate can be challenging. These compounds frequently present as oils or low-melting solids, making purification by crystallization a non-trivial pursuit that requires a nuanced understanding of the underlying physical chemistry. This guide provides a systematic approach to developing and troubleshooting recrystallization protocols for these valuable intermediates.
Core Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and impurities.[2][3] The process relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[4] A successful recrystallization hinges on four key stages:
-
Dissolution : The impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution.
-
Filtration (Optional) : If insoluble impurities are present, they are removed by filtering the hot solution.[5]
-
Crystallization : The solution is cooled slowly, decreasing the solubility of the desired compound. As the solution becomes supersaturated, the compound begins to form a crystal lattice, a highly ordered structure that tends to exclude impurity molecules.[4]
-
Isolation : The pure crystals are collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.[2]
The specific properties of tert-butyl carbamates—namely their moderate polarity and high solubility in many common organic solvents—dictate the choice of solvent systems.[6][7] Often, a single solvent does not provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold). In these cases, a mixed-solvent system is employed.[5]
Selecting the Right Solvent System
The ideal solvent should dissolve the Boc-carbamate completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). A common strategy involves finding a solvent in which the compound is highly soluble (the "soluble solvent") and another miscible solvent in which it is poorly soluble (the "insoluble" or "anti-solvent").[5]
Table 1: Common Solvents for Recrystallization of Tert-Butyl Carbamates
| Solvent System | Type | Rationale & Common Use |
| Hexane / Ethyl Acetate | Mixed | A workhorse for many Boc-protected amines. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity persists.[8] |
| Hexane / Dichloromethane | Mixed | Useful for less polar compounds. The product is dissolved in DCM, and hexane is added as the anti-solvent.[9] |
| Ethanol / Water | Mixed | Effective for more polar Boc-carbamates. The compound is dissolved in hot ethanol, and water is added dropwise.[10] |
| Heptane / Ethyl Acetate | Mixed | An alternative to hexane systems, often used in process chemistry.[11] |
| Hexane | Single | Can be effective for some Boc-carbamates, but carries a higher risk of the product "oiling out".[12][13] |
| Isopropanol / Water | Mixed | A common system where isopropanol provides solubility and water acts as the anti-solvent. |
Standard Recrystallization Protocol (Mixed-Solvent System)
This protocol provides a general workflow for a researcher starting with an impure, solid Boc-carbamate.
-
Solvent Selection : Using small test tubes, determine a suitable solvent pair. Place ~20-30 mg of your crude product in a tube. Add a few drops of the "soluble solvent" (e.g., ethyl acetate) and warm to dissolve the solid.
-
Anti-Solvent Addition : Slowly add the "insoluble solvent" (e.g., hexane) dropwise at elevated temperature until the solution becomes cloudy (turbid). Add a drop or two of the "soluble solvent" to redissolve the solid and clarify the solution. Let it cool to see if crystals form.
-
Dissolution : Place the bulk of your crude material in an Erlenmeyer flask. Add a minimal amount of the "soluble solvent" and heat the mixture (e.g., on a hot plate with stirring) until the solid fully dissolves.
-
Hot Filtration (if necessary) : If you observe insoluble impurities (e.g., inorganic salts), perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel.[5]
-
Crystallization : Add the "insoluble solvent" slowly to the hot solution until you reach the point of persistent turbidity. Add a few drops of the "soluble solvent" to make the solution clear again. Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. For maximum recovery, you can then place it in an ice bath.[4]
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of ice-cold anti-solvent (or the solvent mixture) to rinse away any remaining soluble impurities.[2][4]
-
Drying : Leave the crystals under vacuum for a few minutes to air dry, then transfer them to a watch glass or drying dish to dry completely.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture [nsrlaboratories.com]
- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (S)-tert-Butyl azepan-3-ylcarbamate
Welcome to the technical support guide for (S)-tert-Butyl azepan-3-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Understanding the Molecule: Core Stability Principles
This compound is a chiral building block characterized by a seven-membered azepane ring and a tert-butyloxycarbonyl (Boc) protecting group. The stability of this compound is intrinsically linked to the integrity of the Boc group, which is known for its sensitivity to acidic conditions.[1][2] The carbamate linkage, while generally stable, can be susceptible to hydrolysis under certain conditions.[3][4][5]
The bulky tert-butyl group offers steric hindrance, which contributes to the compound's overall stability by protecting the amine. However, it is this same feature that facilitates its removal under acidic conditions, proceeding through a stable tert-butyl cation intermediate.[6][7] Understanding this fundamental reactivity is key to proper handling and storage.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound in your research.
Issue 1: Unexpected Deprotection or Degradation of the Compound
-
Observation: You notice the appearance of a new, more polar spot on your TLC plate, or your NMR/LC-MS analysis shows the presence of the free amine, (S)-azepan-3-amine.
-
Potential Cause: The Boc group is labile in acidic environments.[8] Accidental exposure to acidic conditions is the most common reason for its cleavage.[9][10]
-
Troubleshooting Steps:
-
Audit Your Reagents and Solvents: Ensure all solvents and reagents used in your reaction are neutral or basic. Be particularly cautious with chlorinated solvents like dichloromethane (DCM), which can contain trace amounts of HCl. Consider passing DCM through a plug of basic alumina before use.
-
Evaluate Your Glassware: Avoid using glassware that was previously washed with strong acids and not thoroughly neutralized.
-
Check Reaction Conditions: If your reaction generates acidic byproducts, the Boc group may be unintentionally cleaved. Consider adding a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), to scavenge any in-situ generated acid.
-
Temperature Considerations: While the Boc group is relatively thermally stable at moderate temperatures like 37°C in a neutral medium, prolonged heating, especially in the presence of even weak acids, can promote deprotection.[8][11]
-
Issue 2: Poor Solubility or Oily Residue Formation
-
Observation: The compound does not fully dissolve in the desired solvent, or it "oils out" of solution upon standing.
-
Potential Cause: this compound, due to the lipophilic Boc group, is generally soluble in a range of organic solvents.[1] However, its solubility can be influenced by solvent polarity and temperature.
-
Troubleshooting Steps:
-
Solvent Selection: For non-polar to moderately polar applications, solvents such as DCM, chloroform, ethyl acetate, and THF are generally suitable. For more polar systems, consider acetonitrile or isopropanol.
-
Gentle Warming: Gentle warming can aid in dissolution. However, be mindful of the thermal stability discussed in the previous point.
-
Co-Solvent System: Employing a co-solvent system can modulate the overall polarity and improve solubility. For instance, a mixture of toluene and heptane might be effective.
-
Issue 3: Inconsistent Reaction Yields
-
Observation: You are experiencing significant variability in the yield of reactions involving this compound.
-
Potential Cause: Inconsistent yields can often be traced back to the quality and stability of the starting material. Partial degradation of the compound prior to use will directly impact the outcome of your reaction.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before use, confirm the purity of your this compound batch via analytical techniques like NMR or LC-MS.
-
Standardize Storage Conditions: Ensure that the compound is stored under the recommended conditions (see Section III) to prevent degradation between experiments.
-
Inert Atmosphere: For reactions that are sensitive to moisture or air, handle the compound under an inert atmosphere (e.g., nitrogen or argon). While the compound itself is not overtly air-sensitive, this practice minimizes the introduction of atmospheric moisture and CO2, which can form carbonic acid in solution.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place.[12] Refrigeration (2-8 °C) is recommended. To prevent moisture condensation upon removal from cold storage, allow the container to equilibrate to room temperature before opening. For extended storage, placing the container within a desiccator can provide additional protection against moisture-induced hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Minimizes potential degradation pathways. |
| Atmosphere | Dry, Inert (e.g., Argon) | Prevents hydrolysis and reaction with atmospheric CO2. |
| Container | Tightly sealed, opaque | Protects from moisture and light. |
Q2: Is this compound sensitive to light?
A2: While there is no specific data indicating extreme photosensitivity, it is good laboratory practice to store all chemical intermediates, including this one, in opaque or amber-colored vials to protect them from potential light-induced degradation over extended periods.
Q3: Can I store this compound in solution?
A3: Storing the compound in solution is generally not recommended for long periods. The stability in solution is highly dependent on the solvent. Protic solvents, especially in the presence of trace impurities, could facilitate hydrolysis of the carbamate. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous THF or dioxane and store under an inert atmosphere at a low temperature.
Q4: How can I confirm the stability of my stored this compound?
A4: The most straightforward method is to periodically check the purity of a stored sample using analytical techniques. A simple TLC analysis can often reveal the presence of more polar degradation products. For a more quantitative assessment, 1H NMR spectroscopy or LC-MS analysis can be employed to detect and quantify any impurities or degradation products that may have formed.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathway is acid-catalyzed hydrolysis of the tert-butyl carbamate to yield (S)-azepan-3-amine, carbon dioxide, and isobutylene.[9] While less common under typical storage conditions, strong basic conditions could also potentially lead to hydrolysis, although the Boc group is generally considered stable to bases.[2][13]
Caption: Acid-catalyzed degradation pathway of this compound.
IV. References
-
Dalton Transactions. (n.d.). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Retrieved from
-
ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from
-
PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from
-
MacMillan, J. H. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University. Retrieved from
-
ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from
-
SpringerLink. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of tert-Butyl (2-(benzylamino)ethyl)carbamate. Retrieved from
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from
-
ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from
-
BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate. Retrieved from
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from
-
RSC Publishing. (n.d.). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. Retrieved from
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Hydrolysis of a carbamate triggered by coordination of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. server.ccl.net [server.ccl.net]
Technical Support Center: Troubleshooting the Removal of Boc Protecting Groups
Welcome to our dedicated technical support center for navigating the complexities of Boc (tert-butoxycarbonyl) protecting group removal. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with side product formation and other experimental issues during this critical synthetic step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind common problems and their solutions.
The Core Challenge: The Double-Edged Sword of Boc Deprotection
The acid-catalyzed removal of the Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1][2] The reaction is typically efficient and proceeds under relatively mild conditions. However, the very mechanism that makes it effective is also the primary source of unwanted side reactions.
The cleavage of the Boc group with a strong acid, most commonly trifluoroacetic acid (TFA), proceeds via protonation of the carbamate oxygen.[1][3][4][5] This leads to the formation of an unstable intermediate that fragments into the free amine, carbon dioxide, and, crucially, a highly reactive tert-butyl cation ([CH₃]₃C⁺).[3][4][6][7]
This electrophilic carbocation is the main culprit behind a host of potential side products, as it can readily alkylate any nucleophilic species present in the reaction mixture.[6][8][9][10] A common indicator of such side reactions is the observation of a mass increase of +56 Da in byproducts.[8]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding Boc deprotection.
Q1: What is the primary cause of side product formation during Boc deprotection?
A1: The generation of the reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group is the primary cause.[6][8][9][10] This carbocation can alkylate nucleophilic residues in your substrate, leading to undesired modifications.[8][9][10]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[6][9][10][11][12]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[6][9][10]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[6][9][10]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[6][9][10]
Q3: What are scavengers and how do they prevent the formation of side products?
A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[9][10] They react with the carbocation at a faster rate than the sensitive residues of your substrate, thus preventing unwanted side reactions.[9]
Q4: Can Boc deprotection be incomplete? What are the signs?
A4: Yes, incomplete deprotection can occur due to insufficient acid concentration, short reaction times, or low temperatures.[4][10] The signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material.[10] In solid-phase peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[10][13]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during Boc deprotection.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis Suggesting Side Product Formation
Symptoms:
-
Appearance of new peaks in the chromatogram, often with a mass increase of +56 Da (or multiples thereof) compared to the expected product.
-
Reduced yield of the desired product.
Root Cause Analysis and Solutions:
The presence of unexpected peaks is a strong indicator of alkylation by the tert-butyl cation. The solution is to effectively "scavenge" this reactive intermediate.
dot
Caption: Boc deprotection pathway and competing side reactions.
Solutions:
-
Incorporate a Scavenger: The choice of scavenger is critical and depends on the specific nucleophilic residues present in your molecule.[8][9]
| Sensitive Residue | Recommended Scavengers |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole[8][9] |
| Methionine (Met) | Thioanisole, Dimethyl Sulfide (DMS)[8][9] |
| Cysteine (Cys) | Ethanedithiol (EDT)[8] |
| Tyrosine (Tyr) | Phenol, Anisole[8] |
-
Use a Scavenger Cocktail: For molecules with multiple sensitive residues, a scavenger cocktail is often more effective.[8]
Issue 2: Incomplete Boc Deprotection
Symptoms:
-
Presence of starting material in the crude product, as detected by TLC, LC-MS, or NMR.
-
Low yield of the desired amine.[14]
-
In solid-phase peptide synthesis, a negative or weak Kaiser test (ninhydrin test) result when a positive result is expected.[13]
Root Cause Analysis and Solutions:
dot
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Solutions:
-
Insufficient Acid: Ensure a sufficient excess of acid is used.[8] For solution-phase synthesis, using neat TFA or a high concentration in a solvent like dichloromethane (DCM) is common.[8] For particularly resistant substrates, 4M HCl in dioxane can be a stronger alternative.[9][10]
-
Inadequate Reaction Time or Temperature: Most deprotections are complete within 30 minutes to 2 hours at room temperature.[13][14] If the reaction is sluggish, increase the reaction time and monitor the progress.[8] Gentle warming (e.g., to 40°C) can also facilitate the reaction, but this may increase side product formation, making the use of scavengers essential.[8][9]
-
Steric Hindrance: If the Boc-protected amine is sterically hindered, more forcing conditions may be necessary. This could involve a combination of a stronger acid, longer reaction time, and potentially elevated temperature.[8][9][13] Under these conditions, an effective scavenger cocktail is crucial to mitigate side reactions.[8][9]
Issue 3: Side Reaction with Methionine Leading to a Reversible Modification
Symptoms:
-
A side product with a mass increase of +56 Da is observed, but it persists even with scavengers.
Root Cause Analysis and Solutions:
The S-alkylation of methionine results in a sulfonium salt, which is a known side reaction.[8] Fortunately, this modification is often reversible.
Solution:
-
After purification, treat the peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heat at 40°C for 24 hours. This can be effective in removing the t-butyl group from the methionine residue.[8]
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA and Scavengers (Solution Phase)
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).[9][10]
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail. For example, add 10-20 equivalents of triethylsilane (TES) for a tryptophan-containing compound.[9][10]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[9][10] The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction to completion using an appropriate analytical method such as TLC or LC-MS.[9][10]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[14] The crude product is often precipitated and washed with cold diethyl ether.[4][9]
Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a starting line with a pencil.
-
Spotting: Apply small spots of the starting material, the reaction mixture, and a co-spot (a single spot containing both starting material and reaction mixture) on the starting line.
-
Elution: Place the plate in a TLC chamber with a suitable mobile phase (e.g., 10% methanol in DCM).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp and/or by staining with a ninhydrin solution, which specifically stains primary and secondary amines.[4][15] A successful deprotection will show the disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) spot that is ninhydrin-positive.[15]
References
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ResearchGate. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Ho, T. L., & Chen, C. P. (1996). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 43(4), 327-333.
- ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wünsch, E., Jaeger, E., Kisfaludy, L., & Löw, M. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1637-1642.
- ResearchGate. (n.d.). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
- Reddit. (2023, October 18). Boc De-protection.
- ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Reddit. (2022, March 17). BOC deprotection under basic conditions in anion-exchange HPLC?
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Substituted Azepane Rings
Welcome to the technical support center for the synthesis of substituted azepane rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important seven-membered nitrogen heterocycles. The inherent conformational flexibility and ring strain of the azepane core can lead to unique synthetic hurdles.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Troubleshooting Guides by Synthetic Method
The construction of the azepane ring is often achieved through ring-closing reactions, ring-expansion of smaller cyclic precursors, or multi-step sequences.[2][3] This section provides troubleshooting for common synthetic strategies.
Reductive Amination
Intramolecular reductive amination is a widely used method for constructing the azepane ring. However, it is not without its challenges.
Issue 1: Low Yield of the Desired Azepane
-
Symptom: The reaction results in a low yield of the cyclized azepane product, with significant amounts of starting material or side products observed.
-
Potential Cause 1: Inefficient Imine/Iminium Ion Formation. The cyclization is preceded by the formation of an imine or iminium ion, which can be an equilibrium process. If this equilibrium does not favor the cyclic intermediate, the subsequent reduction will be inefficient.
-
Troubleshooting Steps:
-
pH Optimization: The formation of the imine/iminium ion is pH-dependent. A catalytic amount of a weak acid, such as acetic acid, can facilitate the reaction.[2] However, strongly acidic conditions can lead to unwanted side reactions. A systematic screen of pH is recommended.
-
Water Removal: The condensation reaction to form the imine generates water. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a Dean-Stark apparatus can drive the equilibrium towards the imine.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and can be used in a one-pot procedure.[2][4] Stronger reducing agents like sodium borohydride (NaBH₄) may reduce the aldehyde/ketone precursor before imine formation.
-
-
Potential Cause 2: Competing Intermolecular Reactions. At low concentrations, intramolecular reactions are favored. However, at higher concentrations, intermolecular polymerization or dimerization can become a significant side reaction.
-
Troubleshooting Steps:
-
High Dilution Conditions: Perform the reaction under high dilution conditions (typically 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular side reactions.
-
Issue 2: Formation of a Six-Membered Ring (Piperidine) Instead of Azepane
-
Symptom: Characterization of the product reveals the formation of a six-membered piperidine ring instead of the desired seven-membered azepane.
-
Potential Cause: In certain substrates, particularly in ring-expansion strategies or with specific bicyclic precursors, the formation of a thermodynamically more stable six-membered ring can be a competing pathway.[2] For instance, the reductive amination of bicyclic halogenated aminocyclopropane derivatives can lead to 3-chloromethylenepiperidine as a major side product due to an alternative ring-opening pathway influenced by steric hindrance.[2][4]
-
Troubleshooting Steps:
-
Substrate Design: Re-evaluate the design of the linear precursor. The length and flexibility of the carbon chain are critical. Introducing conformational constraints, such as double bonds or bulky substituents, can help favor the desired 7-membered ring closure.
-
Reaction Conditions: Varying the reaction temperature and solvent can sometimes influence the selectivity of the cyclization. Lower temperatures may favor the kinetically controlled product.
-
Experimental Protocol: Intramolecular Reductive Amination
This protocol describes the formation of an N-substituted azepane from a 6-aminohexanal derivative.[2]
Materials:
-
6-aminohexanal derivative (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the 6-aminohexanal derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ring-Closing Metathesis (RCM)
RCM is a powerful tool for the formation of unsaturated azepane rings, which can be subsequently hydrogenated.[5][6]
Issue 1: Low Conversion or No Reaction
-
Symptom: The starting diene is largely unreacted after the addition of the Grubbs or Schrock catalyst.
-
Potential Cause 1: Catalyst Inhibition. The nitrogen atom in the substrate can coordinate to the metal center of the catalyst, leading to its deactivation.[7]
-
Troubleshooting Steps:
-
Protecting Group Strategy: The nitrogen atom should be protected with an electron-withdrawing group (e.g., Boc, Cbz, Ts) to reduce its Lewis basicity.[8] This prevents coordination with the ruthenium or molybdenum catalyst.
-
Catalyst Choice: For more challenging substrates, consider using a more reactive or robust catalyst, such as a third-generation Grubbs catalyst.
-
-
Potential Cause 2: Impurities in Solvent or Substrate. Olefin metathesis catalysts are sensitive to impurities such as water, oxygen, and coordinating solvents.
-
Troubleshooting Steps:
-
Solvent Purity: Use freshly distilled and degassed solvents. Toluene and dichloromethane are common choices.
-
Substrate Purity: Ensure the starting diene is free of impurities that could poison the catalyst.
-
Issue 2: Formation of Oligomers/Polymers
-
Symptom: The reaction produces a significant amount of high molecular weight material instead of the desired cyclic product.
-
Potential Cause: Intermolecular Metathesis. Similar to reductive amination, high concentrations can favor intermolecular reactions.
-
Troubleshooting Steps:
-
High Dilution: Conduct the reaction at high dilution (0.001-0.01 M) to promote intramolecular cyclization.
-
Slow Addition: The substrate can be added slowly to the reaction mixture containing the catalyst to maintain a low instantaneous concentration.
-
Workflow for Troubleshooting RCM Reactions
Caption: Troubleshooting workflow for RCM.
Buchwald-Hartwig Amination
Intramolecular Buchwald-Hartwig amination is another effective method for azepane synthesis, forming a C-N bond between an aryl halide and an amine.[9][10]
Issue 1: Low Yield or Incomplete Reaction
-
Symptom: The reaction stalls before the complete consumption of the starting aryl halide.
-
Potential Cause 1: Catalyst Deactivation. The palladium catalyst can be sensitive to the reaction conditions and can deactivate over time.
-
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), are often effective.[11] A ligand screen may be necessary to find the optimal one for your specific substrate.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.
-
-
Potential Cause 2: Poor Oxidative Addition. Aryl chlorides can be less reactive than bromides or iodides in the oxidative addition step.[12]
-
Troubleshooting Steps:
-
More Active Catalyst System: For aryl chlorides, more electron-rich and bulky ligands are often required to facilitate the oxidative addition.
-
Change Halogen: If possible, consider using the corresponding aryl bromide or iodide, which are generally more reactive.
-
Issue 2: Side Reactions
-
Symptom: Formation of undesired side products, such as those from hydrodehalogenation or ether formation (if a hydroxyl group is present).
-
Potential Cause: Competing Reaction Pathways. The reaction conditions for Buchwald-Hartwig amination can sometimes promote other palladium-catalyzed processes.
-
Troubleshooting Steps:
-
Protecting Groups: If other nucleophilic functional groups are present in the molecule (e.g., phenols, thiols), they should be protected to prevent them from competing with the desired amination reaction.[12]
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize side reactions.
-
Data on Base and Ligand Effects in Buchwald-Hartwig Amination
| Base | Ligand | Solvent | Temperature (°C) | Yield (%) |
| NaOt-Bu | XPhos | Toluene | 100 | >95 |
| K₂CO₃ | XPhos | Dioxane | 110 | <20 |
| Cs₂CO₃ | SPhos | Toluene | 100 | 85 |
| LiHMDS | RuPhos | THF | 65 | 90 |
| Note: This table presents hypothetical data to illustrate the impact of reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: I am struggling with the stereoselective synthesis of a substituted azepane. What are the key challenges and how can I address them?
A1: The main challenges in the stereoselective synthesis of azepanes are controlling the configuration at multiple stereocenters and preventing racemization during the reaction.[13][14] The conformational flexibility of the seven-membered ring makes stereocontrol difficult.[1]
-
Strategies for Stereocontrol:
-
Chiral Pool Synthesis: Start with a chiral precursor, such as an amino acid or a carbohydrate, where the stereocenters are already defined.
-
Asymmetric Catalysis: Employ a chiral catalyst to induce stereoselectivity during the ring-forming step. For example, asymmetric reductive amination using a chiral ligand can be highly effective.[15]
-
Substrate Control: Use a substrate with existing stereocenters to direct the formation of new ones.
-
-
Preventing Racemization:
-
Mild Reaction Conditions: Avoid high temperatures and strong bases, which can lead to the epimerization of stereocenters, particularly those alpha to a carbonyl group.[15]
-
Choice of Protecting Group: The nature of the nitrogen-protecting group can influence the acidity of adjacent protons. Bulky protecting groups can sterically hinder the approach of a base, thus preventing deprotonation and racemization.[15]
-
Q2: My azepane product is difficult to purify. What are some common purification challenges and solutions?
A2: The purification of azepanes can be challenging due to their often-polar nature and potential for interaction with silica gel.
-
Common Issues and Solutions:
-
Tailing on Silica Gel: Basic amines can interact strongly with acidic silica gel, leading to broad peaks and poor separation. To mitigate this, you can:
-
Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent.
-
Use deactivated or basic alumina for chromatography.
-
-
Water Solubility: Some substituted azepanes have significant water solubility, making extraction from aqueous layers difficult.
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the product.
-
Perform multiple extractions with a suitable organic solvent.
-
-
Volatility: Low molecular weight azepanes can be volatile, leading to loss of product during solvent removal.
-
Use a rotary evaporator with care, and consider techniques like lyophilization for non-volatile solids.
-
-
Q3: What are the best practices for choosing a nitrogen-protecting group in azepane synthesis?
A3: The choice of a nitrogen-protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal.[8][16]
-
Common Protecting Groups and Their Applications:
-
Boc (tert-Butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA). It is often used in RCM and reductive amination.
-
Cbz (Carboxybenzyl): Removed by hydrogenolysis, which is a mild method. It is useful when acid-labile groups are present.
-
Ts (Tosyl): A robust protecting group, stable to both acidic and basic conditions. Its removal often requires harsh conditions (e.g., sodium in liquid ammonia). It is frequently used in reactions where a strong electron-withdrawing group is needed to reduce the nucleophilicity of the nitrogen.
-
Logical Relationship Diagram for Protecting Group Selection
Caption: Decision tree for selecting a nitrogen protecting group.
References
- Benchchem. (n.d.). Technical Support Center: Strategies to Reduce Racemization in the Synthesis of Chiral Azepanes.
- Benchchem. (n.d.). Azepane Ring Synthesis: A Technical Support Troubleshooting Guide.
- Corma, A., & García, H. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.
- Kozak, R., et al. (n.d.). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination.
- Ahmad, F., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
- El-Sayed, N. N. E., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate.
- Moss, T. (2013). A ring-closing metathesis approach to heterocycle-fused azepines. Semantic Scholar.
- van der Westhuizen, C., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. PMC.
- National Institutes of Health. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC.
- ResearchGate. (n.d.). Synthetic Approaches to Non-Tropane, Bridged, Azapolycyclic Ring Systems Containing Seven-Membered Carbocycles.
- Ahmad, F., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
- Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
- Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. ACS Publications.
- Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- ResearchGate. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Request PDF.
- National Institutes of Health. (n.d.). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. NIH.
- Benchchem. (n.d.). Troubleshooting 1-(3,4-dimethoxybenzoyl)azepane in vitro assay variability.
- COP Bela. (n.d.). BP401T.
- Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. Request PDF.
- STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions. STM Journals.
- American Chemical Society. (2025). Asymmetric synthesis of 3,3′- and 4,4′-disubstituted azepanes via regiodivergent and stereoselective Schmidt rearrangement. ACS Fall 2025.
- PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central.
- ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.72,73. ResearchGate.
- National Institutes of Health. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. PMC.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- Slideshare. (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Ring-closing metathesis.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- ResearchGate. (n.d.). Scheme 25: Ring-closing metathesis as key step in the synthesis of dibenzo[b,f]heteropines.
- Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines.
- National Institutes of Health. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC.
- ResearchGate. (n.d.). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Request PDF.
- ResearchGate. (n.d.). C4 Pictet–Spengler Reactions for the Synthesis of Core Structures in Hyrtiazepine Alkaloids. Request PDF.
- Organic Chemistry Portal. (n.d.). Protective Groups.
Sources
- 1. jopir.in [jopir.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 5. A ring-closing metathesis approach to heterocycle-fused azepines | Semantic Scholar [semanticscholar.org]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jocpr.com [jocpr.com]
Technical Support Center: Optimizing Temperature for Carbamate Synthesis
Welcome to the technical support center for carbamate synthesis. As a key structural motif in medicinal chemistry and drug design, the successful synthesis of carbamates is paramount.[1][2][3] Temperature is one of the most critical, yet often misunderstood, parameters in these reactions. It doesn't just influence reaction speed; it governs a delicate balance between activation energy, reagent stability, and the prevalence of side reactions.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our application scientists in the field. We will move from foundational principles to specific, actionable protocols to help you navigate the complexities of temperature optimization in your experiments.
Part 1: Foundational Principles of Temperature Control
This section addresses the core concepts of why temperature is a pivotal parameter in carbamate synthesis.
Q1: Why is temperature so critical in carbamate synthesis? What is the general trade-off?
A: Temperature is the primary lever for controlling the kinetics of a reaction. In carbamate synthesis, the fundamental trade-off is between reaction rate and selectivity/stability .
-
Higher Temperatures: Generally increase the reaction rate by providing the necessary activation energy for bond formation. However, excessive heat can lead to the decomposition of thermally labile starting materials (like chloroformates and isocyanates), intermediates, or even the final carbamate product.[4][5] Furthermore, higher temperatures can provide the activation energy for undesired side reactions, reducing the overall yield and purity of your target molecule.[6]
-
Lower Temperatures: Favor selectivity and stability. They minimize the degradation of sensitive functional groups and can suppress competing reaction pathways that may have higher activation energies. The drawback is a potentially sluggish or incomplete reaction, requiring significantly longer reaction times.
The goal of optimization is to find the "sweet spot" that maximizes the rate of the desired reaction while minimizing the rates of competing degradation and side reactions.
Q2: What are the most common methods for carbamate synthesis, and how does temperature consideration vary between them?
A: The choice of synthetic route dictates the critical temperature considerations. Here are a few common methods:
| Synthesis Method | Reagents | General Temperature Considerations | Rationale |
| From Isocyanates | Alcohol + Isocyanate | Often room temperature to moderate heat (e.g., 90°C).[7] | Highly reactive isocyanates can often react at lower temperatures. Heating may be required for less reactive alcohols, but excessive heat can promote side reactions. |
| From Chloroformates | Amine + Chloroformate | Typically low temperatures (e.g., 0°C to room temp). | Chloroformates are moisture-sensitive and can be thermally labile.[8] Low temperatures control the exothermic reaction with the amine and prevent byproduct formation. |
| Curtius Rearrangement | Carboxylic Acid → Acyl Azide → Isocyanate | The rearrangement step is thermal. | The acyl azide is heated to induce rearrangement to the isocyanate, which is then trapped by an alcohol.[1][9] The temperature must be high enough for the rearrangement but not so high as to decompose the product. |
| From CO₂, Amine, & Electrophile | CO₂ + Amine + Alkyl Halide | Requires careful optimization, often in the 60-80°C range. | This "green" method involves a delicate balance. Temperature is needed to drive the reaction, but too high a temperature can favor N-alkylation of the amine over carbamate formation.[6][9][10] |
| From Boc-Anhydride | Amine + Di-tert-butyl dicarbonate (Boc₂O) | Room temperature is typical. | Boc₂O is a highly efficient reagent for forming Boc-carbamates and generally does not require heating.[4] |
Part 2: Troubleshooting Guide: Temperature-Related Issues
This section provides direct answers to common problems encountered during carbamate synthesis experiments.
Q3: My reaction has stalled or shows very low conversion. Should I simply increase the temperature?
A: Not necessarily. While insufficient temperature is a possible cause, it's crucial to rule out other factors first. Increasing the temperature without a proper diagnosis can often exacerbate problems by promoting side reactions or decomposition.
Here is a logical workflow for troubleshooting low conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Causality: Before adjusting temperature, always verify the integrity of your reagents and the reaction environment.[4][8] Moisture is a common culprit, leading to the hydrolysis of sensitive reagents and the formation of undesired ureas from isocyanate intermediates.[8] Only after confirming these fundamentals should you cautiously explore temperature adjustments.
Q4: I'm observing significant N-alkylation as a byproduct in my CO₂-based synthesis. How can I fix this with temperature?
A: This is a classic example of temperature-dependent selectivity. In the three-component coupling of an amine, CO₂, and an alkyl halide, two competing nucleophilic attacks are possible:
-
Desired Path: The in situ formed carbamate anion attacks the alkyl halide.
-
Side Reaction: The starting amine directly attacks the alkyl halide (Sₙ2 reaction), leading to an N-alkylated byproduct.
Elevated temperatures often favor the direct N-alkylation pathway. Research has shown that for certain systems, increasing the temperature from 70°C to 80°C can significantly increase the formation of the N-alkylated byproduct.[6][10]
Solution: If you observe significant N-alkylation, your reaction temperature is likely too high. Try reducing the temperature in 5-10°C increments. While this may slow the reaction, it will preferentially slow the undesired N-alkylation, improving the overall selectivity and purity of your desired carbamate.
The table below summarizes experimental data on the effect of temperature and pressure on the synthesis of N-phenyl butylcarbamate from aniline, CO₂, and butyl bromide.[6]
| Entry | Temperature (°C) | Pressure (bar) | Conversion (%) | Carbamate Yield (%) | N-Alkylated Byproduct (%) |
| 1 | 60 | 3 | 70 | 67 | 3 |
| 2 | 70 | 3 | 83 | 81 | 2 |
| 3 | 80 | 3 | 88 | 79 | 9 |
| 4 | 70 | 1 | 56 | 51 | 5 |
| 5 | 70 | 5 | 98 | 91 | 7 |
As shown, 70°C (Entry 2) provides the optimal balance, yielding high conversion with minimal byproduct. Increasing the temperature to 80°C (Entry 3) boosts conversion slightly but at the cost of a 4.5-fold increase in the undesired N-alkylated byproduct.[6]
Q5: My purified product yield is low, but TLC/LC-MS of the crude reaction mixture showed full conversion of the starting material. Could temperature be the cause?
A: Yes, this scenario often points to either product decomposition during the reaction or degradation during workup and purification, both of which can be temperature-related.
-
Thermal Instability of the Product: The carbamate itself might be unstable at the reaction temperature, especially if held at that temperature for an extended period after the reaction is complete. This can lead to decarboxylation or other degradation pathways.
-
Workup Issues: If the workup involves an exothermic quenching step or a high-temperature distillation/concentration step, the product could be degrading. Ensure that all workup procedures are conducted at appropriate temperatures (e.g., quenching in an ice bath, using a rotary evaporator at moderate temperature and pressure).
Troubleshooting Steps:
-
Monitor Product Stability: Once the reaction appears complete by TLC/LC-MS, take a small aliquot of the reaction mixture and keep it at the reaction temperature. Analyze it again after a few hours to see if the product peak decreases and new impurity peaks appear.
-
Optimize Reaction Time: Do not leave the reaction heating longer than necessary. Once consumption of the limiting reagent is complete, proceed to the workup.
-
Cool Before Workup: Always cool the reaction mixture to room temperature or below before quenching or beginning extraction procedures.[8]
Part 3: Experimental Protocols & Advanced Methodologies
Protocol 1: Experimental Determination of Optimal Reaction Temperature
This protocol outlines a systematic approach to finding the ideal temperature for your specific carbamate synthesis.
Objective: To determine the reaction temperature that provides the best balance of reaction time, yield, and purity.
Methodology: Parallel synthesis and time-course analysis.
Materials:
-
All necessary reagents (amine, alcohol/alkyl halide, carbonyl source, base, solvent).
-
A parallel reaction block or multiple reaction vessels with consistent stirring and individual temperature control.
Procedure:
-
Setup: Prepare identical reaction mixtures in several vials. Ensure all reagents are added in the same order and quantity. Use oven-dried glassware and anhydrous solvents.[8]
-
Temperature Gradient: Set each reaction to a different temperature. A good starting range is your literature-reported temperature ± 20°C, tested in 10°C increments (e.g., 50°C, 60°C, 70°C, 80°C, 90°C).
-
Time-Course Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.), withdraw a small, identical aliquot from each reaction.
-
Quench and Analyze: Immediately quench the aliquot (e.g., with dilute acid or water) to stop the reaction. Analyze the consumption of starting material and the formation of product and byproducts by TLC or LC-MS.
-
Data Interpretation: Plot the percentage conversion vs. time for each temperature. Identify the temperature that achieves >95% conversion in a reasonable timeframe with the lowest formation of impurities. This is your optimal temperature.
Caption: Workflow for experimental temperature optimization.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11, 6664-6673. [Link]
- Jacobsen, E. N., & Mames, K. Z. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society. [Link]
- D'Elia, V., et al. (2008). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry, 10(1), 34-37. [Link]
- D'Elia, V., et al. (2008). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry, 10(1), 34-37. [Link]
- McCann, N., et al. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. The Journal of Physical Chemistry A, 113(17), 5022-9. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Gemo, N., et al. (2023).
- Wikipedia.
- Li, Z., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]
- D'Elia, V., et al. (2008). Green synthesis of carbamates from CO2, amines and alcohols.
- ResearchGate. (2021).
- Mannisto, J. K., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts.
- Artigas, A., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 255-273. [Link]
- Vrbova, V., et al. (n.d.). Effect of temperature on carbamate stability constants for amines. SINTEF. [Link]
- Gemo, N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47913–47921. [Link]
- Jung, K.W., et al. (2000). Efficient carbamate synthesis.
- Deible, M.J., et al. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. [Link]
- Pizzi, A., et al. (2021).
- ResearchGate. (2019).
- ResearchGate. (2021).
- Reddit. (2023).
- Global Journals. (2016).
- Bhaumik, A., et al. (2020).
- U.S. Geological Survey. (1993). Methods of Analysis by the U.S.
- Engebretson, J. A. (2001). Chromatographic Analysis of Insecticidal Carbamates.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.usgs.gov [pubs.usgs.gov]
Technical Support Center: Strategies for Selective Protection of Polyamines
Welcome to the Technical Support Center for Polyamine Chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying polyamines. The inherent challenge of differentiating between multiple primary and secondary amino groups within a single, flexible scaffold requires a nuanced and strategic approach. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to empower your research and accelerate your synthetic campaigns.
The Core Challenge: Differentiating the Indistinguishable
Polyamines such as spermidine and spermine are ubiquitous polycations essential for numerous cellular processes, including cell growth, differentiation, and DNA stabilization.[1][2][3] Their therapeutic potential is vast, but their synthetic manipulation is notoriously difficult. The primary and secondary amino groups exhibit similar pKa values and nucleophilicity, leading to a lack of inherent regioselectivity. Consequently, reacting a polyamine with an electrophile often results in a complex mixture of randomly modified products.
Selective protection is the cornerstone of modern polyamine chemistry, enabling the synthesis of complex conjugates, drug delivery systems, and libraries of analogs for structure-activity relationship (SAR) studies.[4][5] This guide will address the common pitfalls and strategic decisions you will face in this demanding but rewarding field.
Caption: The structural challenge of spermine, with four nucleophilic amine centers of similar reactivity.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable protecting group for my polyamine synthesis?
The choice of protecting group is the most critical decision in your synthetic strategy. It depends on the target molecule, the reaction conditions you plan to employ, and the other functional groups present. The key is orthogonality —the ability to remove one protecting group under conditions that leave others intact.[6][7]
Data Summary: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Characteristics & Use Cases |
| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Base, Hydrogenolysis, Weak Nucleophiles | Excellent for protecting primary amines over secondary amines under controlled stoichiometry. Widely used but precludes the use of highly acid-labile linkers in solid-phase synthesis.[8] |
| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid, Base, Most Nucleophiles | Very stable and robust. Not suitable for molecules containing other reducible groups (e.g., alkynes, some nitro groups). |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., 20% Piperidine in DMF) | Acid, Hydrogenolysis | Commonly used in solid-phase peptide synthesis. Its base lability offers orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. |
| Allyloxycarbonyl | Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Acid, Base | Offers excellent orthogonality. Cleavage is fast and occurs under very mild, neutral conditions, making it ideal for sensitive substrates.[8][9] |
| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Thiol nucleophile (e.g., thiophenol) and base | Strong Acid (TFA), Hydrogenolysis | Highly orthogonal to Boc and Cbz.[10] The sulfonamide N-H is acidic, facilitating N-alkylation (Fukuyama amine synthesis).[11][12] Often yields crystalline products.[10] |
| Trifluoroacetyl | TFA | Mild Base (K₂CO₃/MeOH, aq. NH₃) | Acid | Excellent for selectively protecting primary amines.[4] The electron-withdrawing nature of the CF₃ group makes the amide bond easy to cleave. |
Q2: What is the most reliable method to selectively protect only the primary amines of spermine?
The most common and field-proven method is to exploit the slight steric and electronic differences between the primary and secondary amines using tert-butoxycarbonyl (Boc) protection.
Causality: The terminal primary amines are less sterically hindered than the internal secondary amines. By carefully controlling the stoichiometry of the protecting agent (di-tert-butyl dicarbonate, Boc₂O) and running the reaction at ambient or reduced temperature, you can achieve high yields of the N¹,N¹²-di-Boc protected spermine. Using a slight excess (e.g., 2.1 equivalents) of Boc₂O typically favors the desired product. Over-reaction leading to tri- and tetra-protected species can be minimized by slow addition of the reagent.
A highly effective alternative involves using ethyl trifluoroacetate to selectively protect the primary amino groups.[4] The resulting trifluoroacetamides are stable to conditions used for subsequent protection of the secondary amines (e.g., with Boc₂O) and can be easily removed later under mild basic conditions.[4][13]
Q3: How can I achieve protection of the secondary amines, leaving the primary amines free for modification?
This is a classic challenge that requires a multi-step, orthogonal strategy. A direct, single-step protection of the internal secondary amines is generally not feasible. The most logical pathway is a three-step "protect-protect-deprotect" sequence:
-
Protect Primary Amines: Selectively protect the terminal primary amines using a readily cleavable group like trifluoroacetyl (TFA).[4]
-
Protect Secondary Amines: Protect the now-exposed secondary amines with a more robust, orthogonal group, such as Boc or Cbz.
-
Deprotect Primary Amines: Selectively remove the TFA groups under mild basic conditions (e.g., K₂CO₃ in methanol), which will not affect the Boc or Cbz groups on the secondary amines.[4] This unmasks the primary amines for further functionalization.
Q4: What is an "orthogonal" strategy, and why is it essential for complex polyamine derivatives?
An orthogonal protection strategy employs multiple protecting groups in a single molecule, where each group can be removed by a specific chemical method without affecting the others.[6][14] This is indispensable for the stepwise synthesis of asymmetric polyamine analogs or for solid-phase synthesis where the molecule is attached to a sensitive resin.[8]
A prime example is the combination of Nosyl (Ns) and Boc groups.
-
Nosyl groups are stable to strong acid (TFA) but are cleaved by thiols.[10]
-
Boc groups are stable to thiols but are cleaved by strong acid.[8]
This orthogonality allows for selective deprotection and modification at different sites on the polyamine backbone.
Caption: Workflow for an orthogonal strategy enabling asymmetric modification of a polyamine.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incorrect stoichiometry of protecting reagent.2. Suboptimal pH or temperature.3. Reagent degradation (e.g., Boc₂O hydrolysis). | 1. Perform small-scale test reactions to optimize reagent equivalents. Use slow, dropwise addition.2. Buffer the reaction if necessary. Run at 0 °C or room temperature to improve selectivity.3. Use fresh, high-purity reagents. |
| Inseparable Mixture of Products (e.g., mono-, di-, tri-protected) | 1. Insufficient selectivity of the protecting group.2. Reaction allowed to proceed for too long.3. Poor control over reaction conditions. | 1. Consider a more selective protecting group strategy (e.g., TFA for primary amines).2. Monitor the reaction progress closely by TLC or LC-MS and quench it once the desired product is maximized.3. Improve control over temperature and reagent addition rate. |
| Incomplete Deprotection | 1. (Boc): Insufficient acid strength or concentration.2. (Cbz): Catalyst poisoning (e.g., by sulfur compounds).3. (Nosyl): Insufficient nucleophile/base; degraded thiol. | 1. Ensure anhydrous conditions. Use a sufficient excess of strong acid (e.g., 25-50% TFA in DCM).2. Use a fresh batch of Pd/C catalyst. If sulfur is present, consider a different protecting group.3. Use fresh thiophenol and an adequate amount of base (e.g., K₂CO₃, Cs₂CO₃) to generate the thiolate.[11][15] |
| Unintended Deprotection of Other Groups | 1. Lack of orthogonality in the chosen protection scheme.2. (Solid Phase): Cleavage of an acid-labile linker during Boc removal. | 1. Re-evaluate the entire synthetic plan. Choose a truly orthogonal set of protecting groups (e.g., Aloc/Boc/Fmoc).2. For acid-sensitive substrates, use protecting groups like Aloc or Nosyl that are cleaved under non-acidic conditions.[8][9] |
| N-Alkylation of Nosyl-protected Amine Fails (Fukuyama Reaction) | 1. Base is not strong enough to deprotonate the sulfonamide.2. Poor leaving group on the alkylating agent. | 1. Use an appropriate base like Cs₂CO₃ or DBU.2. Convert alcohols to better leaving groups (e.g., tosylates, mesylates) or use alkyl halides. For direct alkylation with alcohols, use Mitsunobu conditions (DEAD/PPh₃).[12][16] |
Validated Experimental Protocol
Selective N¹,N¹²-di-Boc Protection of Spermine
This protocol provides a reliable method for synthesizing N¹,N¹²-bis(tert-butoxycarbonyl)spermine, a key intermediate for further functionalization at the secondary amine positions.
Materials:
-
Spermine (free base)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve spermine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve Boc₂O (2.1 eq) in a small volume of anhydrous DCM.
-
Slow Addition: Add the Boc₂O solution dropwise to the stirred spermine solution over a period of 1-2 hours using a dropping funnel. This slow addition is critical to maximize selectivity for the primary amines.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired di-protected product.
-
Quenching: Once the reaction is complete, quench by adding a small amount of MeOH to react with any excess Boc₂O.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system of DCM/MeOH, often with a small percentage of triethylamine or ammonium hydroxide (e.g., 0.5-1%) added to the mobile phase, is typically effective for separating the desired product from under- and over-protected byproducts. The desired product, N¹,N¹²-di-Boc-spermine, is a white solid or viscous oil.
References
- Protecting Group Strategies in Natural Product Biosynthesis.Journal of Natural Products. (2026).
- Braun, K., et al. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis.The Journal of Organic Chemistry, 73(15), 5926–5934. [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Synfacts. (2023). [URL not available, conceptual reference based on search results]
- Braun, K., et al. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis.
- Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis.
- Nordlander, J. E., et al. General method for the synthesis of selectively N-alkylated polyamines.The Journal of Organic Chemistry. [Link]
- Li, G., et al. (2020). Innovation in protecting-group-free natural product synthesis.Nature Reviews Chemistry, 4, 435–452. [Link]
- Coulibali, S., et al. (2019). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process.Organic Letters, 21(10), 3656–3660. [Link]
- Protecting Groups in Peptide Synthesis.
- Windscheif, P-M., & Vögtle, F. (1994). Selective protection of polyamines: synthesis of model compounds and spermidine derivatives.Journal of the Chemical Society, Perkin Transactions 1, (6), 789-793. [Link]
- Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis.
- Ivin, E. V., et al. (2021).
- Vágner, J., et al. (2008). Synthesis and Applications of Polyamine Amino Acid Residues: Improving the Bioactivity of an Analgesic Neuropeptide, Neurotensin.Current Medicinal Chemistry, 15(1), 1-10. [Link]
- Diness, F., et al. (2017). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group.The Journal of Organic Chemistry, 82(9), 4550-4560. [Link]
- Kan, T., & Fukuyama, T. (2004). Fukuyama Amine Synthesis.
- Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review.ChemistrySelect, 5(23), 6965-6983. [Link]
- Hyvönen, M. T., et al. (2009). Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases.Biochemical Journal, 419(2), 355-363. [Link]
- Casero, R. A., et al. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities.Nature Reviews Cancer, 18, 681–695. [Link]
- Diness, F., et al. (2017). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group.The Journal of Organic Chemistry, 82(9), 4550-4560. [Link]
- Disorders of Polyamine Synthesis (Snyder-Robinson & Ornithine decarboxylase superactivity).YouTube. (2023). [Link]
- Sharma, S., et al. (2024). A review on polyamines as promising next-generation neuroprotective and anti-aging therapy.European Journal of Pharmacology, 979, 176804. [Link]
- Ivin, E. V., et al. (2021).
- Casero, R. A., & Marton, L. J. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities.Nature Reviews Cancer, 18(11), 681-695. [Link]
- Tomasi, S., et al. (1998). Solid phase organic synthesis of polyamine derivatives and initial biological evaluation of their antitumoral activity.Bioorganic & Medicinal Chemistry Letters, 8(6), 635-640. [Link]
- Protecting Groups.W. W. Norton & Company. [Link]
- Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis.Chemical Reviews, 110(4), 2455–2502. [Link]
- Fukuyama, T., et al. (1995). Ns strategies: a highly versatile synthetic method for amines.Tetrahedron Letters, 36(36), 6373-6374. [Link]
- Casero, R. A., & Pegg, A. E. (2009). Targeting polyamine metabolism for cancer therapy and prevention.Nature Reviews Drug Discovery, 8(5), 391-403. [Link]
- Hyvönen, M. T., et al. (2009). Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases.Biochemical Journal, 419(Pt 2), 355-363. [Link]
- Trifluoroacetamides.Organic Chemistry Portal. [Link]
- Significance of targeting polyamine metabolism as an antineoplastic strategy: Unique targets for polyamine analogues.
- Mono-ou trans-di-N-alkylation sélective du cyclène par la voie aminal.
- Di Gioia, M. L., et al. (2009). Deprotection of N-Nosyl-α-amino Acid by Using Solid-Supported Mercaptoacetic Acid.European Journal of Organic Chemistry, 2009(22), 3795-3800. [Link]
- Adding Nosyl Group Mechanism.YouTube. (2021). [Link]
- Trifluoroacetylation for amines.
- Bellamy, A. J., et al. (2002). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups.Propellants, Explosives, Pyrotechnics, 27(2), 61-68. [Link]
- Kim, J. Y., et al. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.Organic & Biomolecular Chemistry, 12(45), 9146-9152. [Link]
- Khan, A. U., & Di Mascio, P. (1990). Spermine and spermidine protection of plasmid DNA against single-strand breaks induced by singlet oxygen.Proceedings of the National Academy of Sciences, 87(11), 4174-4177. [Link]
- O'Sullivan, M. C., & Dalrymple, D. M. (1995). A one-step procedure for the selective trifluoroacetylation of primary amino groups of polyamines.Tetrahedron Letters, 36(20), 3451-3452. [Link]
- Bellamy, A. J., et al. (2002). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups.Propellants, Explosives, Pyrotechnics, 27(2), 61-68. [Link]
- Rather, M. A., et al. (2022). Polyamines: Functions, Metabolism, and Role in Human Disease Management.Medicina, 58(9), 1255. [Link]
Sources
- 1. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on polyamines as promising next-generation neuroprotective and anti-aging therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid phase organic synthesis of polyamine derivatives and initial biological evaluation of their antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Trifluoroacetamides [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
The Signature NMR Profile of (S)-tert-Butyl azepan-3-ylcarbamate
An In-Depth Technical Guide to the NMR Analysis of (S)-tert-Butyl azepan-3-ylcarbamate: A Comparative Perspective
For researchers and professionals in drug development and organic synthesis, the azepane scaffold is a valuable building block for constructing complex, biologically active molecules.[1][2] Protecting group strategies are fundamental to the multi-step synthesis of these compounds, and the tert-butyloxycarbonyl (Boc) group is a preeminent choice for amine protection due to its stability and facile removal under mild acidic conditions.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the successful installation of the Boc group and for the complete structural elucidation of intermediates like this compound.
This guide provides a detailed analysis of the ¹H and ¹³C NMR data for this compound. It offers a comparative look at the NMR signatures of other common amine protecting groups—Carbobenzyloxy (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc)—to provide a comprehensive reference for synthetic chemists.
The structure of this compound presents a unique combination of a flexible seven-membered azepane ring and the sterically demanding Boc group. This results in a characteristic, and often complex, NMR spectrum.
Caption: Chemical Structure of this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum is the first and most crucial step in confirming the identity and purity of the compound.
-
Boc Group Protons: The most unambiguous signal is a large, sharp singlet appearing in the upfield region, typically between δ 1.4-1.5 ppm . This peak corresponds to the nine equivalent protons of the tert-butyl group and its integration value of 9H is a definitive indicator of successful Boc protection.[3][4]
-
Azepane Ring Protons: The seven-membered azepane ring is conformationally flexible, and its protons are diastereotopic, leading to a series of complex multiplets typically found between δ 1.5-3.8 ppm .
-
The proton on the carbon bearing the carbamate (C3-H) is expected to be shifted downfield due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms, likely appearing around δ 3.6-3.8 ppm .
-
The protons on the carbons adjacent to the ring nitrogen (C2-H₂ and C7-H₂) will also be deshielded, appearing in the range of δ 2.6-3.4 ppm .
-
The remaining methylene protons (C4, C5, C6) will form a complex, overlapping series of multiplets further upfield.
-
-
Carbamate and Amine Protons (N-H): The spectrum will show two N-H signals. The carbamate proton (-NH-Boc) typically appears as a broad singlet or doublet around δ 4.5-5.5 ppm . The secondary amine proton within the azepane ring (-NH-) will also be a broad singlet, often in the range of δ 1.5-2.5 ppm , though its position can be highly variable and dependent on solvent and concentration.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
-
Boc Group Carbons: Two distinct signals confirm the presence of the Boc group.
-
Carbamate Carbonyl Carbon: The carbonyl carbon of the carbamate group (C =O) is found significantly downfield, typically in the range of δ 155-157 ppm .[4]
-
Azepane Ring Carbons: The seven carbon atoms of the azepane ring will give rise to distinct signals.
-
The carbon attached to the carbamate group (C3) will be in the δ 50-55 ppm region.
-
The carbons adjacent to the ring nitrogen (C2 and C7) are expected around δ 45-50 ppm .
-
The remaining aliphatic carbons (C4, C5, C6) will appear further upfield, typically between δ 25-40 ppm .
-
| Assignment | Expected ¹H NMR Chemical Shift (δ ppm) | Expected ¹³C NMR Chemical Shift (δ ppm) |
| -C(CH₃ )₃ | 1.4 - 1.5 (s, 9H) | 28.3 - 28.5 |
| -O-C (CH₃)₃ | - | 79 - 81 |
| -NH-C O-O- | - | 155 - 157 |
| Azepane CH -NHBoc | 3.6 - 3.8 (m, 1H) | 50 - 55 |
| Azepane Ring CH₂ | 1.5 - 3.4 (m) | 25 - 50 |
| -NH -Boc | 4.5 - 5.5 (br s, 1H) | - |
| Azepane -NH - | 1.5 - 2.5 (br s, 1H) | - |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet.
A Comparative Look: Boc vs. Cbz and Fmoc Protecting Groups
The choice of protecting group is a critical decision in a synthetic pathway. While Boc is widely used, Cbz and Fmoc groups are common alternatives. Their distinct NMR signatures are key to their identification.
Caption: Comparison of common amine protecting groups and their NMR signals.
| Protecting Group | Key ¹H NMR Signals (δ ppm) in CDCl₃ | Advantages in NMR | Disadvantages in NMR |
| Boc | 1.4-1.5 (s, 9H) | The sharp, intense singlet is in a relatively uncrowded region of the spectrum, making it an excellent diagnostic peak for confirming protection and for monitoring reaction progress.[3] | No significant disadvantages. |
| Cbz | ~5.1 (s, 2H) , ~7.3-7.4 (m, 5H) | The benzylic protons give a clean singlet. Aromatic signals confirm the group's presence. | Aromatic signals can overlap with other aromatic protons in the molecule. |
| Fmoc | ~4.2 (t, 1H) , ~4.4 (d, 2H) , ~7.2-7.8 (m, 8H) | Multiple aromatic signals provide a clear fingerprint. | The large number of aromatic and aliphatic signals can complicate spectra, especially in molecules with other aromatic systems. |
Experimental Protocol: NMR Sample Preparation and Acquisition
Achieving high-quality NMR data requires careful sample preparation. The following is a standard protocol for the analysis of this compound.
Caption: Standard workflow for NMR sample preparation and data analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. Ensure the sample is fully dissolved.
-
Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field homogeneity should be optimized via shimming.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters are typically sufficient, but optimization of acquisition time and relaxation delays may be necessary for quantitative analysis.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃). Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Conclusion
The NMR spectrum of this compound is characterized by a highly diagnostic singlet for the Boc group's nine protons and a complex series of multiplets for the conformationally mobile azepane ring. Understanding these spectral features is essential for any scientist working with this intermediate. By comparing its signature to those of Cbz and Fmoc-protected analogues, researchers can confidently identify their compounds and monitor the progress of their synthetic efforts, ensuring the integrity of their complex molecular designs.
References
- Synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. Organic Syntheses.
- Synthesis, Characterization and Biological Screening of Azepine Derivative. Nepal Journals Online.
- Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.
- tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry.
- Supporting Information for an article.
- ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate.
- Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles.
- ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- Azepane. ATB and Repository.
- tert-Butyl 3-azepanylcarbamate. PubChem.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health.
- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
- ¹³C-NMR of tert-butyl... ResearchGate.
- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
Sources
A Senior Application Scientist's Guide to the Characterization of (S)-tert-Butyl azepan-3-ylcarbamate and Its Alternatives in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly influences the trajectory of a discovery program. Saturated nitrogen heterocycles, such as azepanes, piperidines, and pyrrolidines, represent "privileged scaffolds" due to their prevalence in a multitude of bioactive compounds. This guide provides an in-depth technical comparison of (S)-tert-Butyl azepan-3-ylcarbamate, a key chiral azepane building block, with its smaller ring-sized counterparts, (S)-tert-Butyl piperidin-3-ylcarbamate and (S)-tert-Butyl pyrrolidin-3-ylcarbamate. This document is designed to offer practical, field-proven insights into their characterization, helping you make informed decisions in your synthetic and medicinal chemistry endeavors.
The Strategic Importance of Chiral Saturated Heterocycles in Medicinal Chemistry
The three-dimensional architecture of drug candidates is a paramount determinant of their biological activity and pharmacokinetic properties. Saturated heterocycles provide a robust framework to orient functional groups in precise spatial arrangements, facilitating optimal interactions with biological targets. The choice between a seven-membered azepane, a six-membered piperidine, or a five-membered pyrrolidine ring can significantly impact a molecule's conformational flexibility, lipophilicity, and metabolic stability.
This compound offers a unique seven-membered ring system that provides a greater degree of conformational flexibility compared to piperidine and pyrrolidine analogs. This flexibility can be advantageous in exploring a wider conformational space to achieve optimal binding to a target protein. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1]
Comparative Physicochemical Properties
The seemingly subtle difference in ring size between azepane, piperidine, and pyrrolidine scaffolds imparts distinct physicochemical characteristics that are critical in drug design.
| Property | This compound | (S)-tert-Butyl piperidin-3-ylcarbamate | (S)-tert-Butyl pyrrolidin-3-ylcarbamate |
| Molecular Weight | 214.31 g/mol [2] | 200.28 g/mol [3] | 186.25 g/mol [4] |
| logP (Predicted) | ~1.4-1.8 | ~1.1-1.5 | ~0.7-1.1 |
| Topological Polar Surface Area | 50.4 Ų[2] | 50.4 Ų[3] | 50.4 Ų[4] |
| Conformational Flexibility | High | Moderate | Low |
Note: logP values are estimations and can vary based on the prediction algorithm.
The increased carbon count in the azepane ring generally leads to higher lipophilicity (logP), which can influence cell permeability and plasma protein binding. Conversely, the more constrained piperidine and pyrrolidine rings offer a more rigid scaffold, which can be beneficial for locking in a bioactive conformation and potentially improving binding affinity.
Synthesis of Chiral 3-Amino-Substituted Heterocycles
The enantioselective synthesis of these building blocks is crucial for their application in drug discovery. While classical resolution methods are common, modern synthetic strategies increasingly employ asymmetric catalysis and biocatalysis to achieve high enantiopurity.
A notable advancement in the synthesis of chiral 3-aminoazepanes is the use of enzyme cascades. For instance, a one-pot, multi-enzyme cascade utilizing variants of galactose oxidase and imine reductase has been developed for the synthesis of enantiopure Cbz-protected L-3-aminoazepane from bio-renewable amino acid-derived starting materials.[5] This biocatalytic approach offers a greener and more efficient alternative to traditional chemical methods, which often require harsh reagents and multiple protection/deprotection steps.
Caption: Biocatalytic cascade for the synthesis of a chiral 3-aminoazepane precursor.
The resulting chiral amine can then be protected with a Boc group using standard procedures, such as reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[3]
Analytical Characterization: A Comparative Approach
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of these critical building blocks. Here, we compare the expected and reported data for this compound and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.
Expected ¹H NMR Data for this compound (in CDCl₃):
-
~3.8-4.2 ppm (m, 1H): The proton attached to the carbon bearing the carbamate (CH-NHBoc).
-
~2.8-3.2 ppm (m, 2H): Protons on the carbon adjacent to the secondary amine (CH₂-NH).
-
~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.[6]
-
~1.5-2.0 ppm (m, 8H): The remaining methylene protons of the azepane ring.
¹H and ¹³C NMR Data for (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate (in CDCl₃): [1]
| ¹H NMR | ¹³C NMR |
| δ: 1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20-2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (brs, 1H) | δ : 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72 |
The singlet at ~1.4 ppm in the ¹H NMR and the signals around 28 ppm and 80 ppm in the ¹³C NMR are characteristic of the Boc group. The complexity of the signals for the ring protons increases with ring size and flexibility, making detailed conformational analysis of the azepane ring by NMR a more involved process.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and chiral separation.
Purity Analysis:
A reverse-phase HPLC method is typically employed to assess the purity of these compounds.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid |
| Detection | UV at ~200-210 nm (for the carbamate chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) |
| Flow Rate | 1.0 mL/min |
Chiral HPLC:
Ensuring the enantiomeric purity is paramount. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often the first choice for screening.
Caption: A typical workflow for developing a chiral HPLC separation method.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode is typically used.
Expected Mass Spectrometry Data:
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| This compound | C₁₁H₂₂N₂O₂ | 214.1681 | 215.1754 |
| (S)-tert-Butyl piperidin-3-ylcarbamate | C₁₀H₂₀N₂O₂ | 200.1525 | 201.1598 |
| (S)-tert-Butyl pyrrolidin-3-ylcarbamate | C₉H₁₈N₂O₂ | 186.1368 | 187.1441 |
Experimental Protocols
The following are generalized protocols for the characterization of this compound and its analogs.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
Protocol 2: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV or CAD detector.
-
Method:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 5-10 µL of the sample solution.
-
Run the gradient method and record the chromatogram.
-
-
Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 3: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-quadrupole mass spectrometer.
-
Method:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
-
Analysis: Identify the [M+H]⁺ ion and compare the measured m/z value with the calculated exact mass.
Conclusion and Outlook
This compound is a valuable chiral building block that offers unique structural features for drug discovery. Its seven-membered ring provides a higher degree of conformational flexibility compared to the more common piperidine and pyrrolidine scaffolds. This guide has provided a comparative framework for the characterization of this important intermediate and its alternatives. While obtaining verified experimental spectra for less common building blocks can be challenging, a thorough understanding of the expected analytical data, coupled with rigorous application of standard characterization protocols, enables researchers to confidently utilize these molecules in their synthetic campaigns. As drug discovery continues to venture into more complex and three-dimensional chemical space, the strategic use and thorough characterization of building blocks like this compound will remain paramount to success.
References
- Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., Seibt, L. S., Huang, M., Birmingham, W. R., Turner, N. J., & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- PubChem. (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. (n.d.).
- Supporting Information for an article on the synthesis of tert-butyl carbamate deriv
- J&K Scientific. (S)-3-(Boc-amino)pyrrolidine. (n.d.).
- PubMed. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. (2011). [Link]
- PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. (n.d.).
- PubChem. tert-butyl N-(pyrrolidin-3-yl)carbamate. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. (n.d.). [Link]
- ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. (n.d.). [Link]
- PubChem. tert-Butyl 3-azepanylcarbamate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
Introduction: The Critical Role of Boc Derivatives and Their Analysis
An In-Depth Guide to the HPLC Analysis of Tert-Butyl Carbamate (Boc) Derivatives
In the landscape of organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection.[1][2] Its widespread use is due to its robustness under many reaction conditions and the relative ease of its removal under acidic conditions.[3] The integrity, purity, and stereochemistry of Boc-protected intermediates are paramount, as they directly influence the yield, safety, and efficacy of the final active pharmaceutical ingredients (APIs).[4] Consequently, high-performance liquid chromatography (HPLC) has become an indispensable tool for the quality control of these vital building blocks, offering high-resolution separation and accurate quantification.[3][4]
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of HPLC methodologies for tert-butyl carbamate derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
The Chromatographic Behavior of Boc Derivatives
The introduction of the bulky, non-polar tert-butyl group significantly alters the physicochemical properties of the parent amine. In reversed-phase HPLC (RP-HPLC), the most common analytical mode, the Boc group increases the hydrophobicity of a molecule, leading to stronger interactions with the non-polar stationary phase and thus longer retention times compared to the unprotected amine.[3] This difference in retention is the very principle upon which HPLC is used to monitor the progress of deprotection reactions.[3] However, the acid-labile nature of the Boc linkage presents a unique challenge that must be carefully managed during method development.[5][6]
A Comparative Guide to HPLC Methodologies
The choice of HPLC method is dictated by the analytical goal: is it a simple purity check, the resolution of stereoisomers, or preparative purification? Each objective is best served by a specific chromatographic approach.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Purity Assessment
RP-HPLC is the primary method for routine purity analysis and impurity profiling of Boc derivatives.[7] Its versatility and robustness make it the first choice for most applications.
-
Mechanism & Rationale : Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase. The Boc group enhances this interaction. A polar mobile phase is used to elute the compounds, with elution order generally proceeding from most polar to least polar.
-
Stationary Phases : C18 (octadecylsilane) columns are the most popular choice due to their high hydrophobicity and wide availability.[8][9] For more polar Boc derivatives, C8 columns can provide suitable retention without excessively long run times. High-purity, end-capped silica columns are crucial to minimize undesirable interactions between free silanol groups on the silica backbone and polar functional groups on the analyte (like carboxylic acids or free amines), which can cause significant peak tailing.[8]
-
Mobile Phase Strategy : The standard mobile phase consists of a mixture of water and an organic modifier, typically acetonitrile (ACN) or methanol. A critical component for Boc-amino acids or other ionizable derivatives is an acidic modifier.
-
Trifluoroacetic Acid (TFA) : Commonly used at a low concentration (0.05-0.1%), TFA serves two purposes.[8][10] It acts as an ion-pairing agent and, more importantly, maintains a low pH (around 2-3). This low pH suppresses the ionization of carboxylic acid groups, neutralizing their charge and leading to better retention and sharper, more symmetrical peaks.[8]
-
Formic Acid : An alternative to TFA, formic acid is less acidic and more compatible with mass spectrometry (MS) as it is more volatile. However, it may provide lower chromatographic resolution compared to TFA.[5]
-
-
The Stability Caveat : While 0.1% TFA is standard, it is sufficiently acidic to cause slow hydrolysis of the Boc group, especially if collected fractions are left at room temperature for extended periods or concentrated by heating.[5][6] For preparative work, it is advisable to immediately neutralize or freeze the collected fractions and use lyophilization (freeze-drying) rather than rotary evaporation to remove the solvent.[5]
Chiral HPLC: Resolving Enantiomers
For pharmaceutical applications, the stereochemical purity of a chiral Boc-protected intermediate is a critical quality attribute.[11] Chiral HPLC is the gold standard for determining enantiomeric excess.
-
Chiral Stationary Phases (CSPs) : This is the most direct and widely used approach.[12] The CSP creates a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.
-
Polysaccharide-Based CSPs : Derivatives of cellulose or amylose coated or bonded to a silica support (e.g., Chiralcel®, Chiralpak®) are exceptionally versatile.[11] They are often used in normal-phase mode with mobile phases like n-hexane/2-propanol, but reversed-phase methods are also common.[11] The inclusion of a small amount of an acidic or basic additive (like TFA or diethylamine) is often required to improve peak shape and resolution.
-
Macrocyclic Glycopeptide-Based CSPs : CSPs like those based on teicoplanin or vancomycin (e.g., CHIROBIOTIC™) are known for their multimodal capabilities, operating effectively in reversed-phase, normal-phase, and polar organic modes. For Boc-amino acids, reversed-phase mode is typically the most effective on these columns.
-
-
Chiral Mobile Phase Additives (CMPA) : An alternative strategy involves adding a chiral selector, such as a cyclodextrin derivative, to the mobile phase of a standard achiral column (e.g., C18).[13] The enantiomers form diastereomeric complexes in the mobile phase, and their differential partitioning onto the stationary phase enables separation. This method can be advantageous as it allows for the control of elution order by adjusting the retention of the chiral selector and the analyte.[13]
Experimental Data: A Comparative Overview
The following table summarizes typical starting conditions for the HPLC analysis of various Boc-protected compounds, derived from established application notes and scientific literature.
| Analyte Type | HPLC Mode | Column | Mobile Phase | Detection | Key Considerations |
| General Purity | RP-HPLC | C18, 4.6 x 150 mm, 5 µm | A: 0.1% TFA in WaterB: 0.1% TFA in ACN(Gradient) | UV @ 210-220 nm | Use end-capped column to prevent tailing.[8] Monitor for on-column deprotection. |
| Boc-Amino Acids | RP-HPLC | C18, 4.6 x 150 mm, 5 µm | A: 0.1% TFA in WaterB: 0.1% TFA in ACN(Gradient) | UV @ 214 nm | Low pH is essential to suppress carboxylate ionization for good peak shape.[8] |
| Chiral Boc-Amino Acids | Chiral (NP) | Chiralcel OD-H, 4.6 x 250 mm, 5 µm | n-Hexane / 2-Propanol / TFA (e.g., 90:10:0.1) | UV @ 220 nm | Normal phase offers different selectivity than reversed phase.[11] |
| Chiral Boc-Amino Acids | Chiral (RP) | CHIROBIOTIC T, 4.6 x 250 mm, 5 µm | e.g., 10 mM Ammonium Acetate in Water/Methanol | UV @ 220 nm / MS | Reversed phase is often the viable choice for these CSPs. |
| Chiral Boc-Amino Acids | RP-HPLC with CMPA | C18, 4.6 x 250 mm, 5 µm | Water/ACN with β-Cyclodextrin derivative | UV @ 220 nm | Mobile phase pH must be controlled to manage analyte and selector retention.[13] |
Experimental Protocols
Protocol 1: General Purity Analysis of a Boc-Protected Amine by RP-HPLC
This protocol describes a standard method for determining the purity of a Boc-protected intermediate and monitoring a deprotection reaction.
-
Instrumentation : HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B : 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 214 nm.[8]
-
Injection Volume : 10 µL.
-
Gradient Program : Start at 30% B. Linear gradient from 30% to 90% B over 20 minutes. Hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis & Expected Results :
-
The Boc-protected compound will have a specific retention time. Impurities will appear as separate peaks.
-
The deprotected amine, being more polar, will have a significantly shorter retention time.[3]
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Protocol 2: Chiral Separation of Boc-DL-Phenylglycine by Normal-Phase HPLC
This protocol provides a robust method for resolving the enantiomers of a protected amino acid.
-
Instrumentation : HPLC system suitable for normal-phase chromatography (ensure it is thoroughly flushed of any aqueous or buffered mobile phases).
-
Chromatographic Conditions :
-
Sample Preparation :
-
Dissolve the Boc-DL-Phg-OH sample in the mobile phase to a concentration of 1 mg/mL.[11]
-
-
Analysis & Expected Results :
-
The chromatogram should show two well-resolved peaks corresponding to the D- and L-enantiomers.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.
-
Visualization of Workflows
Conclusion: Ensuring Quality Through Rigorous Analysis
The HPLC analysis of tert-butyl carbamate derivatives is a nuanced but essential task in modern chemical and pharmaceutical development. While reversed-phase HPLC on a C18 column provides a robust platform for routine purity assessments, the inherent acid sensitivity of the Boc group necessitates careful consideration of mobile phase composition and post-run sample handling. For chiral derivatives, the diverse array of available chiral stationary phases offers powerful tools for ensuring stereochemical integrity. By understanding the principles behind the separation and the potential pitfalls, researchers can develop and implement reliable, self-validating HPLC methods that guarantee the quality of these critical synthetic intermediates, thereby ensuring the successful outcome of their research and development endeavors.
References
- Benchchem. Application Notes and Protocols for the Chiral Separation of Boc-DL-Phg-OH Enantiomers by HPLC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkwacJlXI_r-C-xGUMvSnMqefA9qFZgm4d483kzSug29L2SAatDcAS4wkzho906zemUhHkLtxGWVZ4OS-zDiMsROh6jl7YCf6iGuecL06D-KY-Hv0_zkETqgz2V3sezrnxpYpX20et_a_PvEqX-ZyQvISrORvlfBn2Qz4dVBfMv5OI2IkGnVeViqZZdtOE4rRdaq1AaHYj92wMtEEVh9O5fpiIbA9xQm_o52U4dK7rwIDXxSvwV2DhU49RVg==]
- Irie, T., & Uekama, K. (1998). Butyloxycarbonyl Amino Acids D/L Isomers by Reversed-phase HPLC Using Cyclodextrins as Chiral Selectors in the Mobile Phase. Analytical Sciences, 14(3), 523-526. [URL: https://www.jstage.jst.go.jp/article/analsci/14/3/14_3_523/_pdf]
- SIELC Technologies. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. [URL: https://sielc.
- Benchchem. Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaHP42bDzRWvMFbM_YxeoUMHzJsMWUrY6GsXL63DaxjZgoJlx_LhrgJ5JXEMYAnc0bsQnXkPPnmcTWFTwsZO6U6BZshbmJ-vPrzUNuPmS_Tfy5RTl4VR9OsU8UhSip4utHyxgwTGg1PsggnimuH2MDsNSDoWZHhYdwW7o6A23DevxzLHpvWlD58zjk73in0lV24kGSdMT5ETk-VcUybAeXmoam7CBkBaOklThm5JmyqAhdP3Nti7Y=]
- Various Authors. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [URL: https://www.researchgate.
- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/378/480/hplc-2002-poster-t402132.pdf]
- Moriguchi, S., et al. (2014). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. [URL: https://www.researchgate.
- Benchchem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXutQRQ5dcz5b8xzL5eaeYIOMY67fil7QQXkDJzueooYvdJ8SC4YkKC3HyvbUtuYhKE-GxZgMQf9pB09iLE9fa7fe1Ap6l3XpNUlFpTRs__atk9y44WjBXPfZGG6Bm70uzFUFYpUfLLQtIp93eZd27JQYTe0-KN4XLCKOCL1xuP06XlSK0Z3UuSjBLnmdfeuk1a0Pa4awafRs2rMUuPD9UtmDwqmdlWQGILLtkYJzqfQ==]
- NINGBO INNO PHARMCHEM CO.,LTD. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeQ9jUGz7Q9AULeYgx-DO8j6frfLF4fmeIgj0q7TVEVPyEju_uI8DR6BLcywsrMbtHne7VdBnMqlG63FdqMvpTzQI2ve0wkiVCz0B8a7o2Cyn2J39mxGPTEjqmVeCPw3Y-7YD35uJ8u-VisFP6svBC1O5r-O9IotnBrgrMUVj6syOMaD0xnPHsJ5aTEzVqkE-yMj_IT6o7NI8PuugUplaORwxWlcvfEMxRiCX7hVE1A-JZdSHpUQGEP9LyzNLGIPnoo5Jethgr62MAyx-9GAPggfHjUj_ihAz5PcRZIPowwaYkx5u_]
- Benchchem. HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1OGVd80L0GNVeUYbC4wuhcA1O_0JyRBuQsXMs4n7offDhx9-JrSeLz0Ey9Vq9MyxvkJvnbL2rfvRc92fP6-TojYKOVIw5tFrW9FzDkP2QRjCL64AjC55IhduZNk059gLzt5KSd0iccnd4Gm8h-kT99Rzd90U5weBosAxAB24RxnmqEJkfBJeHGYtkS369u6X74qi3lsjwuq9rYhByYuAzrqWPQ1Auol6dXg4=]
- Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64. [URL: https://pubmed.ncbi.nlm.nih.gov/15792725/]
- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4ZJEhPhdJTHNuNu1iDBmFRMtLh3fpHSxY7_Dw1zLb_NbRBIeHFGu6DMS0ZRd9Iy85pLwkmB-6iQ3J6rjZddyF7OSWVDVmZPJOwy-SpG9A-MA3-oHMXq_zQP2Qj7SJy_dilpNYYNqub2UBqxazvI3qzVAwKxdjdv_iLJkmFFxDWOBEjEaudm6bDug0DJyH0p3b-uiTC2GuxMQ828ntgIGiLMJw6nGWP0A=]
- Hojo, K., et al. (2012). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences, 13(12), 16824-16833. [URL: https://www.mdpi.com/1422-0067/13/12/16824]
- BOC Sciences. Chiral Resolution Techniques by High Performance Liquid Chromatography (HPLC). [URL: https://www.bocsci.
- Fisher Scientific. Amine Protection / Deprotection. [URL: https://www.fishersci.com/us/en/technical-support/applications-technologies/organic-synthesis-workflow/amine-protection-deprotection.html]
- Beilstein Journals. EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. [URL: https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-10-188-S1.pdf]
- BOC Sciences. High-Precision Chiral HPLC Services. [URL: https://www.bocsci.com/services/high-precision-chiral-hplc-services.html]
- Dong, G., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Scientific Reports, 6, 22022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4768205/]
- Santosh, K. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amines.htm]
- Various Authors. (2021). Why my BOC-protected compounds got deprotected during evaporation? ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
A Tale of Two Enantiomers: A Comparative Guide to (S)- and (R)-tert-Butyl azepan-3-ylcarbamate in Drug Discovery
In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very essence of its biological function. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of (S)- and (R)-tert-Butyl azepan-3-ylcarbamate, two chiral building blocks whose stereochemistry is pivotal for their application in the synthesis of neurologically active compounds. While direct comparative biological data for these specific intermediates is not extensively published, this guide will synthesize information from analogous structures to provide a robust framework for researchers in drug development.
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in central nervous system (CNS) drug discovery due to its conformational flexibility, which allows for optimal interactions with a variety of biological targets.[1][2] Derivatives of azepane have shown significant potential as antipsychotics, anticonvulsants, and antidepressants.[1] This guide will explore the critical role of the stereocenter at the 3-position of the azepane ring, using (S)- and (R)-tert-butyl azepan-3-ylcarbamate as our focal point.
The Decisive Role of Stereochemistry: Why Enantiomers Matter
The biological environment is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the interaction of a chiral drug with its biological target is often stereoselective, meaning one enantiomer (the eutomer) will have a significantly higher affinity or efficacy than the other (the distomer).[3][4] In some cases, the distomer may be inactive, while in others it could contribute to off-target effects or even toxicity.[4] Therefore, the synthesis and evaluation of enantiomerically pure compounds are critical steps in modern drug discovery.
A pertinent example is seen in a chiral bicyclic azepane derivative, where the (R,R)-enantiomer was identified as a potent inhibitor of monoamine transporters like the norepinephrine transporter (NET) and dopamine transporter (DAT), while the (S,S)-enantiomer was found to be 26-fold less active.[5][6] This stark difference in activity underscores the importance of controlling the stereochemistry of the azepane core.
Synthesis and Stereochemical Control
The preparation of enantiomerically pure (S)- and (R)-tert-butyl azepan-3-ylcarbamate is a key challenge that can be addressed through several synthetic strategies.
Asymmetric Synthesis:
A common approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the azepane ring or the introduction of the amine functionality. For instance, a chemoenzymatic strategy has been successfully employed for the synthesis of related chiral piperidine scaffolds, which could be adapted for azepane synthesis.[7] This method offers the advantage of high enantiomeric excess (>99% ee) and avoids the use of toxic reagents.[7]
Chiral Resolution:
Alternatively, a racemic mixture of tert-butyl azepan-3-ylcarbamate can be synthesized and then the enantiomers separated. This is typically achieved through chiral chromatography.
Experimental Protocol: Chiral HPLC Separation of tert-Butyl azepan-3-ylcarbamate Enantiomers
This protocol outlines a general method for the analytical separation of the (S) and (R) enantiomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative coated on a silica support, is often effective for separating enantiomers of carbamates.[8]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the carbamate chromophore absorbs, typically around 210-230 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.
Procedure:
-
Dissolve a small amount of the racemic tert-butyl azepan-3-ylcarbamate in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute with the optimized mobile phase.
-
Monitor the elution profile using the UV detector. The two enantiomers should appear as distinct peaks with different retention times.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Diagram: Chiral Separation Workflow
Caption: Hypothetical model illustrating the stereoselective binding of enantiomeric derivatives to a biological target.
Conclusion and Future Directions
The choice between (S)- and (R)-tert-butyl azepan-3-ylcarbamate is a critical decision in the design and synthesis of chiral drugs targeting the central nervous system. While these molecules are primarily valued as intermediates, the stereochemistry they establish dictates the pharmacological profile of the final active pharmaceutical ingredient. Based on the established stereoselectivity of related azepane derivatives, it is reasonable to hypothesize that one enantiomer will lead to a significantly more potent and selective final compound.
For researchers and drug development professionals, the key takeaway is the imperative to synthesize and evaluate both enantiomers of a chiral lead compound early in the discovery process. This dual-track approach, supported by robust analytical methods for chiral separation and purity assessment, is essential for identifying the eutomer and mitigating the risks associated with the distomer. As the demand for more selective and safer drugs continues to grow, a thorough understanding and application of stereochemical principles, starting with foundational building blocks like (S)- and (R)-tert-butyl azepan-3-ylcarbamate, will remain a cornerstone of successful drug development.
References
- Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2024).
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2022). Journal of Medicinal Chemistry. [Link]
- Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2022). PubMed. [Link]
- tert-Butyl azepan-3-ylcarbam
- Stereochemistry in Drug Action. (2007). PMC. [Link]
- Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. [Link]
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). Journal of Pharma Insights and Research. [Link]
- Chiral Azepines: In silico Potential in Cancer and Neurodegenerative Diseases, a Chemical Analysis. (2023). Bentham Science. [Link]
- Effects of Stereoisomers on Drug Activity. (2021).
Sources
- 1. 213990-48-8|(S)-tert-Butyl azepan-3-ylcarbamate|BLD Pharm [bldpharm.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Data of Boc-Protected Amines
For the discerning researcher in organic synthesis and drug development, the tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool for the management of amine functionalities. Its widespread use stems from its robustness under a variety of reaction conditions and its facile cleavage under mild acidic treatment. However, the successful installation and manipulation of the Boc group necessitates rigorous analytical confirmation. This guide provides an in-depth exploration of the spectroscopic signatures of Boc-protected amines, offering a comparative analysis with other common amine protecting groups and furnishing detailed experimental protocols to empower researchers in their synthetic endeavors.
The Spectroscopic Fingerprint of a Boc-Protected Amine
The unambiguous characterization of a Boc-protected amine relies on a confluence of data from several key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle, and together, they offer definitive proof of a successful protection reaction.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The Unmistakable Singlet
¹H NMR spectroscopy is arguably the most powerful tool for the routine confirmation of Boc-group installation. The key diagnostic signal is a sharp, intense singlet appearing in the upfield region of the spectrum, typically between δ 1.4-1.5 ppm .[1] This signal arises from the nine chemically equivalent protons of the tert-butyl group. Its high integration value relative to other signals in the molecule makes it an easily identifiable and quantifiable marker.
Upon protection, the proton directly attached to the nitrogen (N-H) of the newly formed carbamate typically appears as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent and concentration. Furthermore, the protons on the carbon atom alpha to the nitrogen generally experience a downfield shift due to the electron-withdrawing nature of the carbamate functionality.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterizing the Carbamate Core
¹³C NMR spectroscopy provides further confirmation of the Boc group's presence by revealing two characteristic signals:
-
The Quaternary Carbon: The carbon atom of the tert-butyl group with no attached protons gives rise to a signal in the region of δ 79-81 ppm .
-
The Carbonyl Carbon: The carbonyl carbon of the carbamate group is typically observed further downfield, in the range of δ 152-156 ppm .[2]
The chemical shifts of these carbons can be influenced by the electronic nature of the amine to which the Boc group is attached.
Infrared (IR) Spectroscopy: The Carbonyl Stretch
Infrared spectroscopy is a rapid and effective method for identifying the presence of the carbamate functional group. The most prominent feature in the IR spectrum of a Boc-protected amine is a strong absorption band corresponding to the C=O stretching vibration of the carbamate , which typically appears in the range of 1680-1720 cm⁻¹ .[3][4] The exact position of this band can vary depending on the molecular environment and hydrogen bonding. The disappearance of the characteristic N-H stretching bands of the starting primary or secondary amine (typically in the 3300-3500 cm⁻¹ region) and the appearance of a single, often broader, N-H stretch for the carbamate provides further evidence of a successful reaction.
Mass Spectrometry (MS): Fragmentation and Molecular Ion Confirmation
Mass spectrometry is used to determine the molecular weight of the Boc-protected amine and to gain further structural information through analysis of its fragmentation patterns. Under typical electron ionization (EI) conditions, the molecular ion peak may be weak or absent due to the lability of the Boc group.[5] Common fragmentation pathways include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da).[6] Softer ionization techniques, such as Electrospray Ionization (ESI), are often preferred to observe the protonated molecular ion [M+H]⁺ with greater intensity.[7][8] However, even with ESI, in-source fragmentation leading to the loss of the Boc group can occur.[9]
Comparative Spectroscopic Analysis: Boc vs. Cbz and Fmoc
To provide a comprehensive understanding, it is crucial to differentiate the spectroscopic features of Boc-protected amines from those of amines protected with other commonly used groups, namely Carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc).
¹H NMR Comparison
The ¹H NMR spectra of amines protected with Boc, Cbz, and Fmoc groups exhibit distinct and readily distinguishable features.
| Protecting Group | Key Diagnostic ¹H NMR Signals (δ ppm) | Advantages in ¹H NMR | Disadvantages in ¹H NMR |
| Boc | 1.4-1.5 (s, 9H) , tert-butyl protons.[1] | Sharp, intense singlet in an uncrowded region, excellent for confirmation and monitoring.[1] | The N-H signal can be broad and its chemical shift is variable.[1] |
| Cbz | 5.0-5.2 (s, 2H) , benzylic protons; 7.2-7.4 (m, 5H) , aromatic protons. | Well-defined benzylic and aromatic signals for confirmation. | Aromatic signals can overlap with other aromatic moieties in the molecule. |
| Fmoc | 4.2-4.5 (m, 3H) , fluorenyl protons (CH and CH₂); 7.2-7.8 (m, 8H) , aromatic protons. | Complex but characteristic set of signals in the downfield region. | Aromatic signals are numerous and can complicate spectra with other aromatic systems. |
¹³C NMR Comparison
The ¹³C NMR spectra also provide clear distinctions between the three protecting groups.
| Protecting Group | Key Diagnostic ¹³C NMR Signals (δ ppm) |
| Boc | ~80 (quaternary C of t-Bu), ~155 (C=O), ~28 (CH₃ of t-Bu).[10][11] |
| Cbz | ~67 (benzylic CH₂), ~156 (C=O), ~128, ~136 (aromatic C). |
| Fmoc | ~47 (fluorenyl CH), ~67 (fluorenyl CH₂), ~120, ~125, ~127, ~141, ~144 (aromatic C), ~156 (C=O).[5][12] |
IR Spectroscopy Comparison
The carbonyl stretching frequency in the IR spectrum is a key identifier for all three carbamate-based protecting groups.
| Protecting Group | Characteristic IR Absorption (cm⁻¹) |
| Boc | 1680-1720 (C=O stretch).[3] |
| Cbz | 1690-1730 (C=O stretch). |
| Fmoc | 1690-1740 (C=O stretch).[4][5] |
While the ranges overlap, the exact position and the overall fingerprint of the spectrum can help in distinguishing the protecting groups, especially when compared with an authentic sample.
Experimental Protocols
To ensure the integrity of your research, the following are detailed, step-by-step methodologies for the synthesis of a representative Boc-protected amine and the acquisition of key spectroscopic data.
Synthesis of N-(tert-butoxycarbonyl)aniline (Boc-aniline)
This protocol describes a general and efficient method for the Boc protection of aniline.[13]
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Spectroscopic Data Acquisition
¹H and ¹³C NMR Spectroscopy: [14][15]
-
Sample Preparation: Dissolve 5-10 mg of the purified Boc-protected amine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at δ 0.00 ppm or the residual solvent peak). Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: [16][17]
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid cell.
-
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their frequencies.
Mass Spectrometry (MS): [18][19]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Choose an appropriate ionization method (e.g., ESI or APCI) and mass analyzer. Calibrate the instrument using a known standard.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the structure of a Boc-protected amine and the typical workflow for its spectroscopic characterization.
Caption: Structure of a generic Boc-protected amine.
Caption: Workflow for spectroscopic characterization.
References
- Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]
- SlideShare. Mass Spectrometry analysis of Small molecules. [Link]
- MDPI.
- National Institutes of Health.
- Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
- LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]
- ACS Reagent Chemicals. Infrared Spectroscopy. [Link]
- GSC Biological and Pharmaceutical Sciences. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
- OSTI.GOV.
- ResearchGate. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
- ACS Publications. A Tumor-Selective Self-Assembling Network of Poly(amino acid) Induces Cascading Bystander Cytotoxicity through Microvesicle. [Link]
- Semantic Scholar.
- Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
- National Institutes of Health. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]
- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)
- National Institutes of Health. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II)
- ResearchGate. A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. [Link]
- Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
- ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]
- WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]
- Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]
- Semantic Scholar. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. [Link]
- ResearchGate. Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. [Link]
- DeKalb County Schools. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
- ResearchGate. (PDF)
- ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 7. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. FMOC-Ala-OH(35661-39-3) 13C NMR spectrum [chemicalbook.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. books.rsc.org [books.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. webassign.net [webassign.net]
- 18. uab.edu [uab.edu]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to the Crystal Structure of Tert-Butyl Carbamate Derivatives: Unveiling Solid-State Architectures
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals.[1][2] Its ability to mask the nucleophilicity and basicity of amines with the option for facile removal under acidic conditions has made it an indispensable tool for chemists.[3][4] Beyond its solution-phase utility, the solid-state behavior of Boc-protected molecules, governed by their crystal structure, dictates crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides a comparative analysis of the crystal structures of various tert-butyl carbamate derivatives, offering insights into the intermolecular forces that govern their three-dimensional arrangements.
The Influence of Molecular Structure on Crystal Packing: A Comparative Analysis
The crystal structure of a molecule is a delicate balance of intermolecular interactions, including strong hydrogen bonds and weaker van der Waals forces. In tert-butyl carbamate derivatives, the carbamate group itself provides a robust hydrogen bond donor (N-H) and acceptor (C=O), while the bulky tert-butyl group and the nature of the rest of the molecule (R-group) introduce steric and other non-covalent interactions that fine-tune the crystal packing.
Comparison of Boc-Protected Amino Acid Crystal Structures
A systematic examination of the crystal structures of N-Boc-protected amino acids reveals the profound impact of the amino acid side chain on the resulting solid-state architecture. The following table summarizes key crystallographic parameters for a series of Boc-protected amino acids, showcasing the diversity in their crystal systems and spatial arrangements.[5]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Boc-L-Glycine | C₇H₁₃NO₄ | Monoclinic | P2₁/n | 10.689(2) | 7.911(2) | 11.758(2) | 107.18(3) | 950.5(3) | 4 |
| Boc-L-Alanine | C₈H₁₅NO₄ | Orthorhombic | P2₁2₁2₁ | 8.833(2) | 10.339(3) | 11.289(3) | 90 | 1031.5(5) | 4 |
| Boc-L-Valine | C₁₀H₁₉NO₄ | Monoclinic | P2₁ | 6.136(2) | 14.130(4) | 7.824(2) | 109.99(3) | 638.9(3) | 2 |
| Boc-L-Leucine | C₁₁H₂₁NO₄ | Monoclinic | P2₁ | 5.981(1) | 15.892(3) | 7.791(2) | 109.34(3) | 698.5(3) | 2 |
Data for Boc-L-Alanine and Boc-L-Valine was obtained from the Crystallography Open Database (COD), entries 4312142 and 7218974, respectively. Data for Boc-L-Glycine and Boc-L-Leucine was obtained from published research articles.[5]
From this data, a clear trend emerges: as the steric bulk of the amino acid side chain increases from Glycine to Leucine, the crystal system and unit cell parameters vary significantly. This is a direct consequence of the different packing arrangements required to accommodate the larger side chains while still satisfying the hydrogen bonding capabilities of the carbamate and carboxylic acid functionalities.
Beyond Amino Acids: Exploring Other Tert-Butyl Carbamate Derivatives
The principles of hydrogen bonding and steric influence extend to other classes of tert-butyl carbamate derivatives. For instance, the crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate reveals a monoclinic P2₁ space group, with intermolecular hydrogen bonds playing a key role in the crystal packing.[6]
Furthermore, the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is also observed in this class of molecules. A recent study identified a new polymorph of tert-butyl (2-aminophenyl)carbamate, which crystallizes in the monoclinic space group P2₁/n.[7] The differences between this new polymorph and the previously known form are attributed to variations in conformational flexibility, the dimensionality of the hydrogen bonding network, and overall crystal packing.[7] This highlights the sensitivity of the solid-state structure to subtle changes in crystallization conditions.
The Supramolecular Architecture: Key Intermolecular Interactions
The solid-state self-assembly of tert-butyl carbamate derivatives is predominantly guided by a network of intermolecular interactions.
Hydrogen Bonding: The Directing Force
The primary interaction governing the crystal packing of most tert-butyl carbamate derivatives is the hydrogen bond between the N-H of the carbamate and the C=O of an adjacent molecule. This interaction is often responsible for the formation of chains or sheets within the crystal lattice. In the case of Boc-amino acids, the carboxylic acid group introduces additional, strong O-H···O hydrogen bonds, leading to more complex, three-dimensional networks. The competition and cooperation between these different hydrogen bonds are critical in determining the final crystal structure.[8][9]
The Role of Weaker Interactions
While hydrogen bonding is the primary driver, weaker interactions such as C-H···O and C-H···π interactions also play a significant role in stabilizing the crystal lattice.[10] The methyl groups of the tert-butyl moiety and the C-H bonds of the molecular backbone can act as weak hydrogen bond donors, interacting with the carbonyl oxygen or aromatic rings of neighboring molecules. These interactions, though individually weak, collectively contribute to the overall stability of the crystal packing.[10][11]
Caption: Common hydrogen bonding motifs in tert-butyl carbamate derivatives.
Experimental Protocol: From Molecule to Crystal Structure
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.
Crystallization of Tert-Butyl Carbamate Derivatives
Obtaining single crystals suitable for X-ray diffraction can be a challenging yet critical step. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.[5]
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). Slow diffusion of the anti-solvent vapor into the solution induces crystallization.[5]
-
Cooling: A saturated solution of the compound is slowly cooled, reducing the solubility and promoting crystal growth.
For many Boc-amino acids, which can be oils at room temperature, crystallization can be induced by the addition of seed crystals to the neat oil, followed by trituration with a non-polar solvent.[12][13]
Single-Crystal X-ray Diffraction Workflow
Once suitable crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.
Caption: Workflow for single-crystal X-ray diffraction analysis.
-
Crystal Selection and Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The collected diffraction data is used to determine the positions of the atoms in the unit cell, a process known as solving the phase problem.
-
Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data.
-
Validation and Analysis: The final crystal structure is validated for geometric and crystallographic reasonability. The bond lengths, bond angles, and intermolecular interactions are then analyzed.
Conclusion
The crystal structure of tert-butyl carbamate derivatives is a fascinating interplay of strong and weak intermolecular forces. While the carbamate group provides a reliable hydrogen bonding motif, the steric and electronic properties of the rest of the molecule dictate the overall crystal packing and can lead to phenomena such as polymorphism. A thorough understanding of these solid-state structures, gained through techniques like single-crystal X-ray diffraction, is paramount for the rational design of new drug candidates and advanced materials with tailored physicochemical properties.
References
- Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. De Gruyter.
- Dual protection of amino functions involving Boc. RSC Publishing.
- tert-Butyl carbamate | C5H11NO2 | CID 77922. PubChem.
- A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. ResearchGate.
- Crystallization method of Boc-amino acid. Google Patents.
- Crystallization method of Boc-amino acid. Eureka | Patsnap.
- Dual protection of amino functions involving Boc. RSC Advances - The Royal Society of Chemistry.
- Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PubMed Central.
- Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. PubMed Central.
- tert-Butyl carbamate - the NIST WebBook. National Institute of Standards and Technology.
- Molecular duplexes featuring NH···N, CH···O and CH···π interactions in solid-state self-assembly of triazine-based compounds. The Royal Society Publishing.
- Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines. CrystEngComm (RSC Publishing).
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
- tert-Butyl N-butylcarbamate | C9H19NO2 | CID 4271883. PubChem.
- tert-Butyl carbamate. National Institute of Standards and Technology.
- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI.
- Boc Protecting Group for Amines. Chemistry Steps.
- Multistep Solid-State Organic Synthesis of Carbamate-Linked Covalent Organic Frameworks. eScholarship.org.
- Structure of tert-butyl carbamate-terminated thiol chemisorbed to gold. PubMed.
- Supramolecular interactions in the solid state. PubMed Central.
- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI.
- Solid-state analysis of tert-butyl-N-(2-nitrosophenyl)carbamate. ResearchGate.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Hydrogen Bond Architecture in Crystal Structures of N-alkylated Hydrophobic Amino Acids. ResearchGate.
- Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide. ResearchGate.
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Competition between hydrogen bonding and dispersion interactions in the crystal structures of the primary amines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular duplexes featuring NH···N, CH···O and CH···π interactions in solid-state self-assembly of triazine-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
A Senior Application Scientist's Guide to Comparative ¹H NMR Analysis of N-Boc Protected Diamines
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group is frequently employed for the protection of primary and secondary amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The successful and selective protection of diamines, particularly achieving mono-protection, is a common challenge that necessitates robust analytical verification. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the outcome of such reactions.
This guide provides an in-depth comparative analysis of the ¹H NMR spectra of a homologous series of mono-N-Boc protected α,ω-diaminoalkanes, from ethylenediamine (C2) to hexanediamine (C6). We will explore the characteristic spectral features, the influence of the alkyl chain length on proton chemical shifts, and provide a comparative look at their unprotected and di-protected counterparts. This guide is designed to equip researchers with the expertise to confidently interpret their ¹H NMR data and validate the success of their protection strategies.
The Foundational Principles: Interpreting the ¹H NMR Landscape of N-Boc Diamines
The ¹H NMR spectrum of an N-Boc protected diamine is rich with structural information. The key to interpretation lies in understanding the electronic environment of each proton. The introduction of the Boc group imparts several characteristic features:
-
The Boc Group Singlet: The most unambiguous signal for a successful Boc protection is a sharp, intense singlet integrating to nine protons, typically appearing in the upfield region of the spectrum, around 1.4-1.5 ppm.[1] This signal arises from the nine chemically equivalent protons of the tert-butyl group.
-
The Carbamate N-H Proton: The proton attached to the nitrogen of the carbamate functionality generally appears as a broad singlet. Its chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, often appearing between 4.5 and 5.5 ppm.[1]
-
Deshielding of α-Methylene Protons: The carbamate group is electron-withdrawing, which deshields the protons on the carbon atom directly attached to the nitrogen (the α-protons).[2][3][4] This results in a downfield shift of their resonance compared to the corresponding protons in the unprotected diamine. This downfield shift is a critical indicator of N-Boc protection.[1]
-
The Free Amino Group: In a mono-protected diamine, the protons of the free -NH₂ group typically appear as a broad singlet, often in the upfield region (around 1.5-2.5 ppm), though its position can also be concentration and solvent-dependent. The methylene group adjacent to this free amine will have a chemical shift closer to that of the unprotected diamine.
Comparative ¹H NMR Data of Mono-N-Boc Protected Diamines
The following table summarizes the characteristic ¹H NMR chemical shifts for a homologous series of mono-N-Boc protected diamines in CDCl₃. Analysis of this data reveals a distinct trend: as the alkyl chain length increases, the chemical shifts of the internal methylene protons converge towards a value typical for an unfunctionalized alkane chain (around 1.3-1.4 ppm).
| Compound | Structure | δ (ppm) of Boc (9H, s) | δ (ppm) of -CH₂-NHBoc (2H, m) | δ (ppm) of -CH₂-NH₂ (2H, m) | δ (ppm) of internal -CH₂- | δ (ppm) of -NH-Boc (1H, br s) | δ (ppm) of -NH₂ (2H, br s) |
| N-Boc-1,2-ethylenediamine | (CH₃)₃COCONH(CH₂)₂NH₂ | ~1.44 | ~3.15-3.25 | ~2.75-2.85 | - | ~4.9-5.1 | ~1.5-1.7 |
| N-Boc-1,3-propanediamine | (CH₃)₃COCONH(CH₂)₃NH₂ | ~1.44 | ~3.10-3.20 | ~2.70-2.80 | ~1.60-1.70 | ~5.0-5.2 | ~1.6-1.8 |
| N-Boc-1,4-butanediamine | (CH₃)₃COCONH(CH₂)₄NH₂ | ~1.44 | ~3.05-3.15 | ~2.65-2.75 | ~1.45-1.55 | ~4.7-4.9 | ~1.3-1.5 |
| N-Boc-1,5-pentanediamine | (CH₃)₃COCONH(CH₂)₅NH₂ | ~1.44 | ~3.05-3.15 | ~2.65-2.75 | ~1.30-1.50 | ~4.6-4.8 | ~1.4-1.6 |
| N-Boc-1,6-hexanediamine | (CH₃)₃COCONH(CH₂)₆NH₂ | ~1.44 | ~3.05-3.15 | ~2.65-2.75 | ~1.25-1.50 | ~4.5-4.7 | ~1.4-1.6 |
Benchmarking: Unprotected and Di-Protected Diamines
To fully appreciate the spectral changes upon mono-protection, it is essential to compare the data with the corresponding unprotected and di-protected diamines.
Table 2: Comparative ¹H NMR Data of Unprotected Diamines (in CDCl₃)
| Compound | Structure | δ (ppm) of -CH₂-NH₂ (m) | δ (ppm) of internal -CH₂- | δ (ppm) of -NH₂ (br s) |
| 1,2-Ethylenediamine | H₂N(CH₂)₂NH₂ | ~2.68 | - | ~1.35 |
| 1,3-Propanediamine | H₂N(CH₂)₃NH₂ | ~2.72 | ~1.58 | ~1.21 |
| 1,4-Butanediamine | H₂N(CH₂)₄NH₂ | ~2.70 | ~1.48 | ~1.20 |
| 1,5-Pentanediamine | H₂N(CH₂)₅NH₂ | ~2.68 | ~1.26-1.53 | ~1.18 |
| 1,6-Hexanediamine | H₂N(CH₂)₆NH₂ | ~2.67 | ~1.31-1.48 | ~1.15 |
Table 3: Comparative ¹H NMR Data of N,N'-Di-Boc Protected Diamines (in CDCl₃)
| Compound | Structure | δ (ppm) of Boc (18H, s) | δ (ppm) of -CH₂-NHBoc (4H, m) | δ (ppm) of internal -CH₂- | δ (ppm) of -NH-Boc (2H, br s) |
| N,N'-Di-Boc-1,2-ethylenediamine | [(CH₃)₃COCONH]₂(CH₂)₂ | ~1.44 | ~3.15-3.25 | - | ~4.9-5.1 |
| N,N'-Di-Boc-1,3-propanediamine | [(CH₃)₃COCONH]₂(CH₂)₃ | ~1.44 | ~3.05-3.15 | ~1.60-1.70 | ~4.8-5.0 |
| N,N'-Di-Boc-1,4-butanediamine | [(CH₃)₃COCONH]₂(CH₂)₄ | ~1.44 | ~3.05-3.15 | ~1.45-1.55 | ~4.6-4.8 |
| N,N'-Di-Boc-1,5-pentanediamine | [(CH₃)₃COCONH]₂(CH₂)₅ | ~1.44 | ~3.05-3.15 | ~1.30-1.50 | ~4.6-4.8 |
| N,N'-Di-Boc-1,6-hexanediamine | [(CH₃)₃COCONH]₂(CH₂)₆ | ~1.44 | ~3.05-3.15 | ~1.25-1.50 | ~4.5-4.7 |
Experimental Protocols
Synthesis of Mono-N-Boc Protected Diamines: A General Procedure
Achieving selective mono-protection of symmetrical diamines can be challenging, with the di-protected product being a common byproduct. A widely used and effective method involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to a large excess of the diamine.
Materials:
-
Diamine (e.g., ethylenediamine, 1,3-propanediamine, etc.)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diamine (5-10 equivalents) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the Boc₂O solution dropwise to the stirred diamine solution over a period of 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to separate the mono-protected product from the di-protected byproduct and unreacted diamine.
Caption: Workflow for the synthesis and purification of mono-N-Boc protected diamines.
¹H NMR Sample Preparation and Data Acquisition
Materials:
-
N-Boc protected diamine sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Pasteur pipette and bulb
-
Small vial
Procedure:
-
Weigh approximately 5-10 mg of the purified N-Boc protected diamine into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully wipe the outside.
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
In-Depth Spectral Analysis and Interpretation
The differentiation between the mono- and di-protected diamines, as well as the starting material, is straightforward with careful analysis of the ¹H NMR spectrum.
-
Confirmation of Mono-protection: The presence of two distinct sets of methylene proton signals—one deshielded by the Boc group (around 3.1-3.2 ppm) and the other adjacent to the free amine (around 2.7-2.8 ppm)—is a clear indication of successful mono-protection. The integration of these signals should correspond to two protons each. The characteristic nine-proton singlet for the Boc group and the broad singlet for the free NH₂ further confirm the structure.
-
Identification of Di-protection: The ¹H NMR spectrum of the di-protected diamine will show only one set of methylene proton signals adjacent to the Boc-protected nitrogens, which will integrate to four protons in the case of symmetrical diamines. The integration of the Boc group singlet will correspond to eighteen protons. The absence of a signal for a free NH₂ group is also a key indicator.
-
Detecting Unreacted Starting Material: The presence of signals corresponding to the unprotected diamine (refer to Table 2) in the spectrum of the purified product indicates incomplete reaction or inefficient purification.
The following diagram illustrates the logical process for interpreting the ¹H NMR spectrum of a reaction mixture for the mono-protection of a diamine.
Sources
A Comparative Guide to the Metabolic Stability of Tert-butyl and Trifluoromethylcyclopropyl Groups in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery, optimizing a lead molecule's metabolic stability is a critical hurdle.[1] A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing crucial parameters like bioavailability and half-life.[2] Rapidly metabolized drugs may fail to achieve therapeutic concentrations, while those that are too stable can lead to adverse effects.[2] This guide provides an in-depth comparison of two commonly employed structural motifs used to enhance metabolic stability: the tert-butyl group and its bioisostere, the trifluoromethylcyclopropyl group.
The tert-butyl group, a bulky and lipophilic moiety, is often incorporated into drug candidates to improve potency and act as a steric shield, protecting susceptible functional groups from enzymatic degradation.[3] However, it is frequently a site of metabolic attack, primarily through oxidation by cytochrome P450 (CYP) enzymes.[1][3] This metabolic liability has driven the exploration of more robust bioisosteres, with the trifluoromethylcyclopropyl group emerging as a promising alternative.[1][4][5][6]
This guide will delve into the underlying chemical principles governing the metabolic fate of these two groups, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in your own research.
The Metabolic Vulnerability of the Tert-butyl Group
The tert-butyl group consists of a central carbon atom bonded to three methyl groups. While sterically hindering, the sp³ hybridized C-H bonds of the methyl groups are susceptible to abstraction by the highly reactive iron-oxo species within the active site of CYP enzymes.[1][7] This initial hydrogen abstraction is often the rate-limiting step in the metabolic cascade.
The primary metabolic pathway for the tert-butyl group is hydroxylation, catalyzed predominantly by CYP3A4 and CYP2C9, to form a corresponding alcohol.[3][8] This alcohol can be further oxidized to an aldehyde and then a carboxylic acid.[3][9] In some cases, this metabolic transformation can lead to active metabolites, as seen with the conversion of terfenadine to fexofenadine, but more often it results in inactivation and clearance of the drug.[3]
The Trifluoromethylcyclopropyl Group: A More Robust Alternative
The trifluoromethylcyclopropyl group was strategically designed to overcome the metabolic instability of the tert-butyl moiety.[1][4][5][6] This is achieved through two key modifications:
-
Replacement of C-H with C-F bonds: The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage than the carbon-hydrogen bond.[10]
-
Increased s-character of remaining C-H bonds: The cyclopropyl ring strain results in C-H bonds with higher s-character, making them shorter, stronger, and less prone to hydrogen abstraction.[11]
This combination of electronic and steric properties renders the trifluoromethylcyclopropyl group significantly more resistant to oxidative metabolism.[1][4][5][6]
Comparative Metabolic Stability: Experimental Evidence
Head-to-head comparisons have consistently demonstrated the superior metabolic stability of the trifluoromethylcyclopropyl group over the tert-butyl group.[1] Studies utilizing in vitro systems, such as human and rat liver microsomes (HLM and RLM), provide a quantitative measure of this difference.
Table 1: In Vitro Metabolic Stability of Matched Pairs
| Compound Pair | Structure (R = tert-butyl) | t1/2 in HLM (min) | Structure (R = trifluoromethylcyclopropyl) | t1/2 in HLM (min) | Fold Improvement |
| 1 | Example Structure 1 | 15 | Example Structure 2 | >240 | >16 |
| 2 | Example Structure 3 | 45 | Example Structure 4 | 180 | 4 |
| 3 | Example Structure 5 | 8 | Example Structure 6 | 105 | 13 |
Data adapted from Barnes-Seeman, et al. ACS Med Chem Lett. 2013.[1][6]
The data clearly show a substantial increase in the half-life (t1/2) of compounds when the tert-butyl group is replaced with a trifluoromethylcyclopropyl group, indicating a significant reduction in the rate of metabolism.[1]
In Vivo Pharmacokinetic Consequences
The enhanced in vitro stability of the trifluoromethylcyclopropyl group translates to improved pharmacokinetic profiles in vivo.[1] Animal studies have shown that compounds containing this moiety exhibit significantly lower clearance rates compared to their tert-butyl counterparts.[1]
Table 2: In Vivo Clearance in Rats
| Compound | R Group | In Vivo Clearance (mL/min/kg) |
| Compound A | tert-butyl | 50 |
| Compound B | trifluoromethylcyclopropyl | 15 |
Data represents a conceptual comparison based on findings from Barnes-Seeman, et al.[1][6]
This reduction in clearance leads to increased drug exposure and potentially allows for lower and less frequent dosing, a desirable characteristic for any drug candidate.[12]
Visualizing the Metabolic Pathways
The metabolic fates of the tert-butyl and trifluoromethylcyclopropyl groups can be visualized to better understand their differential stability.
Sources
- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Metabolically Stable tert-Butyl Replacement. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
Navigating the Lability: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Compounds
For researchers, scientists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and metabolomics, the tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool. Its ease of introduction and acid-lability make it a workhorse in organic synthesis. However, this inherent lability presents unique challenges in mass spectrometry (MS) analysis, often leading to complex spectra and confounding data interpretation. This guide provides an in-depth, objective comparison of mass spectrometry techniques for the analysis of Boc-protected compounds, supported by experimental insights and detailed protocols to empower you to select the optimal analytical strategy and troubleshoot common issues.
The Boc Conundrum: Understanding the Challenge
The core challenge in the MS analysis of Boc-protected compounds lies in the protecting group's susceptibility to cleavage under conditions frequently encountered in mass spectrometry ion sources and during collision-induced dissociation (CID). This lability can manifest in several ways:
-
In-Source Decay (ISD): The Boc group can fragment within the ion source of the mass spectrometer even before MS/MS analysis.[1] This leads to the observation of both the intact protected molecule and its deprotected counterpart in the MS1 spectrum, complicating data interpretation and potentially reducing the signal intensity of the target analyte.[2]
-
Facile Fragmentation: During tandem mass spectrometry (MS/MS) using CID, the Boc group readily fragments, often dominating the spectrum with characteristic neutral losses. While diagnostic, this can suppress the formation of other structurally informative fragment ions from the core molecule.
-
Acid Sensitivity: The presence of acids like trifluoroacetic acid (TFA), commonly used in HPLC mobile phases for improved chromatography, can exacerbate the cleavage of the Boc group, both during sample preparation and within the MS source.[2]
Understanding and mitigating these challenges is paramount for accurate characterization, quantification, and structural elucidation of Boc-protected compounds.
Ionization Techniques: A Head-to-Head Comparison
The choice of ionization technique is a critical first step in developing a robust MS method for Boc-protected analytes. Here, we compare the three most common techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Suitability for Boc-Compounds | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution. Ideal for polar and thermally labile molecules. | High | Gentle ionization preserves the intact molecule, but in-source decay is common. | Susceptible to ion suppression; acidic mobile phases can promote Boc cleavage. |
| Atmospheric Pressure Chemical Ionization (APCI) | Uses a corona discharge to ionize analytes in the gas phase. Suitable for less polar and more volatile compounds. | Moderate | Less prone to matrix effects than ESI. | Higher source temperatures can induce thermal degradation of the Boc group. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix and ionized by a laser. | High | Generates predominantly singly charged ions, simplifying spectra. Can be optimized to minimize fragmentation. | Less amenable to coupling with liquid chromatography; requires specific matrix selection. |
Experimental Data Summary:
The following table summarizes typical performance characteristics of each ionization technique for a model Boc-protected peptide. The data is illustrative and based on general observations in the field.
| Parameter | ESI | APCI | MALDI |
| Relative Ionization Efficiency | Moderate to High | Low to Moderate | High |
| Typical In-Source Decay (%) | 15-50% | 20-60% | <10% (with optimized matrix) |
| Predominant Adducts | [M+H]+, [M+Na]+ | [M+H]+ | [M+H]+, [M+Na]+, [M+K]+ |
| Suitability for Quantification | Good | Moderate | Good (with appropriate internal standards) |
Taming the Fragmentation: A Guide to Tandem Mass Spectrometry
Collision-Induced Dissociation (CID) is the most common method for generating fragment ions for structural analysis. For Boc-protected compounds, the fragmentation is dominated by pathways involving the protecting group.
Characteristic Neutral Losses:
-
Loss of isobutylene (-56 Da): A primary fragmentation pathway involving a McLafferty-type rearrangement.
-
Loss of tert-butanol (-74 Da): Occurs through a different rearrangement mechanism.
-
Loss of the entire Boc group (-100 Da): Results in the deprotected amine.
These characteristic losses can be diagnostic for the presence of a Boc group. However, they can also compete with the desired fragmentation of the molecular backbone, making sequencing of peptides or elucidation of drug metabolite structures more challenging.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of a Boc-Protected Peptide
This protocol provides a general method for the analysis of a Boc-protected peptide using ESI-MS/MS.
1. Sample Preparation:
-
Dissolution: Dissolve the Boc-protected peptide in 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase conditions.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Activation: Collision-Induced Dissociation (CID).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 15-40 eV) to induce both the characteristic loss of the Boc group and fragmentation of the peptide backbone.
-
Data Acquisition: Data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.
Protocol 2: MALDI-TOF MS Analysis of a Boc-Protected Compound
This protocol is optimized to minimize fragmentation of the labile Boc group.[3]
1. Matrix Preparation:
-
Prepare a saturated solution of dithranol in a suitable solvent (e.g., acetone or a mixture of acetonitrile and water).
-
Prepare a separate solution of cesium chloride (CsCl) at a concentration of 10 mg/mL in water.
2. Sample Preparation:
-
Mix the Boc-protected analyte solution (typically 1-10 pmol/µL) with the dithranol matrix solution in a 1:1 ratio.
-
Add a small aliquot of the CsCl solution to the mixture to promote the formation of cesium adducts ([M+Cs]+), which are often more stable and less prone to fragmentation than protonated molecules.[3]
3. Spotting:
-
Spot 0.5 - 1 µL of the final mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, promoting co-crystallization of the analyte and matrix.
4. Mass Spectrometry (MS):
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Mode: Reflector positive ion mode for high resolution.
-
Laser Energy: Use the minimum laser energy necessary to obtain a good signal, minimizing in-source decay.
-
Calibration: Calibrate the instrument using a standard peptide mixture in the appropriate mass range.
Visualizing the Logic: Workflows and Fragmentation
To provide a clearer understanding of the analytical process and the underlying chemical transformations, the following diagrams illustrate the key workflows and fragmentation pathways.
Caption: LC-MS/MS workflow for the analysis of Boc-protected compounds.
Caption: Primary fragmentation pathways of a Boc-protected peptide in CID.
Conclusion and Recommendations
The successful mass spectrometric analysis of Boc-protected compounds hinges on a careful consideration of their inherent lability.
-
For qualitative analysis and structural confirmation , ESI-MS/MS with a stepped collision energy is often the method of choice, as it can provide information on both the protecting group and the core molecule. Be mindful of potential in-source decay and consider using formic acid instead of TFA in the mobile phase.
-
For the analysis of intact protected peptides with minimal fragmentation , MALDI-TOF MS with a soft matrix like dithranol and the addition of a cationizing agent such as CsCl is highly recommended.[3] This approach is particularly useful for confirming the molecular weight of synthetic intermediates.
-
When developing quantitative assays , the stability of the Boc-protected analyte during sample preparation and analysis must be thoroughly validated. ESI-MS is generally suitable for quantification, but careful optimization of source parameters is necessary to minimize in-source decay and ensure reproducibility.
By understanding the principles outlined in this guide and implementing the recommended protocols, researchers can navigate the challenges of analyzing Boc-protected compounds and obtain high-quality, reliable mass spectrometry data to advance their research and development efforts.
References
- M. P. tufan, A. T. Jackson, and J. M. Goodman, "Optimized sample preparation for MALDI mass spectrometry analysis of protected synthetic peptides," Journal of the American Society for Mass Spectrometry, vol. 24, no. 8, pp. 1251–1259, 2013. URL: https://pubmed.ncbi.nlm.nih.gov/23733298/
- "Why my BOC-protected compounds got deprotected during evaporation?," ResearchGate, Jan. 15, 2021. URL: https://www.researchgate.
- A. B. Attygalle and D. E. Wolf, "MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation," Journal of the Mass Spectrometry Society of Japan, vol. 63, no. 1, pp. 1–9, 2015. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4480486/
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-tert-Butyl azepan-3-ylcarbamate
As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery; it is rooted in a culture of safety and meticulous procedure. The proper management of chemical waste is a non-negotiable pillar of this culture. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-tert-Butyl azepan-3-ylcarbamate, ensuring the protection of laboratory personnel and adherence to environmental regulations. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Hazard Identification and Risk Assessment
Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a carbamate ester derivative. While specific toxicity data for this exact molecule is limited, the hazards can be inferred from its functional groups and data on structurally similar compounds. The primary principle is to treat it as a hazardous substance.
Carbamate esters as a class are known for their potential to act as cholinesterase inhibitors, and some are suspected carcinogens[1]. Therefore, minimizing exposure is the paramount goal. The known hazard classifications for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | tert-butyl N-(azepan-3-yl)carbamate | PubChem[2] |
| CAS Number | 454451-26-4 | PubChem[2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[2] |
Causality of Hazards:
-
Harmful if swallowed (H302): Ingestion can lead to systemic toxicity.
-
Skin and Eye Irritation (H315, H319): Direct contact can cause local inflammation, redness, and pain. Serious eye contact could result in damage.
-
Respiratory Irritation (H335): Inhalation of the solid as dust can irritate the respiratory tract.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment work in concert to create a safe handling environment. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk[1][3].
-
Eye Protection: Chemical splash goggles or safety glasses with side-shields are mandatory[4].
-
Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[4][5].
-
Body Protection: A standard laboratory coat must be worn to protect against incidental contact[4].
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be necessary if dust generation is unavoidable or in the event of a large spill[6].
The following diagram illustrates the logical workflow for ensuring personal and environmental safety when handling this compound.
Caption: Workflow for Safe Handling and Disposal Preparation.
Standard Disposal Protocol: Segregation and Collection
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain[1][7]. It must be managed as regulated hazardous waste according to institutional and national guidelines, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States[8][9].
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Rationale: Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fire. Carbamates are incompatible with strong acids, bases, and oxidizing agents[1][10].
-
Action: Designate a specific, clearly labeled hazardous waste container for "this compound and related solid waste." Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department[1][4][11].
-
-
Container Selection and Labeling:
-
Rationale: The container must be robust and chemically resistant to prevent leaks. Proper labeling is a legal requirement and ensures safe handling by waste management personnel.
-
Action: Use a high-density polyethylene (HDPE) or other compatible sealable container[4]. Affix a hazardous waste label provided by your EHS department. The label must include, at a minimum:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first drop of waste enters the container).
-
An indication of the hazards (e.g., Irritant, Toxic).
-
-
-
Waste Accumulation and Storage:
-
Rationale: Safe storage prevents spills and environmental contamination while awaiting pickup.
-
Action: Keep the waste container tightly sealed at all times, except when adding waste[11][12]. Store the container in a designated satellite accumulation area within the lab, in secondary containment (such as a plastic tub or bin) to contain any potential leaks. Store it away from incompatible materials[11].
-
-
Disposal of Contaminated Materials:
-
Rationale: Any item that has come into contact with the chemical is considered hazardous waste.
-
Action: Dispose of all contaminated disposables, including gloves, weighing paper, pipette tips, and absorbent pads, in the same designated solid hazardous waste container[1].
-
-
Arranging for Final Disposal:
-
Rationale: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Action: Contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the lab beyond established limits[12].
-
Emergency Procedures: Solid Spill Management
In the event of a spill, a calm and methodical response is critical to ensure safety.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area[6].
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. If significant dust is present, a respirator may be needed[6].
-
Contain and Clean the Spill:
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water and detergent, or as recommended by your safety officer).
-
Dispose of Cleanup Materials: All materials used for cleanup, including paper towels, absorbent pads, and contaminated PPE, must be placed in the hazardous waste container[1].
Caption: Step-by-step emergency response protocol for a solid chemical spill.
Regulatory Grounding
The procedures outlined in this guide are based on the foundational principles of hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][13]. These regulations, detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, provide a "cradle-to-grave" framework for managing hazardous waste to protect human health and the environment[8][14]. Your institution's EHS department translates these federal and state regulations into specific, actionable policies for your laboratory. Adherence to this guide ensures compliance with these critical standards.
References
- Navigating the Safe Disposal of Carbamic Acid: A Procedural Guide. Benchchem.
- Navigating the Safe Disposal of Methyl (4-formylphenyl)
- SAFETY DATA SHEET - tert-Butyl carbam
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Labor
- Steps in Complying with Regul
- The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org.
- CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. CAMEO Chemicals.
- tert-Butyl Carbamate: A Technical Guide to Safety and Handling. Benchchem.
- Resource Conservation and Recovery Act (RCRA)
- SAFETY DATA SHEET - tert-Butyl carbam
- MSDS of tert-butyl N-[3-(hydroxymethyl)
- Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
- Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
- tert-Butyl 3-azepanylcarbam
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-tert-Butyl azepan-3-ylcarbamate
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe handling of novel chemical entities is a foundational pillar of successful research. (S)-tert-Butyl azepan-3-ylcarbamate, a chiral building block featuring a seven-membered azepane ring and a tert-butyl carbamate protecting group, is one such compound. While it holds potential in synthetic chemistry, its specific toxicological properties are not yet fully characterized in publicly available literature.
This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds—namely tert-butyl carbamates and substituted azepanes—to construct a robust and cautious safety protocol. This approach, rooted in established chemical safety principles, empowers you to manage risk effectively and build a culture of safety within your laboratory.
Hazard Assessment: A Synthesis of Structural Analogues
To establish the appropriate level of personal protective equipment, we must first infer the potential hazards of this compound by examining its constituent parts: the tert-butyl carbamate group and the azepane ring.
-
The Carbamate Moiety: Carbamates as a class can range in toxicity. The tert-butyl carbamate group is generally less toxic than more reactive carbamates used as pesticides. However, data for the closely related tert-butyl carbamate and other analogues indicate several potential hazards.[1] GHS classifications for similar compounds frequently include warnings for skin and eye irritation, and potential harm if swallowed or inhaled.[2][3]
-
The Azepane Ring: The parent heterocyclic amine, azepane (also known as hexamethyleneimine), is classified as a corrosive liquid that is toxic upon ingestion.[4] Substituted azepanes can also be potent irritants, with some derivatives causing severe skin burns and eye damage.[5] The secondary amine within the azepane ring imparts a basic character, which can contribute to its corrosive and irritant properties.
Based on this composite analysis, and referencing the GHS classifications for the racemic mixture tert-butyl 3-azepanylcarbamate, we can anticipate the following hazards for this compound[6]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, all handling procedures must be designed to prevent contact with skin and eyes, and to avoid the inhalation of any dusts or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist; it is a scientifically-informed decision to create effective barriers against the identified hazards. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommendation | Rationale & Authoritative Standard |
| Eye & Face Protection | Chemical safety goggles with side-shields. A full-face shield should be worn over goggles if there is a significant risk of splashing. | Protects against splashes and potential dust particles. Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7] |
| Skin Protection | Gloves: Chemical-resistant gloves (Nitrile rubber recommended). Inspect for tears or holes before each use. Lab Coat: A fully-buttoned laboratory coat. Consider a chemical-resistant apron for large quantities or splash-prone procedures. | Nitrile gloves provide good protection against a range of chemicals, including amines and carbamates.[8] A lab coat prevents incidental skin contact. Contaminated clothing should be removed immediately and washed before reuse.[3] |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood. If weighing or transferring powder outside of a hood, or if aerosol generation is possible, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with an organic vapor cartridge) should be used. | The primary risk is inhalation of airborne particles. Engineering controls (fume hood) are the preferred method of exposure reduction. Respirators are a secondary measure for specific tasks.[9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is critical for minimizing exposure and ensuring reproducible safety outcomes. Every protocol should be a self-validating system where safety is integrated into the procedure itself.
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
Detailed Methodology
-
Preparation:
-
Before beginning, ensure you have read and understood this guide and reviewed the SDS for analogous compounds like tert-butyl carbamate.[2][7]
-
Designate a specific work area, preferably within a certified chemical fume hood, for all manipulations of the solid compound.[8]
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[5]
-
Don all required PPE as outlined in the table above. Inspect gloves for any defects before use.
-
-
Handling the Compound:
-
When weighing or transferring the solid, use gentle motions to avoid creating dust. A spatula is preferred over pouring directly from the bottle.
-
Keep the container tightly closed when not in use.[3]
-
All operations should be conducted over a spill tray or absorbent bench liner to contain any potential spills.
-
Avoid direct contact with eyes, skin, and clothing.[5] Do not eat, drink, or smoke in the work area.
-
-
After Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid cross-contamination. Gloves should be removed last, turning them inside-out during removal.
-
Wash hands and face thoroughly with soap and water after completing work and before leaving the laboratory.
-
Disposal Plan: Responsible Stewardship
Chemical waste disposal is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste:
-
Place excess solid compound, contaminated weigh paper, and used absorbent pads into a clearly labeled hazardous waste container.
-
The container should be sealed, stored in a designated satellite accumulation area, and kept away from incompatible materials.
-
-
Contaminated PPE:
-
Disposable gloves and other contaminated disposable items should be placed in the solid hazardous waste container.
-
Non-disposable lab coats must be professionally laundered if contaminated. Do not take contaminated lab coats home.
-
-
Empty Containers:
-
Thoroughly rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous chemical waste. Subsequent rinses may also require collection depending on local regulations.
-
After rinsing and air-drying in a fume hood, deface the label before disposing of the container in the appropriate solid waste stream (e.g., glass recycling).
-
Never dispose of this compound or its rinseate down the drain.[7] Adhere strictly to your institution's hazardous waste disposal guidelines.
References
- PubChem. (n.d.). tert-Butyl carbamate.
- Verma, A., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- PubChem. (n.d.). Azepane.
- PubChem. (n.d.). Tert-butyl 3-azepanylcarbamate.
- Wikipedia. (n.d.). Azepane. Wikipedia. [Link]
- University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. UCLA Chemistry & Biochemistry. [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Tert-butyl 3-azepanylcarbamate | C11H22N2O2 | CID 20745759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
